Tetrahydromagnolol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h7-12,19-20H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAQUBKYAKSHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415784 | |
| Record name | 2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20601-85-8 | |
| Record name | 2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Mechanism of Action of Tetrahydromagnolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydromagnolol (THM), a primary and more potent metabolite of magnolol (B1675913) found in the bark of Magnolia officinalis, has emerged as a significant bioactive compound with a multi-faceted mechanism of action. This technical guide provides an in-depth analysis of the molecular interactions and signaling pathways modulated by this compound. Primarily recognized as a potent and selective partial agonist of the cannabinoid CB2 receptor, THM also exhibits antagonist activity at the GPR55 receptor and influences key inflammatory pathways, including NF-κB and MAPK. This document synthesizes the current understanding of this compound's pharmacological profile, presenting quantitative data, experimental methodologies, and visual representations of its signaling cascades to support further research and drug development endeavors.
Core Molecular Targets and Binding Affinities
This compound's primary mechanism of action is centered on its interaction with cannabinoid and related receptors. It demonstrates a distinct selectivity profile, acting as a potent partial agonist at the cannabinoid CB2 receptor while also functioning as an antagonist at the GPR55 receptor. Its affinity for the CB1 receptor is significantly lower, highlighting its selectivity.
Quantitative Binding and Functional Data
The following table summarizes the key quantitative parameters defining the interaction of this compound with its molecular targets.
| Target | Parameter | Value | Species | Notes | Reference(s) |
| Cannabinoid Receptor 2 (CB2) | EC50 | 170 nM | Human | Partial agonist activity, 19-fold more potent than magnolol. | [1][2][3][4][5] |
| Ki | 416 nM (0.416 µM) | Human | 20-fold higher affinity for CB2 than CB1. | [1][3] | |
| Cannabinoid Receptor 1 (CB1) | Selectivity | Exhibits high selectivity for CB2 over CB1. | Human | [2][4][5] | |
| GPR55 Receptor | KB | 13.3 µM | Human | Antagonist activity. | [2][4][5] |
| Inhibition | Inhibits LPI-induced GPR55 activation at 10 µM. | Human | Competitive mechanism of inhibition. | [1][2] |
Modulation of Intracellular Signaling Pathways
This compound, through its interaction with cell surface receptors, instigates a cascade of intracellular signaling events. Its agonism at the CB2 receptor and the downstream effects of its parent compound, magnolol, suggest a significant role in modulating key pathways involved in inflammation and cellular stress responses.
Cannabinoid Receptor 2 (CB2) Signaling
As a G protein-coupled receptor (GPCR), the activation of CB2 by this compound is expected to initiate signaling through Gi/o proteins. This typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is central to the anti-inflammatory and analgesic effects associated with CB2 receptor activation.[4]
GPR55 Receptor Signaling
This compound acts as an antagonist at the GPR55 receptor. GPR55 activation, typically by its endogenous ligand lysophosphatidylinositol (LPI), leads to the coupling of Gq and G12/13 proteins, resulting in the activation of downstream effectors like phospholipase C (PLC) and RhoA. By competitively inhibiting this receptor, this compound can block these signaling cascades.
Inhibition of NF-κB and MAPK Signaling Pathways
While direct studies on this compound's effects on NF-κB and MAPK pathways are less detailed, extensive research on its parent compound, magnolol, provides strong evidence for the inhibitory role of these pathways in the anti-inflammatory effects of magnolol and, by extension, its more potent metabolite. Magnolol has been shown to suppress the activation of NF-κB and various components of the MAPK pathway (p38, ERK1/2, and JNK), which are crucial mediators of the inflammatory response.
Detailed Experimental Methodologies
The following protocols are based on methodologies reported in studies investigating the activity of this compound and related compounds.
Radioligand Binding Assay for CB1 and CB2 Receptor Affinity (Ki Determination)
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]CP55,940 (a non-selective CB receptor agonist).
-
Procedure:
-
Prepare membrane homogenates from the respective CHO cell lines.
-
Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable binding buffer.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the Ki values from competition binding curves using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay for CB2 Receptor Agonism (EC50 Determination)
-
Cell Line: CHO cells stably expressing the human CB2 receptor.
-
Principle: To measure the inhibition of forskolin-stimulated cAMP production, which is indicative of Gi/o-coupled receptor activation.
-
Procedure:
-
Culture the CHO-CB2 cells to an appropriate density.
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with forskolin (B1673556) in the presence of varying concentrations of this compound.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive binding assay with a [3H]cAMP radioligand and a cAMP-binding protein or using a commercially available cAMP assay kit.
-
Generate dose-response curves and calculate the EC50 value.
-
β-Arrestin Translocation Assay for GPR55 Antagonism (KB Determination)
-
Cell Line: CHO cells stably expressing the human GPR55 receptor.
-
Assay Principle: Utilizes a β-galactosidase enzyme fragment complementation technology (e.g., PathHunter™ assay) to monitor the recruitment of β-arrestin to the activated GPR55 receptor.
-
Procedure for Antagonist Mode:
-
Seed the CHO-GPR55 cells in microplates.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a fixed concentration of a GPR55 agonist (e.g., LPI) to stimulate the receptor.
-
After a further incubation period, add the detection reagents for the β-galactosidase complementation assay.
-
Measure the luminescence signal, which is proportional to β-arrestin recruitment.
-
Determine the KB value by analyzing the rightward shift of the agonist dose-response curve in the presence of the antagonist (this compound).
-
Broader Pharmacological Effects
Beyond its direct molecular interactions, this compound is associated with a range of beneficial pharmacological effects, largely stemming from its primary mechanisms of action.
-
Anti-inflammatory Effects: The agonism at the CB2 receptor and inhibition of NF-κB and MAPK pathways contribute to its potent anti-inflammatory properties.[6] This makes it a promising candidate for inflammatory conditions.
-
Analgesic Effects: Activation of CB2 receptors is a well-established mechanism for pain relief, particularly in inflammatory and neuropathic pain models.
-
Neuroprotective Effects: The modulation of inflammatory and oxidative stress pathways suggests a potential neuroprotective role for this compound.
-
Antioxidant Properties: Like its parent compound magnolol, this compound is expected to possess antioxidant activities, contributing to its protective effects against cellular damage.
Conclusion and Future Directions
This compound presents a compelling pharmacological profile centered on its potent and selective agonism of the CB2 receptor and antagonism of the GPR55 receptor. Its ability to modulate key inflammatory signaling pathways further underscores its therapeutic potential. The data and experimental frameworks presented in this guide provide a solid foundation for researchers and drug developers. Future investigations should focus on elucidating the detailed downstream signaling events, conducting comprehensive in vivo efficacy and safety studies, and exploring its therapeutic utility in a range of inflammatory, neurological, and pain-related disorders. The relatively simple chemical structure of this compound also offers a promising scaffold for the development of novel, highly selective, and potent therapeutics targeting the endocannabinoid system.
References
- 1. researchgate.net [researchgate.net]
- 2. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
Tetrahydromagnolol: A Selective Cannabinoid Receptor 2 (CB2) Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tetrahydromagnolol, a primary metabolite of magnolol (B1675913) found in the bark of Magnolia officinalis, has emerged as a compound of significant interest in cannabinoid research.[1][2] This biphenylic neolignan demonstrates notable selectivity as a partial agonist for the cannabinoid receptor 2 (CB2), a key target in the development of therapeutics for inflammatory and neuropathic pain, neurodegenerative diseases, and other conditions without the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation.[3][4] This technical guide provides a comprehensive overview of this compound's pharmacological profile, detailing its binding affinity, functional activity, and the experimental methodologies used for its characterization.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's interaction with cannabinoid receptors and the related GPR55 receptor.
Table 1: Receptor Binding Affinities
| Compound | Receptor | K_i_ (μM) | Radioligand | Cell Line | Reference |
| This compound | Human CB2 | 0.42 | [³H]CP55,940 | CHO | [1] |
| This compound | Human CB1 | >10 (approx. 20-fold lower affinity than for CB2) | [³H]CP55,940 | CHO | [5] |
| Magnolol | Human CB2 | 1.44 | [³H]CP55,940 | CHO | [2] |
| Magnolol | Human CB1 | 3.19 | [³H]CP55,940 | CHO | [2] |
Table 2: Functional Activity at CB2 and GPR55 Receptors
| Compound | Assay | Receptor | EC_50_ (μM) | Efficacy (% of full agonist) | K_B_ (μM) | Reference |
| This compound | cAMP Accumulation | Human CB2 | 0.17 | Partial Agonist | - | [2][6] |
| Magnolol | cAMP Accumulation | Human CB2 | 3.28 | Partial Agonist (31%) | - | [2] |
| This compound | β-Arrestin Translocation | Human GPR55 | - | - | 13.3 (Antagonist) | [2][6] |
Signaling Pathways
This compound primarily exerts its effects through the CB2 receptor, a G-protein coupled receptor (GPCR) linked to G_i/o_ proteins. Activation of the CB2 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is central to the anti-inflammatory and analgesic effects observed with CB2 receptor agonists.[3]
Additionally, this compound has been shown to act as an antagonist at the GPR55 receptor.[2][6] The signaling of GPR55 is complex and can involve G_q_, G_12_, or G_13_ proteins, leading to the activation of RhoA and phospholipase C.[7] By blocking GPR55 activation, this compound may modulate various physiological processes, including inflammation and pain.
Figure 1. Signaling pathways of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for CB2 Receptor
This protocol is adapted from methodologies used to determine the binding affinity of compounds for the CB2 receptor.[3]
Objective: To determine the inhibitory constant (K_i_) of this compound for the human CB2 receptor.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor.
-
[³H]CP55,940 (non-selective CB receptor radioligand).
-
This compound.
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]CP55,940 solution (final concentration ~1 nM), and 50 µL of various concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a known non-labeled CB receptor agonist (e.g., 10 µM WIN55,212-2).
-
Add 50 µL of the CB2 receptor membrane preparation (approximately 20-30 µg of protein).
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 6 hours.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC_50_ value of this compound by non-linear regression analysis.
-
Convert the IC_50_ value to a K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Figure 2. Radioligand Binding Assay Workflow.
cAMP Accumulation Assay
This protocol is based on assays used to determine the functional activity of CB2 receptor agonists.[2][6]
Objective: To determine the EC_50_ and efficacy of this compound in inhibiting forskolin-stimulated cAMP accumulation in cells expressing the human CB2 receptor.
Materials:
-
CHO cells stably expressing the human CB2 receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Stimulation buffer (e.g., Krebs-Ringer-HEPES buffer).
-
This compound.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar).
-
384-well white opaque plates.
Procedure:
-
Seed CHO-CB2 cells into a 384-well plate at a density of approximately 2,000-5,000 cells per well and incubate overnight.
-
The next day, remove the culture medium and replace it with 10 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
Incubate the plate at 37°C for 30 minutes.
-
Add 5 µL of various concentrations of this compound to the wells.
-
Immediately add 5 µL of forskolin solution (final concentration typically 1-10 µM) to all wells except the basal control.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit. This typically involves adding a lysis buffer containing detection reagents (e.g., europium-labeled antibody and a fluorescent tracer).
-
After a further incubation period (e.g., 60 minutes), read the plate using a suitable plate reader (e.g., a time-resolved fluorescence reader).
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the concentration-response curve for this compound's inhibition of forskolin-stimulated cAMP levels and determine the EC_50_ and maximal efficacy.
Figure 3. cAMP Accumulation Assay Workflow.
β-Arrestin Translocation Assay for GPR55
This protocol is based on the methodology used to assess the antagonistic activity of this compound at the GPR55 receptor.[2]
Objective: To determine the antagonist dissociation constant (K_B_) of this compound at the human GPR55 receptor.
Materials:
-
CHO cells recombinantly expressing the human GPR55 receptor and a β-arrestin fusion protein (e.g., using the PathHunter® β-arrestin assay system).
-
Cell culture and assay reagents specific to the chosen assay system.
-
Lysophosphatidylinositol (LPI) as the agonist.
-
This compound.
-
Chemiluminescent substrate.
-
96-well or 384-well plates.
Procedure:
-
Seed the GPR55-expressing cells in the appropriate assay plate and incubate according to the manufacturer's instructions.
-
Add various concentrations of this compound to the cells and pre-incubate for approximately 60 minutes.
-
Add a fixed concentration of the agonist LPI (typically at its EC_80_ concentration) to the wells.
-
Incubate the plate for 90-120 minutes at 37°C.
-
Add the detection reagents, including the chemiluminescent substrate, as per the assay kit protocol.
-
Incubate for a further 60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
To determine the K_B_ value, perform a full concentration-response curve for LPI in the absence and presence of a fixed concentration of this compound.
-
Calculate the dose ratio from the rightward shift of the agonist concentration-response curve.
-
Determine the K_B_ value using the Schild equation.
Conclusion
This compound stands out as a potent and selective partial agonist of the CB2 receptor with well-characterized in vitro activity. Its ability to modulate the endocannabinoid system without significant CB1 receptor engagement makes it a valuable research tool and a promising lead compound for the development of novel therapeutics. The detailed protocols and compiled data in this guide are intended to facilitate further investigation into the pharmacological properties and therapeutic potential of this compound.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay in Summary_ki [bdb99.ucsd.edu]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Natural Product Magnolol as a Lead Structure for the Development of Potent Cannabinoid Receptor Agonists | PLOS One [journals.plos.org]
- 7. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Tetrahydromagnolol as a GPR55 Antagonist: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Tetrahydromagnolol's activity as an antagonist of the G protein-coupled receptor 55 (GPR55). It consolidates key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug discovery investigating the therapeutic potential of GPR55 modulation.
Core Findings: Antagonistic Profile of this compound
This compound, a primary metabolite of magnolol (B1675913) found in Magnolia officinalis, has been identified as a competitive antagonist of GPR55.[1][2][3][4][5][6] Its activity has been quantified, demonstrating a moderate potency in blocking the activation of the receptor by its endogenous agonist, L-α-lysophosphatidylinositol (LPI).
Quantitative Data Summary
The antagonistic activity of this compound at the human GPR55 receptor is summarized in the table below. The data is derived from a β-arrestin translocation assay, a functional method to quantify receptor activation and inhibition.
| Compound | Target | Assay Type | Agonist | Antagonist Parameter | Value (µM) | Cell Line |
| This compound | Human GPR55 | β-Arrestin Translocation | LPI | KB | 13.3 | CHO |
Table 1: Quantitative analysis of this compound's antagonist activity at GPR55. The KB value represents the equilibrium dissociation constant for a competitive antagonist.[1]
GPR55 Signaling and Antagonism by this compound
GPR55 is a G protein-coupled receptor that, upon activation by an agonist like LPI, initiates a cascade of intracellular signaling events.[7][8] A key early event is the recruitment of β-arrestin to the activated receptor, a process that can lead to receptor desensitization and internalization, as well as initiation of distinct signaling pathways. This compound exerts its effect by binding to the receptor and preventing this agonist-induced conformational change, thereby blocking downstream signaling.
Experimental Protocols
The characterization of this compound as a GPR55 antagonist relies on specific in vitro functional assays. The primary method cited is the β-arrestin translocation assay.
β-Arrestin Translocation Assay
This assay quantifies the recruitment of β-arrestin to GPR55 upon agonist stimulation. The inhibition of this recruitment is a direct measure of a compound's antagonistic properties.
Objective: To determine the antagonist equilibrium dissociation constant (KB) of this compound at the human GPR55 receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR55.[1]
-
Assay Technology: β-galactosidase enzyme fragment complementation assay (e.g., DiscoverX PathHunter).[1]
-
Agonist: L-α-lysophosphatidylinositol (LPI).[1]
-
Test Compound: this compound.
-
Assay Plates: 96-well or 384-well microplates.
-
Detection Instrument: Luminescence plate reader.
Methodology:
-
Cell Seeding: CHO-hGPR55 cells are seeded into microplates at a predetermined density and incubated to allow for adherence.
-
Compound Preparation: A dilution series of the agonist (LPI) is prepared. A fixed concentration of the antagonist (this compound, e.g., 10 µM) is prepared separately.[1]
-
Assay Execution:
-
For the agonist dose-response curve, cells are treated with varying concentrations of LPI.
-
For the antagonist experiment, cells are co-incubated with a fixed concentration of this compound and the varying concentrations of LPI.[1] This allows for the assessment of competitive antagonism.
-
-
Incubation: The plates are incubated for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: The detection reagents for the enzyme fragment complementation assay are added according to the manufacturer's protocol. Following a further incubation period, the luminescence signal is read using a plate reader. The luminescence is directly proportional to the extent of β-arrestin recruitment.
-
Data Analysis:
-
The relative luminescence units (RLU) are plotted against the log concentration of the agonist (LPI).
-
A non-linear regression analysis is used to fit the dose-response curves.
-
The antagonist activity is determined by the rightward shift of the agonist dose-response curve in the presence of this compound.[1]
-
The KB value is calculated using the Gaddum-Schild equation, providing a quantitative measure of the antagonist's potency.
-
References
- 1. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid: cb1 antagonist cb2 agonists/antagonists and Gpr55 antagonists - Brain Health - LONGECITY [longecity.org]
- 5. researchgate.net [researchgate.net]
- 6. Item - Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - American Chemical Society - Figshare [acs.figshare.com]
- 7. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 8. guidetopharmacology.org [guidetopharmacology.org]
The Discovery and Isolation of Tetrahydromagnolol: A Technical Guide for Researchers
Abstract
Tetrahydromagnolol (THM), a key metabolite of magnolol (B1675913) found in Magnolia officinalis, has garnered significant scientific interest due to its potent and selective bioactivity. Unlike its precursor, THM is not typically isolated directly from the plant material in significant quantities. Instead, its production involves a multi-step process beginning with the extraction and purification of magnolol, followed by a chemical synthesis to yield this compound. This technical guide provides a comprehensive overview of the discovery, isolation of the precursor, chemical synthesis, and characterization of this compound. Detailed experimental protocols for extraction, purification, and synthesis are presented, along with quantitative data and visualizations of its known signaling pathways. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Magnolia officinalis, a traditional Chinese medicinal plant, is a rich source of bioactive neolignans, primarily magnolol and honokiol. While these compounds have been extensively studied, recent research has focused on their metabolites, which can exhibit enhanced pharmacological properties. This compound (5,5'-dipropyl-[1,1'-biphenyl]-2,2'-diol) is a prominent metabolite of magnolol, formed through the reduction of its allyl groups.
Initial studies revealed that while magnolol itself is a partial agonist at cannabinoid CB2 receptors, its metabolite, this compound, is significantly more potent and selective.[1][2] Specifically, THM is a potent and selective agonist for the cannabinoid CB2 receptor and an antagonist for the GPR55 receptor.[1][2] This dual activity makes it a compound of interest for therapeutic applications in areas such as pain management, inflammation, and neuroprotection.
This guide outlines the complete workflow for obtaining pure this compound, from the initial processing of Magnolia officinalis bark to the final characterization of the synthesized compound.
Experimental Protocols
The generation of this compound is a sequential process that begins with the isolation of its precursor, magnolol, from Magnolia officinalis.
Extraction of Magnolol from Magnolia officinalis Bark
The initial step involves the extraction of the crude lignan (B3055560) mixture from the dried and powdered bark of Magnolia officinalis.
Protocol:
-
Maceration: The powdered bark of Magnolia officinalis is macerated with 90% ethanol (B145695) at a ratio of 1:10 (w/v) for 24 hours at room temperature.[3]
-
Reflux Extraction: The mixture is then subjected to reflux extraction at 75-85°C for 2 hours. This process is repeated three times with fresh solvent to ensure maximum extraction of magnolol.[3][4]
-
Filtration and Concentration: The combined ethanolic extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[3][4]
Purification of Magnolol
The crude extract contains a mixture of compounds, including magnolol and its isomer honokiol. Purification is essential to isolate magnolol before its conversion to this compound. High-performance liquid chromatography (HPLC) or flash chromatography are effective methods for this purpose.
Protocol using Flash Chromatography:
-
Column Preparation: A silica (B1680970) gel column is packed using a slurry of silica gel in a non-polar solvent system, such as hexane (B92381):ethyl acetate (B1210297) (9:1).
-
Sample Loading: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the column.
-
Elution: The column is eluted with a gradient of hexane:ethyl acetate, starting with a high hexane concentration and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing pure magnolol.
-
Solvent Evaporation: The fractions containing pure magnolol are combined, and the solvent is removed under reduced pressure to yield purified magnolol.
Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
This compound is synthesized from purified magnolol through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a higher yield compared to direct hydrogenation.[1] The process involves the coupling of two key intermediates derived from 4-propylphenol (B1200801).
Protocol:
-
Preparation of 2-Bromo-4-propylphenol (B8473588): 4-propylphenol is brominated using N-bromosuccinimide in a suitable solvent like chloroform (B151607) to yield 2-bromo-4-propylphenol.[1]
-
Preparation of (2-Hydroxy-5-propylphenyl)boronic acid: 2-bromo-4-propylphenol is treated with butyllithium (B86547) followed by trimethyl borate (B1201080) and subsequent acidic hydrolysis to produce (2-hydroxy-5-propylphenyl)boronic acid.[1]
-
Suzuki-Miyaura Cross-Coupling Reaction:
-
In a reaction vessel under an inert atmosphere (e.g., argon), combine 2-bromo-4-propylphenol (1.0 eq), (2-hydroxy-5-propylphenyl)boronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[1][5][6]
-
Add a suitable base, such as sodium carbonate (Na₂CO₃, 2.0 eq), and a solvent system of toluene, ethanol, and water.[1][5]
-
Heat the reaction mixture at 100°C for 12-18 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification of this compound
The crude product from the synthesis is purified to obtain high-purity this compound.
Protocol using Flash Chromatography:
-
Column Preparation: A silica gel column is prepared as described in section 2.2.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto the column.
-
Elution: The column is eluted with a hexane:ethyl acetate solvent system, with the polarity gradually increasing.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or analytical HPLC to identify those containing pure this compound.
-
Solvent Evaporation: The pure fractions are combined, and the solvent is evaporated to yield purified this compound as a solid.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and water.
-
Detection: UV at 290 nm.
-
Expected Outcome: A single major peak corresponding to this compound, with purity typically >95%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the propyl side chains. The absence of signals corresponding to the allyl groups of magnolol confirms the successful synthesis.
-
¹³C NMR (in CDCl₃): The carbon NMR spectrum will show distinct signals for the biphenyl (B1667301) core and the propyl groups.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI-MS).
-
Expected m/z: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M-H]⁻ or [M+H]⁺).
Quantitative Data
The following tables summarize the key quantitative data related to the bioactivity of this compound.
Table 1: Cannabinoid Receptor Activity of Magnolol and this compound [1][2]
| Compound | Receptor | Activity | EC₅₀ (µM) | Kᵢ (µM) |
| Magnolol | CB2 | Partial Agonist | 3.28 | - |
| This compound | CB2 | Partial Agonist | 0.170 | - |
Table 2: GPR55 Receptor Activity of this compound [1]
| Compound | Receptor | Activity | K₋B (µM) |
| This compound | GPR55 | Antagonist | 13.3 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the known signaling pathways of this compound.
Caption: Experimental workflow for the isolation and synthesis of this compound.
Caption: Agonistic effect of this compound on the CB2 receptor signaling pathway.
Caption: Antagonistic effect of this compound on the GPR55 receptor signaling pathway.
Conclusion
This compound represents a promising bioactive compound derived from a natural product precursor. The methodologies outlined in this guide provide a comprehensive framework for its extraction, synthesis, and characterization. The detailed protocols and quantitative data serve as a valuable resource for researchers aiming to investigate the pharmacological properties and therapeutic potential of this compound. Further studies are warranted to fully elucidate its mechanisms of action and explore its applications in drug discovery and development.
References
- 1. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55. | Semantic Scholar [semanticscholar.org]
- 3. Extraction method of magnolia officinalis extract - Eureka | Patsnap [eureka.patsnap.com]
- 4. Magnolia Bark Extract: Production Process, Benefits, and Applications [xa-gs.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. benchchem.com [benchchem.com]
Tetrahydromagnolol: A Potent Modulator of Neuroinflammatory Pathways
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Neuroinflammation is a critical underlying factor in the pathogenesis of a wide spectrum of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This complex biological response within the central nervous system (CNS) involves the activation of glial cells, the production of inflammatory mediators, and subsequent neuronal damage. Tetrahydromagnolol (THM), a primary and more potent metabolite of magnolol (B1675913)—a bioactive compound from Magnolia officinalis—is emerging as a promising therapeutic candidate for mitigating neuroinflammation. This technical guide provides a comprehensive overview of the current understanding of this compound's role in neuroinflammation, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental insights primarily derived from studies on its parent compound, magnolol.
Core Mechanism of Action: Potent Cannabinoid Receptor 2 Agonism
This compound's primary mechanism of action in the context of neuroinflammation is its function as a potent and selective agonist for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a key component of the endocannabinoid system and is predominantly expressed on immune cells, including microglia, the resident immune cells of the CNS.[1][2][3] Activation of CB2 receptors is well-documented to produce analgesic and anti-inflammatory effects.[2][4]
This compound is significantly more potent than its parent compound, magnolol, in activating the CB2 receptor.[1][3][4] This enhanced activity suggests that THM could be a more effective agent for targeting neuroinflammatory processes. Additionally, this compound has been identified as an antagonist at the G protein-coupled receptor 55 (GPR55), another receptor implicated in inflammatory signaling.[1][2][4]
Quantitative Data on Receptor Activity and Anti-Inflammatory Effects
The following tables summarize the key quantitative data for this compound and its parent compound, magnolol, providing a comparative perspective on their bioactivity.
Table 1: Cannabinoid Receptor Activity
| Compound | Receptor | Activity | EC50 (µM) | Ki (µM) | KB (µM) | Potency vs. Magnolol (CB2) |
| This compound | CB2 | Agonist | 0.170[1][4] | 0.42[2] | - | 19-fold more potent[1][3][4] |
| GPR55 | Antagonist | - | - | 13.3[1][4] | - | |
| Magnolol | CB2 | Partial Agonist | 3.28[1][4][5] | 1.44[2] | - | - |
| CB1 | Partial Agonist | - | - | - | - |
Table 2: Inhibition of Inflammatory Mediators (Data from Magnolol Studies)
| Inflammatory Mediator | Cell Line / Model | Treatment | Concentration (µM) | % Inhibition / Effect |
| NF-κB | Reporter Assay | Magnolol | 15 | 44.8% inhibition[6] |
| NO Release | LPS-stimulated Microglia | Magnolol | 0.01 - 10 | Statistically significant inhibition[7] |
| TNF-α Secretion | LPS-stimulated Microglia | Magnolol | 0.01 - 10 | Statistically significant inhibition[7] |
| IL-1β, TNF-α, IL-6 | DSS-induced Colitis (mice) | Magnolol | - | Significant attenuation[5][8] |
| iNOS and COX-2 | LPS-stimulated RAW 264.7 | Magnolol | - | Significant inhibition[9] |
Modulation of Key Neuroinflammatory Signaling Pathways
This compound, likely through its potent CB2 receptor agonism, is predicted to modulate several key signaling pathways that are central to the neuroinflammatory response. Evidence from studies on magnolol provides a strong basis for these projected mechanisms.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2.[10][11] Magnolol has been shown to inhibit NF-κB activation, thereby reducing the production of these inflammatory mediators.[6][7][8] This inhibition is thought to occur downstream of MEKK-1.[6] Given THM's enhanced CB2 agonism, it is expected to exert even more potent inhibitory effects on this pathway.
Caption: NF-κB pathway inhibition by this compound.
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are key signaling molecules involved in cellular responses to stress and inflammation.[12][13] Overactivation of p38 and JNK pathways is associated with the production of pro-inflammatory cytokines and neuronal apoptosis.[5][12] Studies on magnolol have demonstrated its ability to inhibit the phosphorylation of p38 and JNK, while potentially enhancing the pro-survival ERK1/2 signaling.[5][9] This modulation of MAPK pathways contributes to its anti-inflammatory and neuroprotective effects.
Caption: MAPK pathway modulation by this compound.
Attenuation of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of highly pro-inflammatory cytokines IL-1β and IL-18.[14][15] Its activation is a key event in many inflammatory diseases. Magnolol has been shown to suppress the activation of the NLRP3 inflammasome.[16] This action prevents the downstream inflammatory cascade, representing another significant anti-neuroinflammatory mechanism.
Effects on Microglia and Oxidative Stress
Inhibition of Microglial Activation
Neuroinflammation is characterized by the activation of microglia, which can adopt a pro-inflammatory (M1) phenotype, releasing neurotoxic factors.[10][17][18] The anti-inflammatory effects of magnolol are associated with the suppression of microglial activation.[10][19] By activating CB2 receptors, which are highly expressed on microglia, this compound is expected to potently inhibit their pro-inflammatory M1 polarization and promote a shift towards a neuroprotective (M2) phenotype.
Reduction of Oxidative Stress
Oxidative stress and neuroinflammation are intricately linked, with each process capable of exacerbating the other.[20][21] Pro-inflammatory enzymes like iNOS, induced during neuroinflammation, produce nitric oxide (NO) which can lead to oxidative damage. Magnolol exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting the expression of iNOS.[5][22] This reduction in oxidative stress helps to protect neurons from damage and further dampen the inflammatory response.
Blood-Brain Barrier Permeability
A crucial factor for any neurotherapeutic agent is its ability to cross the blood-brain barrier (BBB). Both magnolol and honokiol (B1673403) have been reported to cross the BBB, suggesting that their metabolite, this compound, is also likely to penetrate the CNS to exert its neuroprotective effects.[23] Studies on magnolol have also indicated a protective effect on the BBB, reducing hyperpermeability in in vitro models.[7][24]
Experimental Protocols: A Methodological Overview
The following section outlines typical methodologies employed in the studies that form the basis of our understanding of magnolol and, by extension, this compound.
In Vitro Models of Neuroinflammation
-
Cell Lines:
-
Stimulation:
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, LPS is a potent activator of Toll-like receptor 4 (TLR4) and is widely used to induce a strong inflammatory response in microglia and macrophages.[7][26][27]
-
Interferon-γ (IFNγ): A cytokine that can prime or activate microglial cells, often used in combination with LPS.[22][25]
-
-
Key Assays:
-
Griess Reaction: To quantify nitric oxide (NO) production, an indicator of iNOS activity.[25]
-
ELISA: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants.[26][27]
-
Western Blotting: To determine the protein levels and phosphorylation status of key signaling molecules (e.g., p-p38, p-JNK, p-IκBα, iNOS, COX-2).[6][9][27]
-
NF-κB Reporter Assays: To specifically measure the transcriptional activity of NF-κB.[6]
-
Caption: General workflow for in vitro neuroinflammation assays.
In Vivo Models of Neuroinflammation
-
Animal Models:
-
LPS-induced Systemic Inflammation: Intraperitoneal (i.p.) injection of LPS in mice is a common model to study the effects of systemic inflammation on the brain, leading to microglial activation and cognitive impairment.[19][27]
-
TgCRND8 Transgenic Mice: An animal model of Alzheimer's disease that develops Aβ plaques, neuroinflammation, and cognitive deficits.[10]
-
-
Administration:
-
Behavioral Tests:
-
Morris Water Maze & Passive Avoidance Test: To assess learning and memory deficits.[27]
-
-
Post-mortem Analysis:
Conclusion and Future Directions
This compound stands out as a highly promising compound for the therapeutic targeting of neuroinflammation. Its significantly enhanced potency as a CB2 receptor agonist compared to its well-studied precursor, magnolol, suggests it may offer superior efficacy in mitigating the inflammatory cascades that drive neurodegeneration. The collective evidence, largely inferred from studies on magnolol, points towards a multi-faceted mechanism of action involving the suppression of critical pro-inflammatory pathways such as NF-κB and MAPK, inhibition of microglial activation, and reduction of oxidative stress.
For drug development professionals, this compound represents a compelling lead structure. Future research should focus on:
-
Directly evaluating this compound in both in vitro and in vivo models of neuroinflammation to confirm and quantify its effects on cytokine production, signaling pathways, and microglial polarization.
-
Pharmacokinetic and pharmacodynamic studies to determine its BBB permeability, brain bioavailability, and optimal dosing regimens.
-
Head-to-head comparison studies with magnolol to definitively establish its superior therapeutic potential.
-
Exploration of its efficacy in a broader range of neurodegenerative disease models.
By building upon the strong foundational knowledge of magnolol and leveraging the enhanced CB2 agonism of this compound, the scientific community can pave the way for novel and potent therapies to combat the devastating impact of neuroinflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. nootropicsdepot.com [nootropicsdepot.com]
- 4. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of magnolol and honokiol are mediated through inhibition of the downstream pathway of MEKK-1 in NF-kappaB activation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of magnolol on cerebral injury and blood brain barrier dysfunction induced by ischemia-reperfusion in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnolol attenuates the inflammation and enhances phagocytosis through the activation of MAPK, NF-κB signal pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 10. Magnolol Ameliorates Behavioral Impairments and Neuropathology in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nutraceutical Strategies for Suppressing NLRP3 Inflammasome Activation: Pertinence to the Management of COVID-19 and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Phytocannabinoids—Evaluation of their therapeutic role in neuroinflammation [explorationpub.com]
- 18. Frontiers | The Dynamic Role of Microglia and the Endocannabinoid System in Neuroinflammation [frontiersin.org]
- 19. Ethanol extract of Magnolia officinalis prevents lipopolysaccharide-induced memory deficiency via its antineuroinflammatory and antiamyloidogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotection in Oxidative Stress-Related Neurodegenerative Diseases: Role of Endocannabinoid System Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of Oxidative Stress and Neuroinflammation in the Etiology of Alzheimer’s Disease: Therapeutic Options [mdpi.com]
- 22. Magnolia polyphenols attenuate oxidative and inflammatory responses in neurons and microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Neuropharmacological Effects of Magnolol and Honokiol: A Review of Signal Pathways and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Magnolol inhibits lipopolysaccharide-induced inflammatory response by interfering with TLR4 mediated NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Neuroinflammation induced by lipopolysaccharide causes cognitive impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrahydromagnolol: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydromagnolol (THM), a principal metabolite of magnolol (B1675913) derived from Magnolia officinalis, is emerging as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of THM's anti-inflammatory properties, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies. The primary mechanism of action for THM is its potent and selective agonism of the cannabinoid CB2 receptor, a key target in the modulation of inflammatory responses. Additionally, THM exhibits antagonistic activity at the GPR55 receptor, another potential avenue for its anti-inflammatory effects. While direct evidence for its influence on other classical inflammatory pathways such as NF-κB and MAPK is still under investigation, the well-documented effects of its parent compound, magnolol, on these pathways suggest promising areas for future research into THM's broader mechanistic profile. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, providing a solid foundation for further exploration of this compound's therapeutic potential.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a myriad of diseases. The search for novel anti-inflammatory compounds with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound (THM), a bioactive metabolite of magnolol found in the bark of Magnolia officinalis, has garnered significant interest for its potential anti-inflammatory effects.[1] As a potent and selective agonist of the cannabinoid CB2 receptor, THM presents a promising therapeutic candidate for a range of inflammatory conditions.[1][2] This guide delves into the technical details of THM's anti-inflammatory properties, presenting available quantitative data, outlining experimental protocols, and visualizing key signaling pathways.
Core Pharmacological Activities
The primary anti-inflammatory mechanism of this compound identified to date is its interaction with cannabinoid receptors.
Cannabinoid CB2 Receptor Agonism
This compound is a potent and selective agonist of the cannabinoid CB2 receptor.[1][2] The CB2 receptor is predominantly expressed on immune cells, and its activation is known to modulate inflammatory responses, making it a key target for anti-inflammatory drug development.[3] THM has been shown to be significantly more potent at the CB2 receptor than its parent compound, magnolol.[1][2]
GPR55 Receptor Antagonism
In addition to its activity at the CB2 receptor, this compound also functions as an antagonist at the G protein-coupled receptor 55 (GPR55).[1][2][4] GPR55 is implicated in various physiological processes, including inflammation, and its modulation by THM may contribute to the compound's overall anti-inflammatory profile.[4]
Quantitative Data
The following table summarizes the key quantitative data available for this compound's activity at its primary molecular targets.
| Target | Activity | Parameter | Value | Reference |
| Cannabinoid CB2 Receptor | Agonist | EC50 | 0.170 µM | [1][2] |
| Cannabinoid CB2 Receptor | Binding Affinity | Ki | 416 nM | [5] |
| GPR55 Receptor | Antagonist | KB | 13.3 µM | [1][2] |
Signaling Pathways
The anti-inflammatory effects of this compound are primarily mediated through the activation of the CB2 receptor signaling pathway. While direct evidence for THM's influence on other pathways is limited, the known mechanisms of its parent compound, magnolol, provide a basis for hypothesized interactions.
CB2 Receptor Signaling Pathway
As a CB2 receptor agonist, this compound is expected to initiate downstream signaling cascades that lead to the suppression of pro-inflammatory mediators. This typically involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and modulation of other signaling molecules involved in inflammation.
GPR55 Signaling Pathway
This compound acts as an antagonist at the GPR55 receptor. By blocking the binding of endogenous ligands, THM can inhibit GPR55-mediated signaling, which has been implicated in inflammatory processes.
Hypothesized Downstream Pathways (based on Magnolol data)
While direct evidence for this compound is pending, its parent compound, magnolol, has been shown to inhibit key inflammatory signaling pathways, including NF-κB and MAPK.[6][7][8][9] It is plausible that THM may exert similar effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the anti-inflammatory properties of this compound.
CB2 Receptor Activation Assay (cAMP Accumulation Assay)
This assay determines the functional activity of THM at the CB2 receptor by measuring its effect on forskolin-stimulated cAMP production.[10][11][12]
-
Cell Line: CHO-K1 cells stably expressing the human CB2 receptor.
-
Assay Principle: Activation of the Gi-coupled CB2 receptor by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Procedure:
-
Seed CHO-K1-hCB2 cells in a 96-well plate and grow to confluence.
-
Wash the cells with assay medium (e.g., DMEM/F12 with 0.1% BSA).
-
Pre-incubate the cells with various concentrations of this compound for 15 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (B1673556) (e.g., 10 µM) to induce cAMP production for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Generate a concentration-response curve and calculate the EC50 value for THM's inhibition of forskolin-stimulated cAMP accumulation.
-
GPR55 Antagonism Assay (β-Arrestin Translocation Assay)
This assay is used to determine the antagonistic activity of THM at the GPR55 receptor by measuring the inhibition of agonist-induced β-arrestin recruitment.[1][4][13][14][15][16]
-
Cell Line: HEK293 or CHO cells stably co-expressing the human GPR55 receptor and a β-arrestin fusion protein (e.g., β-arrestin-β-galactosidase).
-
Assay Principle: Agonist binding to the GPR55 receptor induces the recruitment of β-arrestin. This recruitment can be quantified using various methods, such as enzyme fragment complementation, which generates a detectable signal (e.g., luminescence).
-
Procedure:
-
Seed the engineered cells in a 384-well plate.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a fixed concentration (e.g., EC80) of a GPR55 agonist, such as lysophosphatidylinositol (LPI).
-
After incubation, add the detection reagents for the β-arrestin recruitment assay.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Determine the concentration-dependent inhibition of the agonist-induced signal by THM and calculate the KB value.
-
Future Directions and Conclusion
This compound presents a compelling profile as an anti-inflammatory agent, primarily through its potent and selective agonism of the CB2 receptor and antagonism of the GPR55 receptor. The quantitative data available robustly supports its activity at these key targets. However, to fully elucidate its therapeutic potential, further research is warranted. Specifically, future studies should focus on:
-
Investigating Downstream Signaling: Direct examination of this compound's effects on the NF-κB and MAPK signaling pathways to confirm if it shares the broader mechanistic profile of its parent compound, magnolol.
-
In Vivo Efficacy: Conducting comprehensive in vivo studies using established models of inflammation, such as carrageenan-induced paw edema and LPS-induced systemic inflammation, to determine its efficacy, optimal dosage, and pharmacokinetic/pharmacodynamic profile.
-
Cytokine Profiling: Quantifying the inhibitory effects of this compound on the production of a wide range of pro-inflammatory cytokines to build a more complete picture of its immunomodulatory activity.
References
- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Magnolol inhibits lipopolysaccharide-induced inflammatory response by interfering with TLR4 mediated NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnolol suppresses NF-kappaB activation and NF-kappaB regulated gene expression through inhibition of IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Magnolol attenuates the inflammation and enhances phagocytosis through the activation of MAPK, NF-κB signal pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 14. The Natural Product Magnolol as a Lead Structure for the Development of Potent Cannabinoid Receptor Agonists | PLOS One [journals.plos.org]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analgesic Potential of Tetrahydromagnolol: A Technical Guide for Preclinical Researchers
Introduction: Tetrahydromagnolol, a primary metabolite of magnolol (B1675913) found in the bark of Magnolia officinalis, is emerging as a compound of significant interest for pain research. Its potent and selective agonism at the cannabinoid CB2 receptor, coupled with its antagonistic activity at the GPR55 receptor, presents a unique pharmacological profile for the development of novel analgesics.[1][2] Activation of the CB2 receptor is strongly associated with analgesic and anti-inflammatory effects, without the psychotropic side effects linked to CB1 receptor activation.[2][3] This technical guide provides an in-depth overview of the preclinical analgesic effects of this compound, focusing on its mechanism of action, data from relevant preclinical models, and detailed experimental protocols.
Core Mechanism of Action: CB2 Receptor Agonism
This compound exerts its analgesic effects primarily through the activation of the cannabinoid CB2 receptor, a G protein-coupled receptor (GPCR).[2][4] The CB2 receptor is predominantly expressed in peripheral tissues, particularly on immune cells.[3][5] Its activation in the context of pain and inflammation leads to a cascade of intracellular events aimed at reducing nociceptive signaling and inflammatory responses.
Upon binding of this compound, the CB2 receptor couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] Downstream of this, CB2 receptor activation modulates the activity of mitogen-activated protein kinases (MAPKs) and other signaling pathways involved in inflammation and pain transmission, ultimately leading to reduced neuronal excitability and decreased release of pro-inflammatory mediators.[6][7]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound via the CB2 receptor.
Preclinical Analgesic Models: Quantitative Data
Direct quantitative data on the analgesic effects of this compound in preclinical models is currently limited in publicly available literature. However, studies on its direct precursor, magnolol, which also demonstrates CB2 receptor affinity, provide valuable insights into its potential efficacy. The following tables summarize data from studies using magnolol in common preclinical pain models.
Disclaimer: The following data is for magnolol and should be considered as indicative of the potential effects of this compound, which is reported to be a more potent CB2 agonist.[2]
Table 1: Acetic Acid-Induced Writhing Test (Magnolol)
| Treatment | Dose | Route | % Inhibition of Writhing | Animal Model | Reference |
| Magnolol | 50 mg/kg | i.p. | 35.8% | Mice | [8] |
| Magnolol | 100 mg/kg | i.p. | 61.2% | Mice | [8] |
| Indomethacin | 10 mg/kg | i.p. | 75.3% | Mice | [8] |
Table 2: Formalin Test - Inflammatory Phase (Magnolol)
| Treatment | Dose | Route | Effect | Animal Model | Reference |
| Magnolol | 1 - 10 mg/kg | i.p. | Reduced licking response | Mice | [9] |
| Honokiol (B1673403) | 1 - 10 mg/kg | i.p. | Reduced licking response | Mice | [9] |
Note: This study demonstrated a significant reduction in the inflammatory phase (Phase II) of the formalin test, but not the neurogenic phase (Phase I).[9]
Table 3: Neuropathic Pain Model - Chronic Constriction Injury (Magnolol)
| Treatment | Dose | Route | Outcome Measure | Effect | Animal Model | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Magnolol | 5 mg/kg | i.p. | Paw Thermal Withdrawal Latency | Significant Increase | Mice |[10] | | Magnolol | 15 mg/kg | i.p. | Paw Thermal Withdrawal Latency | Significant Increase | Mice |[10] | | Magnolol | 30 mg/kg | i.p. | Paw Thermal Withdrawal Latency | Significant Increase | Mice |[10] | | Magnolol | 5 mg/kg | i.p. | Paw Mechanical Withdrawal Threshold | Significant Increase | Mice |[10] | | Magnolol | 15 mg/kg | i.p. | Paw Mechanical Withdrawal Threshold | Significant Increase | Mice |[10] | | Magnolol | 30 mg/kg | i.p. | Paw Mechanical Withdrawal Threshold | Significant Increase | Mice |[10] |
Detailed Experimental Protocols
Acetic Acid-Induced Writhing Test
This model assesses visceral pain by inducing abdominal constrictions (writhes) through the intraperitoneal injection of a mild irritant.[11][12] It is particularly sensitive to peripherally acting analgesics.[2][13]
Materials:
-
Male Swiss albino mice (20-25 g)
-
0.6% or 1% acetic acid solution
-
Test compound (this compound) and vehicle
-
Standard analgesic (e.g., Diclofenac Na)
-
Observation chambers
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions for at least one week.
-
Fasting: Fast animals for 12-18 hours before the experiment, with free access to water.[2]
-
Grouping: Divide animals into groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Standard Drug).
-
Administration: Administer the test compound, vehicle, or standard drug via the desired route (e.g., intraperitoneally or orally).
-
Induction: After a set pre-treatment time (e.g., 30 minutes), administer 0.6% acetic acid solution (10 ml/kg) intraperitoneally to each mouse.[2]
-
Observation: Immediately place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes (a wave of abdominal muscle contraction followed by stretching of the hind limbs) over a 10-20 minute period.[2]
-
Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition compared to the vehicle control group.
Caption: Workflow for the acetic acid-induced writhing test.
Hot Plate Test
The hot plate test is a model of thermal nociception used to evaluate centrally acting analgesics.[14] The latency to a pain response (e.g., paw licking or jumping) is measured when the animal is placed on a heated surface.[14]
Materials:
-
Mice or rats
-
Hot plate apparatus with adjustable temperature
-
Transparent cylinder to confine the animal
-
Test compound (this compound) and vehicle
-
Standard analgesic (e.g., Morphine)
Procedure:
-
Acclimatization: Acclimate animals to the testing room for at least 30-60 minutes.[1]
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).[1][10]
-
Baseline: Determine the baseline latency for each animal by placing it on the hot plate and measuring the time to the first sign of nociception (paw licking, flicking, or jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[1]
-
Grouping and Administration: Group the animals and administer the test compound, vehicle, or standard drug.
-
Testing: At predetermined time points after administration (e.g., 30, 60, 90 minutes), place each animal back on the hot plate and record the response latency.
-
Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group.
Caption: Workflow for the hot plate test.
Formalin Test
The formalin test is a model of tonic, localized inflammatory pain.[5] Subcutaneous injection of formalin into the paw induces a biphasic pain response: an early, neurogenic phase (Phase I) followed by a late, inflammatory phase (Phase II).[15][16]
Materials:
-
Mice or rats
-
Formalin solution (e.g., 2.5% or 5%)
-
Test compound (this compound) and vehicle
-
Observation chambers, possibly with mirrors for clear viewing
-
Video recording equipment (optional, for unbiased scoring)
Procedure:
-
Acclimatization: Allow animals to acclimate to the observation chambers for at least 20-30 minutes before injection.[17]
-
Grouping and Administration: Group the animals and administer the test compound or vehicle.
-
Induction: After the appropriate pre-treatment time, inject a small volume (e.g., 20 µl) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately return the animal to the chamber and record nociceptive behaviors (time spent licking, biting, or flinching the injected paw).
-
Analysis: Quantify the duration of nociceptive behaviors in both phases and compare the results from treated groups to the vehicle control group.
Caption: Workflow for the formalin test.
Conclusion and Future Directions
This compound presents a promising profile as a novel analgesic agent, primarily through its potent and selective agonism of the CB2 receptor. While direct preclinical data on its analgesic efficacy is still emerging, evidence from its precursor, magnolol, strongly suggests potential in models of visceral, inflammatory, and neuropathic pain. The detailed protocols provided herein offer a standardized framework for researchers to further investigate the antinociceptive properties of this compound. Future research should focus on generating comprehensive dose-response data for this compound in these established models to fully characterize its analgesic profile and therapeutic window. Elucidating the downstream signaling consequences of its dual action as a CB2 agonist and GPR55 antagonist will also be critical in understanding its complete mechanism of action and potential for clinical translation.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. saspublishers.com [saspublishers.com]
- 5. ovid.com [ovid.com]
- 6. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and analgesic effects of magnolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of honokiol and magnolol on acute and inflammatory pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antinociceptive Effect of Magnolol in a Neuropathic Pain Model of Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
- 15. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 16. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 17. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Tetrahydromagnolol Precursors in Magnolia Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydromagnolol, a significant bioactive compound, is not directly synthesized in Magnolia species but is a metabolic derivative of magnolol (B1675913), a primary neolignan found in the bark and seed cones of the plant. This technical guide provides an in-depth exploration of the biosynthetic pathway of magnolol and its isomer, honokiol (B1673403), in Magnolia officinalis. The pathway originates from the general phenylpropanoid pathway, leading to the formation of the key precursor, chavicol, which then undergoes oxidative dimerization catalyzed by a laccase enzyme to yield magnolol. This document details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the biosynthetic and experimental workflows.
Introduction
The neolignans magnolol and honokiol, isolated from Magnolia species, exhibit a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. This compound, a metabolite of magnolol primarily observed in animal models, has shown potent and selective agonistic activity at the cannabinoid CB2 receptor, making it a compound of high interest for drug development. Understanding the biosynthesis of its precursor, magnolol, is crucial for biotechnological production and metabolic engineering efforts. Recent research has elucidated a plausible biosynthetic route from the amino acid tyrosine to magnolol, identifying key enzymes and intermediates.
The Biosynthetic Pathway of Magnolol and Honokiol
The biosynthesis of magnolol and honokiol is a multi-step process that begins with the shikimate pathway, leading into the general phenylpropanoid pathway, and culminating in the specific neolignan pathway.
Phenylpropanoid Pathway to Chavicol
The initial steps involve the conversion of tyrosine to the central precursor, chavicol. This part of the pathway involves a series of enzymatic reactions catalyzed by several enzyme families.
The proposed pathway is as follows:
-
Tyrosine is converted to p-Coumaric acid by Tyrosine Ammonia-Lyase (TAL) .
-
p-Coumaric acid is then activated to p-Coumaroyl-CoA by 4-Coumarate-CoA Ligase (4CL) .
-
p-Coumaroyl-CoA is reduced to p-Coumaraldehyde by Cinnamoyl-CoA Reductase (CCR) .
-
p-Coumaraldehyde is further reduced to p-Coumaryl alcohol by Cinnamyl Alcohol Dehydrogenase (CAD) .
-
p-Coumaryl alcohol is then converted to Chavicol through the sequential action of Coniferyl Alcohol Acetyltransferase (CAAT) and Allylphenol Synthase (APS) .
Dimerization to Magnolol and Honokiol
The final step in the biosynthesis of magnolol is the oxidative coupling of two chavicol molecules.
-
Magnolol Biosynthesis: This reaction is catalyzed by a laccase enzyme. In Magnolia officinalis, the specific laccase MoLAC14 has been identified as a pivotal enzyme in this conversion[1][2][3][4].
-
Honokiol Biosynthesis: Honokiol is an isomer of magnolol. It is hypothesized to be formed through the coupling of one molecule of chavicol and one molecule of a positional isomer, likely derived from the same phenylpropanoid pathway. The precise enzymatic control, and the potential role of dirigent proteins (DIRs) in guiding the specific regio- and stereoselectivity to form the asymmetric honokiol, is an area of active research[5]. While DIRs are known to mediate stereoselective coupling of monolignols in other plant species, their specific function in honokiol biosynthesis in Magnolia has not yet been definitively established.
Quantitative Data
Quantitative analysis of the magnolol biosynthetic pathway is essential for understanding its efficiency and for metabolic engineering applications. The available data is summarized below.
| Parameter | Value | Species/System | Reference |
| Enzyme Kinetics of MoLAC14 | |||
| Vmax | 3.36 x 10⁻³ mol/L·s | In vitro | [1] |
| Km | 3.36 x 10⁻¹⁰ M | In vitro | [1] |
| kcat | 5.89 s⁻¹ | In vitro | [1] |
| kcat/Km | 1.75 x 10¹⁰ M⁻¹s⁻¹ | In vitro | [1] |
| Enzyme Kinetics of MoLAC14 (L532A mutant) | |||
| Vmax | 8.76 x 10⁻³ mol/L·s | In vitro | [1] |
| Km | 8.76 x 10⁻⁹ M | In vitro | [1] |
| kcat | 15.33 s⁻¹ | In vitro | [1] |
| kcat/Km | 1.75 x 10⁹ M⁻¹s⁻¹ | In vitro | [1] |
| Product Yields | |||
| Chavicol | 0.04 mg/L | Heterologous expression of M. officinalis CAAT and APS | [1] |
| Magnolol (wild-type MoLAC14) | ~7 mg/L | In vitro assay | [1] |
| Magnolol (optimized conditions) | 38 mg/L | In vitro assay | [1] |
| Magnolol (L532A mutant, optimized) | 148.83 mg/L | In vitro assay | [1] |
Experimental Protocols
In Vitro MoLAC14 Laccase Assay for Magnolol Synthesis
This protocol is adapted from the methods described for the characterization of MoLAC14[1][2].
Materials:
-
Purified MoLAC14 enzyme
-
Chavicol (substrate)
-
50 mM Phosphate (B84403) buffer (pH 7.5)
-
Copper sulfate (B86663) (CuSO₄)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.5), 0.5 mg/mL of purified MoLAC14 enzyme, and the desired concentration of chavicol (e.g., 5 g/L).
-
Add CuSO₄ to the reaction mixture to the optimal concentration as laccases are copper-dependent enzymes.
-
Incubate the reaction mixture at the optimal temperature (e.g., 60°C) for a specific duration (e.g., 3 hours).
-
Terminate the reaction by heating the mixture to 100°C for 10 minutes.
-
Centrifuge the reaction mixture to pellet any precipitate.
-
Analyze the supernatant for magnolol production using HPLC.
High-Performance Liquid Chromatography (HPLC) for Magnolol and Honokiol Quantification
The following is a general method based on published protocols for the analysis of magnolol and honokiol[6][7][8][9]. A gradient elution may be necessary for the simultaneous analysis of all pathway intermediates.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
Mobile Phase:
-
A mixture of methanol and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. A common isocratic mobile phase for magnolol and honokiol is methanol:water (e.g., 75:25, v/v)[10]. For pathway intermediates, a gradient elution from a higher aqueous content to a higher organic content would be required.
Procedure:
-
Prepare standard solutions of magnolol, honokiol, and other available intermediates of known concentrations.
-
Prepare samples by extracting plant material or in vitro reaction mixtures with a suitable solvent (e.g., methanol or ethanol).
-
Filter the samples and standards through a 0.45 µm filter before injection.
-
Inject a fixed volume (e.g., 20 µL) onto the HPLC column.
-
Run the analysis with the chosen mobile phase and flow rate (e.g., 1.0 mL/min).
-
Detect the compounds at a suitable wavelength (e.g., 290 nm for magnolol and honokiol).
-
Quantify the compounds by comparing the peak areas of the samples to the calibration curve generated from the standard solutions.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol provides a general framework for analyzing the expression of genes involved in the magnolol biosynthetic pathway. Specific primer sequences need to be designed based on the target gene sequences from Magnolia officinalis.
Materials:
-
Total RNA extracted from Magnolia tissues
-
Reverse transcriptase for cDNA synthesis
-
SYBR Green-based qRT-PCR master mix
-
Gene-specific primers (forward and reverse) for TAL, 4CL, CCR, CAD, CAAT, APS, and MoLAC14.
-
Reference gene primers (e.g., Actin or Ubiquitin) for normalization.
-
qRT-PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the desired Magnolia tissues (e.g., bark, leaves, roots). Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.
-
Primer Design: Design gene-specific primers for the target and reference genes. Primers should be designed to amplify a product of approximately 100-200 bp.
-
qRT-PCR Reaction: Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Thermal Cycling: Perform the qRT-PCR with a typical thermal cycling profile: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.
Visualizations
Biosynthesis Pathway of Magnolol
Caption: Proposed biosynthesis pathway of magnolol and honokiol from tyrosine in Magnolia species.
Experimental Workflow for MoLAC14 Activity Assay
Caption: Experimental workflow for the in vitro enzymatic assay of MoLAC14.
Logical Flow for qRT-PCR Gene Expression Analysis
Caption: Logical workflow for quantifying gene expression via qRT-PCR.
Conclusion and Future Perspectives
The biosynthesis of magnolol in Magnolia species is becoming increasingly understood, with the pathway from tyrosine to chavicol and the final laccase-mediated dimerization being the most plausible route. The identification and characterization of MoLAC14 provide a significant breakthrough for the biotechnological production of magnolol. However, several areas require further investigation. The precise enzymatic control of honokiol biosynthesis, particularly the role of dirigent proteins in establishing its unique structure, remains to be elucidated. Furthermore, a comprehensive quantitative analysis of all pathway intermediates in vivo is needed to identify potential bottlenecks and to guide metabolic engineering strategies. The development of a robust set of qRT-PCR primers for all the biosynthetic genes will be invaluable for studying the regulation of this pathway. Continued research in these areas will not only deepen our understanding of neolignan biosynthesis but also pave the way for the sustainable production of these medicinally important compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and Validation of Magnolol Biosynthesis Genes in Magnolia officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Validation of Magnolol Biosynthesis Genes in Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of honokiol and magnolol by micro HPLC with electrochemical detection and its application to the distribution analysis in branches and leaves of Magnolia obovata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
The Pharmacological Profile of Tetrahydromagnolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydromagnolol (THM), a principal metabolite of magnolol (B1675913) found in the bark of Magnolia officinalis, has emerged as a compound of significant pharmacological interest. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used for its characterization. Primarily recognized as a potent and selective cannabinoid CB2 receptor agonist and a GPR55 receptor antagonist, this compound exhibits a range of potential therapeutic effects, including anti-inflammatory and analgesic properties. This document aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development by consolidating the current knowledge on this compound and outlining the key experimental protocols for its study.
Introduction
This compound is a bioactive metabolite formed from the oral administration of magnolol, a neolignan from Magnolia officinalis. While magnolol itself displays various biological activities, its metabolite, this compound, has demonstrated enhanced potency and selectivity for certain molecular targets, positioning it as a promising lead compound for drug discovery. This guide delves into the specifics of its interactions with the endocannabinoid system and other relevant signaling pathways, providing a detailed summary of its pharmacological characteristics.
Mechanism of Action
This compound's primary mechanism of action involves its interaction with the cannabinoid receptors CB1 and CB2, and the orphan G protein-coupled receptor GPR55.
-
Cannabinoid Receptor 2 (CB2) Agonism: this compound is a potent partial agonist of the CB2 receptor.[1][2] The activation of CB2 receptors is predominantly associated with analgesic and anti-inflammatory effects.[2] This makes this compound a promising candidate for the development of therapeutics for inflammatory conditions and pain management, potentially without the psychoactive side effects associated with CB1 receptor activation.[3]
-
Cannabinoid Receptor 1 (CB1) Agonism: While highly selective for CB2, this compound also exhibits mild agonist activity at the CB1 receptor.[3]
-
GPR55 Antagonism: this compound acts as a competitive antagonist at the GPR55 receptor.[1][2] GPR55 is implicated in various physiological processes, including inflammation and pain signaling. Antagonism of this receptor may contribute to the overall pharmacological profile of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's activity at its primary molecular targets.
Table 1: Receptor Binding Affinities and Potencies of this compound
| Receptor | Assay Type | Parameter | Value (µM) | Reference(s) |
| Human CB2 | Radioligand Binding | Ki | 0.416 - 0.42 | [2][4] |
| Human CB2 | cAMP Accumulation | EC50 | 0.170 | [1][5] |
| Human CB1 | Radioligand Binding | Ki | ~8.32 (20-fold lower affinity than for CB2) | [4] |
| Human GPR55 | β-Arrestin Translocation | KB | 13.3 | [1][5] |
Table 2: Comparative Potency of this compound and Magnolol at the CB2 Receptor
| Compound | Parameter (EC50 in cAMP assay) | Value (µM) | Fold Difference | Reference(s) |
| This compound | Agonist Potency | 0.170 | 19-fold more potent | [1][5] |
| Magnolol | Agonist Potency | 3.28 | - | [1][5] |
Signaling Pathways
This compound's interaction with its primary targets initiates downstream signaling cascades. While direct studies on this compound's influence on broader signaling pathways are limited, inferences can be drawn from the known functions of its receptors and studies on its parent compound, magnolol.
Cannabinoid Receptor Signaling
Activation of the Gi/o-coupled CB2 receptor by this compound is expected to lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, can modulate the activity of protein kinase A (PKA) and other downstream effectors.
GPR55 Signaling
As a GPR55 antagonist, this compound blocks the signaling induced by the endogenous agonist, lysophosphatidylinositol (LPI). This prevents the recruitment of β-arrestin and subsequent downstream signaling, which can contribute to its anti-inflammatory effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Radioligand Binding Assay for CB1 and CB2 Receptors
This assay determines the binding affinity (Ki) of this compound to cannabinoid receptors.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]CP55,940, a non-selective cannabinoid receptor agonist.
-
Procedure:
-
Membrane preparations from the transfected CHO cells are incubated with a fixed concentration of [3H]CP55,940.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled cannabinoid ligand.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding curves. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to activate Gi/o-coupled receptors like CB2, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
-
Cell Lines: CHO cells stably expressing the human CB2 receptor.
-
Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are then stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
Increasing concentrations of this compound are added to the cells.
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive binding assay (e.g., using a [3H]cAMP displacement assay or a commercial ELISA/HTRF kit).
-
-
Data Analysis: The EC50 value (concentration of this compound that produces 50% of the maximal inhibitory effect on forskolin-stimulated cAMP accumulation) is determined from the dose-response curves.
β-Arrestin Translocation Assay for GPR55
This assay is used to determine the antagonistic activity of this compound at the GPR55 receptor by measuring its ability to block agonist-induced β-arrestin recruitment.
-
Cell Lines: CHO cells stably co-expressing the human GPR55 receptor and a β-arrestin-β-galactosidase fusion protein.
-
Principle: Utilizes an enzyme fragment complementation system (e.g., PathHunter® assay). Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, leading to the complementation of two β-galactosidase enzyme fragments and the generation of a chemiluminescent signal.
-
Procedure:
-
Cells are incubated with varying concentrations of this compound.
-
A fixed concentration of the GPR55 agonist, LPI, is then added to the cells.
-
After incubation, a substrate for β-galactosidase is added.
-
The resulting chemiluminescent signal is measured using a luminometer.
-
-
Data Analysis: The ability of this compound to inhibit the LPI-induced signal is quantified, and the KB value (antagonist dissociation constant) is determined from the rightward shift of the LPI dose-response curve in the presence of this compound.
Pharmacokinetics and Metabolism
This compound is a major fecal metabolite of orally administered magnolol in rats.[6] Its formation is thought to involve the hydrogenation of the allyl groups of magnolol, a process that may be carried out by intestinal bacteria.[6] The concentration of this compound has been observed to increase after repeated administration of magnolol, suggesting the induction of metabolic enzymes.[6] While specific pharmacokinetic parameters for this compound are not extensively reported, the bioavailability of its parent compound, magnolol, is known to be low due to extensive first-pass metabolism.
Potential Therapeutic Applications
Given its pharmacological profile, this compound holds promise for several therapeutic areas:
-
Anti-inflammatory Disorders: As a potent CB2 agonist, it has the potential to treat a variety of inflammatory conditions.
-
Pain Management: Its analgesic properties, mediated through CB2 agonism, make it a candidate for the development of novel pain therapeutics.[1]
-
Neuroprotective Effects: The parent compound, magnolol, has demonstrated neuroprotective properties, and further investigation into this compound's effects in this area is warranted.[7]
-
Gastrointestinal Health: The high concentration of CB2 receptors in the gastrointestinal tract suggests a potential role for this compound in managing inflammatory bowel diseases and promoting gastrointestinal comfort.[3]
Conclusion
This compound is a pharmacologically active metabolite of magnolol with a distinct and promising profile. Its high potency and selectivity as a CB2 receptor agonist, coupled with its antagonistic activity at the GPR55 receptor, make it a compelling molecule for further investigation in the fields of inflammation, pain, and potentially other therapeutic areas. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the pharmacological and therapeutic potential of this interesting natural product derivative. Further studies are needed to fully elucidate its pharmacokinetic and toxicological profile and to explore its efficacy in in vivo models of disease.
References
- 1. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Neuropharmacological Effects of Magnolol and Honokiol: A Review of Signal Pathways and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrahydromagnolol: A Promising Phytochemical for the Management of Neuropathic Pain
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatment options often provide limited efficacy and are associated with undesirable side effects, highlighting the urgent need for novel analgesic agents.[2] Tetrahydromagnolol (THM), a principal metabolite of magnolol (B1675913) found in the bark of Magnolia officinalis, has emerged as a compelling candidate due to its potent and selective interaction with the cannabinoid system, a key modulator of pain and inflammation.[3][4] This technical guide provides a comprehensive overview of the preclinical evidence supporting the potential of THM in treating neuropathic pain, focusing on its mechanism of action, relevant experimental data from closely related compounds, and detailed experimental protocols.
Core Mechanism of Action: Selective Cannabinoid Receptor 2 Agonism
This compound exhibits a strong affinity and functional activity at the cannabinoid receptor 2 (CB2), acting as a partial agonist.[3][5][6] Notably, it is approximately 19-fold more potent than its parent compound, magnolol, at the CB2 receptor while displaying high selectivity over the CB1 receptor.[3][5] This selectivity is a critical attribute, as activation of CB2 receptors is associated with analgesic and anti-inflammatory effects without the psychoactive side effects mediated by CB1 receptors.[7] Furthermore, THM has been identified as an antagonist of the G-protein coupled receptor 55 (GPR55), another receptor implicated in pain signaling.[3][5]
The therapeutic potential of targeting the CB2 receptor in neuropathic pain is well-established. CB2 receptors are primarily expressed on immune cells, including microglia in the central nervous system.[2] In neuropathic pain states, activated microglia contribute to central sensitization and the maintenance of chronic pain through the release of pro-inflammatory cytokines.[2] Agonism of CB2 receptors can suppress microglial activation, reduce the production of inflammatory mediators, and consequently alleviate neuropathic pain behaviors.[2]
Preclinical Efficacy: Insights from Magnolol in a Neuropathic Pain Model
While direct in-vivo studies on this compound in neuropathic pain models are not yet extensively published, research on its parent compound, magnolol, provides significant insights into its potential efficacy. A study utilizing the chronic constriction injury (CCI) mouse model of neuropathic pain demonstrated that magnolol administration alleviates both thermal and mechanical hypersensitivity.[8]
Quantitative Data from Magnolol Studies
The following table summarizes the key quantitative findings from the study on magnolol in the CCI model of neuropathic pain. This data serves as a strong indicator of the potential effects of its more potent metabolite, this compound.
| Parameter | Animal Model | Treatment | Dosage | Outcome | Reference |
| Mechanical Allodynia | CCI Mice | Magnolol | 5, 15, 30 mg/kg | Dose-dependent increase in paw withdrawal threshold, indicating reduced mechanical sensitivity. The 30 mg/kg dose showed a significant analgesic effect. | [8] |
| Thermal Hyperalgesia | CCI Mice | Magnolol | 5, 15, 30 mg/kg | Dose-dependent increase in paw withdrawal latency in response to a thermal stimulus, indicating reduced heat sensitivity. | [8] |
| Microglial Activation | CCI Mice | Magnolol | 30 mg/kg | Significantly inhibited the activation of spinal microglia, as indicated by reduced Iba-1 immunoreactivity. | [8] |
| p38 MAPK Phosphorylation | CCI Mice | Magnolol | 30 mg/kg | Attenuated the CCI-induced increase in the phosphorylation of p38 MAPK in the spinal cord. | [8] |
Signaling Pathways Implicated in the Therapeutic Potential of this compound
The analgesic and anti-inflammatory effects of this compound in neuropathic pain are likely mediated through the modulation of key signaling pathways. Based on its potent CB2 receptor agonism and the known downstream effects of CB2 activation, the following pathways are of primary interest.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's potential in treating neuropathic pain, adapted from studies on magnolol and honokiol.[8][9]
Animal Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
-
Animals: Adult male C57BL/6J mice (6-8 weeks old, weighing 18-22 g) are used.[8] Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[8]
-
Surgical Procedure:
-
Mice are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
The common sciatic nerve is exposed at the level of the mid-thigh.
-
Proximal to the sciatic nerve's trifurcation, four loose ligatures are tied around the nerve with 4-0 chromic gut sutures, with a spacing of about 1 mm between each ligature.
-
The muscle and skin are then closed in layers.
-
Sham-operated animals undergo the same surgical procedure without nerve ligation.[8]
-
Behavioral Testing for Neuropathic Pain
-
Mechanical Allodynia (von Frey Test):
-
Mice are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimatize.
-
A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold (PWT) is determined using the up-down method.[8]
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Mice are placed in individual Plexiglas chambers on a glass floor.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The time taken for the mouse to withdraw its paw (paw withdrawal latency - PWL) is recorded.[8] A cut-off time is set to prevent tissue damage.
-
Immunohistochemistry for Microglial Activation
-
Tissue Preparation:
-
At the end of the experiment, mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.
-
The lumbar spinal cord is dissected, post-fixed, and cryoprotected in sucrose (B13894) solution.
-
Transverse sections of the spinal cord are cut on a cryostat.
-
-
Staining:
-
Sections are incubated with a primary antibody against Iba-1 (a marker for microglia).
-
This is followed by incubation with a fluorescently labeled secondary antibody.
-
Sections are counterstained with a nuclear marker (e.g., DAPI).
-
-
Analysis:
-
Fluorescence images are captured using a confocal microscope.
-
The intensity and morphology of Iba-1 staining are analyzed to quantify microglial activation.[8]
-
Western Blot for Signaling Proteins
-
Protein Extraction:
-
Spinal cord tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
-
Electrophoresis and Transfer:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p38 MAPK, total p38 MAPK, NF-κB p65).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).[8]
-
Conclusion and Future Directions
This compound presents a highly promising therapeutic candidate for the treatment of neuropathic pain. Its potent and selective agonism at the CB2 receptor provides a strong mechanistic rationale for its potential analgesic and anti-inflammatory effects, while avoiding the central side effects associated with CB1 activation. Preclinical data from its parent compound, magnolol, in a validated animal model of neuropathic pain further supports this potential.
Future research should focus on:
-
Conducting comprehensive in-vivo studies to directly evaluate the efficacy of this compound in various animal models of neuropathic pain.
-
Elucidating the precise downstream signaling pathways modulated by this compound, including its effects on the NF-κB and NLRP3 inflammasome pathways.
-
Investigating the pharmacokinetic and pharmacodynamic profile of this compound to determine its bioavailability and optimal dosing regimens.
-
Exploring the potential synergistic effects of this compound with other analgesic agents.
The development of this compound as a novel therapeutic for neuropathic pain could offer a significant advancement in pain management, providing a much-needed alternative for patients suffering from this debilitating condition.
References
- 1. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid Therapeutics in Chronic Neuropathic Pain: From Animal Research to Human Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Natural Product Magnolol as a Lead Structure for the Development of Potent Cannabinoid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Antinociceptive Effect of Magnolol in a Neuropathic Pain Model of Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
Exploring the endocannabinoid system modulation by Tetrahydromagnolol.
An In-Depth Technical Guide to the Endocannabinoid System Modulation by Tetrahydromagnolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (THM), a principal metabolite of magnolol (B1675913) found in Magnolia officinalis, has emerged as a significant modulator of the endocannabinoid system (ECS). This document provides a comprehensive technical overview of its interactions with key ECS components, including cannabinoid receptors and related G-protein coupled receptors. It details the compound's binding affinities, functional activities, and selectivity profile. Furthermore, this guide outlines the experimental protocols used to elucidate these interactions and presents all quantitative data in structured tables for clarity. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of THM's pharmacological profile.
Introduction to the Endocannabinoid System and this compound
The endocannabinoid system is a ubiquitous and crucial neuromodulatory system involved in regulating a vast array of physiological processes, including pain perception, inflammation, mood, and memory.[1][2] Its primary components are the cannabinoid receptors (CB1 and CB2), endogenous lipid-based ligands known as endocannabinoids (e.g., anandamide (B1667382) and 2-arachidonoylglycerol), and the enzymes responsible for their synthesis and degradation, such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[3][4][5] The ECS is a prominent target for therapeutic intervention in numerous pathologies.[2][6]
This compound is a bioactive neolignan and a major metabolite of magnolol, a compound extracted from the bark of Magnolia officinalis.[7][8] This bark has a long history of use in traditional Asian medicine for treating conditions like anxiety and allergic diseases.[7][9] Scientific investigation has revealed that the pharmacological effects of magnolia extract and its constituents may be mediated through the ECS.[7] THM, in particular, has been identified as a potent and selective modulator within this system.[7][8]
Molecular Interactions of this compound with the Endocannabinoid System
Research has demonstrated that this compound interacts with multiple components of the endocannabinoid system, primarily exhibiting activity at cannabinoid and related receptors, while showing no significant interaction with the primary endocannabinoid-degrading enzymes.
Cannabinoid Receptor Activity
This compound displays a distinct profile of activity at the two main cannabinoid receptors, CB1 and CB2.
-
CB2 Receptor: THM is a potent partial agonist at the CB2 receptor.[7] It is significantly more potent than its parent compound, magnolol, with one study reporting a 19-fold increase in potency.[7][8][9] The EC50 value for THM at the CB2 receptor is 0.170 µM.[7][10] Activation of the CB2 receptor is primarily associated with analgesic and anti-inflammatory effects, suggesting a therapeutic potential for THM in inflammatory conditions.[1][7][10]
-
CB1 Receptor: Studies indicate that THM also acts as a full agonist at the CB1 receptor.[7] However, it exhibits high selectivity for the CB2 receptor, implying that its effects are predominantly mediated through CB2 activation at lower concentrations.[7][9] CB1 receptor activation is linked to the psychoactive effects of cannabinoids, as well as analgesia and appetite stimulation.[7][10]
GPR55 Receptor Activity
GPR55 is an orphan G-protein coupled receptor that is phylogenetically related to the cannabinoid receptors and is considered a component of the extended endocannabinoid system.[7] this compound has been identified as a competitive antagonist at the GPR55 receptor, with a KB value of 13.3 µM.[7][9][10] It has been shown to inhibit GPR55 activation induced by the agonist lysophosphatidylinositol (LPI).[7] The GPR55 receptor is implicated in processes such as cancer cell proliferation and neuropathic pain.[7]
Interaction with Endocannabinoid-Degrading Enzymes
The primary enzymes responsible for the degradation of endocannabinoids are FAAH (for anandamide) and MAGL (for 2-AG).[3][11] Inhibiting these enzymes can elevate endocannabinoid levels, producing therapeutic effects.[5][12] However, studies investigating this compound's effect on these enzymes found no inhibition of either FAAH or MAGL in rat brain preparations at a concentration of 10 µM.[7] This indicates that THM's modulatory effects on the ECS are due to direct receptor interaction rather than alteration of endogenous ligand tone.
Quantitative Data Presentation
The following tables summarize the quantitative data on the interaction of this compound and its parent compound, magnolol, with components of the endocannabinoid system.
Table 1: Functional Activity of this compound and Magnolol at Cannabinoid and GPR55 Receptors
| Compound | Receptor | Assay Type | Functional Activity | Potency (EC50 / KB) | Source(s) |
| This compound | CB2 | cAMP Accumulation | Partial Agonist | 0.170 µM | [7][9][10] |
| CB1 | cAMP Accumulation | Full Agonist | - | [7] | |
| GPR55 | β-Arrestin Translocation | Antagonist | 13.3 µM | [7][9][10] | |
| Magnolol | CB2 | cAMP Accumulation | Partial Agonist | 3.28 µM | [7][9][10] |
| CB1 | cAMP Accumulation | Partial Agonist | - | [7] |
EC50: Half-maximal effective concentration. KB: Equilibrium dissociation constant for an antagonist.
Table 2: Binding Affinity of this compound and Magnolol at Cannabinoid Receptors
| Compound | Receptor | Binding Affinity (Ki) | Source(s) |
| This compound | CB2 | 0.42 µM | [10] |
| Magnolol | CB1 | 3.19 µM | [13] |
| CB2 | 1.44 µM | [10][13] |
Ki: Inhibitory constant, indicating the affinity of a ligand for a receptor.
Visualization of Signaling Pathways and Workflows
This compound Signaling at the CB2 Receptor
The CB2 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
References
- 1. Immunomodulation by cannabinoids and the endocannabinoid system | Anesthesia [anesthesia.ucsf.edu]
- 2. Endocannabinoids in nervous system health and disease: the big picture in a nutshell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 5. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 6. The endocannabinoid system in pain and inflammation: Its relevance to rheumatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nootropicsdepot.com [nootropicsdepot.com]
- 9. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Silico Modeling of Tetrahydromagnolol Binding to the Cannabinoid Receptor 2 (CB2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to model the interaction between Tetrahydromagnolol and the Cannabinoid Receptor 2 (CB2). The document outlines the pharmacological background, key signaling pathways, detailed experimental protocols for in silico modeling, and the integration of these techniques within the broader drug discovery framework.
Introduction: this compound and the CB2 Receptor
This compound, a primary metabolite of magnolol (B1675913) found in the bark of Magnolia officinalis, has emerged as a compound of significant interest due to its potent and selective agonistic activity at the Cannabinoid Receptor 2 (CB2).[1][2] The CB2 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the immune system and is implicated in modulating inflammation and pain.[3][4][5] This makes it a prime therapeutic target for a variety of inflammatory and neurodegenerative disorders.
In silico modeling provides a powerful, cost-effective, and rapid approach to investigate the molecular interactions between ligands like this compound and their receptor targets. By simulating these interactions computationally, researchers can predict binding affinities, elucidate binding modes, and understand the structural basis of receptor activation, thereby accelerating the drug design and development process.[6][7]
Pharmacological Profile of this compound at Cannabinoid Receptors
This compound is recognized as a potent partial agonist for the CB2 receptor, exhibiting significant selectivity over the CB1 receptor.[2][8] This selectivity is a desirable trait for therapeutic development, as it minimizes the potential for psychotropic side effects associated with CB1 receptor activation.[2][9] The quantitative binding and functional parameters for this compound and its parent compound, Magnolol, are summarized below.
| Compound | Receptor | Parameter | Value (µM) | Reference |
| This compound | Human CB2 | Ki | 0.416 | [1] |
| Human CB2 | EC50 | 0.170 | [1][2][10] | |
| Magnolol | Human CB2 | Ki | 1.44 | [8][9] |
| Human CB2 | EC50 | 3.28 | [2][10] |
CB2 Receptor Signaling Pathways
Upon activation by an agonist such as this compound, the CB2 receptor initiates a cascade of intracellular signaling events. As a GPCR, it primarily couples to inhibitory G proteins of the Gi/o family.[4][5][11] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][11] The dissociation of the G protein into Gαi/o and Gβγ subunits also triggers other downstream pathways, most notably the mitogen-activated protein kinase (MAPK) cascade, which is crucial for regulating cellular processes like proliferation, differentiation, and immune responses.[4][5]
Caption: CB2 Receptor signaling cascade upon agonist binding.
In Silico Modeling: A General Workflow
The computational investigation of a ligand-receptor complex follows a structured workflow. This process begins with preparing the necessary molecular structures and proceeds through docking, simulation, and analysis to predict the binding behavior and stability of the complex.
Caption: General workflow for in silico ligand-receptor modeling.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the core in silico techniques and their experimental validation.
Protocol 1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] This protocol outlines the docking of this compound into the CB2 receptor active site.
Objective: To predict the binding pose and affinity of this compound within the CB2 receptor.
Materials:
-
Protein Structure: Human CB2 receptor crystal structure (e.g., PDB ID: 5ZTY, 6KPC).[13]
-
Ligand Structure: 3D structure of this compound (obtainable from PubChem or generated from a 2D structure).
-
Software: Molecular modeling software such as AutoDock, Schrödinger Maestro, or MOE.[12][14][15]
Methodology:
-
Receptor Preparation:
-
Load the CB2 receptor PDB file into the modeling software.
-
Remove water molecules and any co-crystallized ligands or non-essential ions.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH (e.g., 7.4).
-
Assign partial charges using a standard force field (e.g., CHARMm, AMBER).
-
Perform energy minimization on the receptor structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Load the this compound structure.
-
Add hydrogen atoms and assign partial charges (e.g., using the Gasteiger method).
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
-
Grid Generation:
-
Define the binding site (active site) on the CB2 receptor. This is typically centered on the location of the co-crystallized ligand or identified through literature.
-
Generate a grid box that encompasses the entire binding pocket, ensuring it is large enough to accommodate the ligand in various orientations.[12]
-
-
Docking Execution:
-
Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The software will systematically sample different conformations of this compound within the defined grid box.
-
The program will score the generated poses based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Analyze the resulting docked poses. Cluster the poses based on conformational similarity (e.g., using Root Mean Square Deviation - RMSD).
-
Select the pose with the lowest binding energy from the most populated cluster as the most probable binding mode.
-
Visualize the selected pose to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with receptor residues.[12][13]
-
Protocol 2: Molecular Dynamics (MD) Simulation
MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability and the nature of the interactions in a simulated physiological environment.[7][16]
Objective: To assess the stability of the this compound-CB2 complex and refine the docked pose.
Materials:
-
Input Complex: The best-docked pose of the this compound-CB2 complex from Protocol 5.1.
-
Software: MD simulation package such as GROMACS, AMBER, or NAMD.[14][16]
-
Force Field: A suitable force field for proteins and small molecules (e.g., AMBER, CHARMm, OPLS-AA).[16]
Methodology:
-
System Setup:
-
Place the this compound-CB2 complex into a simulated lipid bilayer (e.g., POPC) to mimic the cell membrane, as the CB2 receptor is a transmembrane protein.[17]
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
Perform a series of energy minimization steps on the entire system to remove steric clashes and bad contacts between atoms.
-
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 310 K) under NVT (constant Number of particles, Volume, and Temperature) ensemble, typically with restraints on the protein and ligand heavy atoms.
-
Switch to the NPT (constant Number of particles, Pressure, and Temperature) ensemble to equilibrate the system's pressure and density. The restraints are gradually released during this phase. This process typically runs for several nanoseconds.[17]
-
-
Production Run:
-
Run the production MD simulation for a significant duration (e.g., 100-500 nanoseconds or longer) without any restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.
-
-
Analysis of Trajectories:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.[12]
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein.
-
Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions between this compound and CB2 throughout the simulation.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex from the simulation trajectory.[18]
-
Protocol 3: Competitive Radioligand Binding Assay (Experimental Validation)
This in vitro assay is the gold standard for determining the binding affinity (Ki) of a test compound, providing crucial experimental validation for in silico predictions.[19][20]
Objective: To experimentally determine the inhibitory constant (Ki) of this compound for the CB2 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cells expressing human CB2 receptors (e.g., HEK293 or CHO cells).[21]
-
Radioligand: A high-affinity radiolabeled CB2 ligand, such as [3H]CP-55,940.[19]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, unlabeled CB2 ligand (e.g., WIN 55,212-2).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.[21]
-
Equipment: Scintillation counter, glass fiber filters, filtration manifold.[19]
Methodology:
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding.
-
Total Binding: Contains receptor membranes and the radioligand.
-
Non-specific Binding: Contains receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Contains receptor membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation:
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a vacuum manifold. The receptor-bound radioligand is retained on the filter.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[19]
-
-
Quantification:
-
Place the filters into scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19][20]
-
Integration into the Drug Discovery Pipeline
In silico modeling is an integral part of the modern drug discovery process, from initial hit identification to lead optimization. It complements experimental approaches and helps rationalize structure-activity relationships (SAR).
Caption: Role of in silico modeling in the drug discovery pipeline.
Conclusion
The in silico modeling of this compound's interaction with the CB2 receptor provides invaluable atomic-level insights that are difficult to obtain through experimental methods alone. Techniques such as molecular docking and molecular dynamics simulation are essential tools for predicting binding modes, assessing complex stability, and guiding the rational design of novel, more potent, and selective CB2 receptor agonists. When integrated with experimental validation, these computational approaches significantly de-risk and accelerate the development of new therapeutics for inflammatory and other CB2-mediated diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. birchandfog.biz [birchandfog.biz]
- 5. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro and In Silico Studies of Neolignans from Magnolia grandiflora L. Seeds against Human Cannabinoids and Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. Molecular modeling of cannabinoid binding to the CB1 receptor: comparing Cannabis sativa and synthetic cannabinoids | Disciplinarum Scientia | Naturais e Tecnológicas [periodicos.ufn.edu.br]
- 16. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | PLOS Computational Biology [journals.plos.org]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
Tetrahydromagnolol: A Comprehensive Technical Guide to its Natural Sources, Derivatives, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydromagnolol, a key metabolite of the natural product magnolol (B1675913), has emerged as a potent and selective modulator of the endocannabinoid system. This technical guide provides an in-depth exploration of this compound, covering its natural origins, synthetic derivatization, and detailed pharmacological activities. It is designed to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its molecular mechanisms of action.
Natural Sources and Biosynthesis
While this compound itself is primarily recognized as a major metabolite of magnolol, its origins are intrinsically linked to the biosynthetic pathways within plants of the Magnolia genus.[1][2] The principal natural source of magnolol is the bark of Magnolia officinalis , a plant with a long history of use in traditional Asian medicine.[3] Other species, such as Magnolia obovata, also produce magnolol.[4]
The biosynthesis of magnolol, the precursor to this compound, is believed to follow the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to produce p-coumaroyl-CoA. This intermediate is then further processed to yield chavicol. The final step in magnolol biosynthesis is proposed to be the oxidative coupling of two chavicol molecules, a reaction catalyzed by laccase enzymes. Dirigent proteins are also thought to play a role in guiding the stereoselective coupling of the chavicol monomers to form the specific biphenolic structure of magnolol.
A proposed biosynthetic pathway for magnolol is illustrated below:
Extraction, Synthesis, and Derivatization
Extraction and Purification of Magnolol from Magnolia officinalis
The isolation of magnolol from its natural source is a critical first step for the synthesis of this compound. The following protocol is a generalized procedure based on common laboratory practices.
Experimental Protocol: Extraction and Purification of Magnolol
-
Preparation of Plant Material: Obtain dried bark of Magnolia officinalis and grind it into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Macerate the powdered bark in a suitable organic solvent. Common solvents include methanol, ethanol (B145695), or cyclohexane.[5][6] The ratio of plant material to solvent is typically 1:10 (w/v).
-
For enhanced efficiency, perform the extraction under reflux for 2-4 hours.[5]
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to separate the plant debris from the extract.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Purification:
-
The crude extract can be purified using various chromatographic techniques. High-speed counter-current chromatography (HSCCC) has been shown to be effective.[3]
-
A typical two-phase solvent system for HSCCC is n-hexane-ethyl acetate-methanol-water (1:0.4:1:0.4, v/v).[3]
-
Alternatively, silica (B1680970) gel column chromatography can be employed, eluting with a gradient of n-hexane and ethyl acetate.
-
-
Crystallization:
-
The purified magnolol fraction can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield high-purity crystals.
-
Synthesis of this compound via Hydrogenation
This compound is synthesized from magnolol through the catalytic hydrogenation of its two allyl groups.
Experimental Protocol: Hydrogenation of Magnolol
-
Reaction Setup:
-
In a hydrogenation vessel, dissolve magnolol (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
-
Hydrogenation:
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS). This may take several hours.
-
-
Workup and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by flash chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Synthesis of this compound Derivatives
The this compound scaffold has been utilized as a lead structure for the development of novel cannabinoid receptor modulators.[7] The synthesis of derivatives often involves the Suzuki-Miyaura cross-coupling reaction to introduce various alkyl or aryl groups.[8]
Experimental Protocol: General Synthesis of Alkylated this compound Derivatives
-
Preparation of Precursors:
-
Synthesize the required 2-bromo-4-alkylphenols and 2-hydroxy-5-alkylphenylboronic acids. The bromo-phenols can be prepared by bromination of the corresponding 4-alkylphenols. The boronic acids can be synthesized from the bromo-phenols via lithium-halogen exchange followed by reaction with a borate (B1201080) ester.[8]
-
-
Suzuki-Miyaura Coupling:
-
In a reaction flask, combine the 2-bromo-4-alkylphenol (1 equivalent), the 2-hydroxy-5-alkylphenylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (typically 2-5 mol%), and a base such as Na₂CO₃ or K₂CO₃ (2-3 equivalents).[7]
-
Add a degassed solvent system, commonly a mixture of toluene, ethanol, and water.[7]
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80-100°C for several hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and perform an aqueous workup.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.
-
The following diagram illustrates the general workflow for the synthesis of this compound and its derivatives:
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of GPR55 during Axon Growth and Target Innervation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Natural Product Magnolol as a Lead Structure for the Development of Potent Cannabinoid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of Tetrahydromagnolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydromagnolol, a biphenolic lignan (B3055560) and a major active metabolite of magnolol (B1675913) found in the bark of Magnolia officinalis, has garnered significant scientific interest for its therapeutic potential.[1] With enhanced stability and biological activity compared to its parent compound, this compound presents a promising scaffold for drug discovery and development. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key signaling pathways. All quantitative data are summarized for clarity, and experimental methodologies are described to facilitate reproducibility.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The key properties of this compound are summarized below.
Identity and Structure
| Property | Value | Reference |
| IUPAC Name | 5,5'-dipropyl-[1,1'-biphenyl]-2,2'-diol | [2] |
| Synonyms | Magnolignan | [2] |
| CAS Number | 20601-85-8 | [2] |
| Molecular Formula | C₁₈H₂₂O₂ | [2] |
| Molecular Weight | 270.4 g/mol | [2] |
| Appearance | Crystalline solid, Off-white powder | [3] |
| Canonical SMILES | CCCc1cc(c(O)c1)-c2cc(CCC)ccc2O | [4] |
| InChI Key | OYAQUBKYAKSHOA-UHFFFAOYSA-N | [2] |
Solubility and Partition Coefficient
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 20 mg/mL | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 16 mg/mL | [2] |
| Ethanol | 20 mg/mL | [2] |
| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (9.25 mM) | [5] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.25 mM) | [5] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (9.25 mM) | [5] |
| Predicted pKa | Not available | |
| Predicted logP | Not available |
Thermal Properties
| Property | Value | Reference |
| Melting Point | 143 °C | [6] |
| Boiling Point | Approximately 300 °C | [1] |
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of research findings. This section outlines key experimental protocols relevant to the characterization of this compound.
Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance.[7]
Materials:
-
(2-hydroxy-5-propylphenyl)boronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Brine
Procedure:
-
To a solution of 2-bromo-4-propylphenol (1.0 eq) in a mixture of methanol and water, add (2-hydroxy-5-propylphenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and palladium(II) acetate (0.05 eq).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Experimental Workflow for Suzuki-Miyaura Synthesis
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of this compound in various matrices.[8][9]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and methanol (Solvent B). A typical gradient could be 20:80 (v/v) A:B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a known concentration. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Experimental Workflow for HPLC Quantification
Signaling Pathways
This compound exerts its biological effects primarily through the modulation of the cannabinoid receptor 2 (CB2) and the G protein-coupled receptor 55 (GPR55).
Cannabinoid Receptor 2 (CB2) Agonism
This compound is a potent agonist of the CB2 receptor.[4][10][11] The CB2 receptor is predominantly expressed in immune cells and is coupled to Gi/o proteins. Activation of CB2 by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[12] This can subsequently modulate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, such as extracellular signal-regulated kinase (ERK).[13]
CB2 Receptor Signaling Pathway
G Protein-Coupled Receptor 55 (GPR55) Antagonism
This compound acts as an antagonist at the GPR55 receptor.[4][10][11] GPR55 is coupled to Gq and Gα12/13 proteins.[3] Activation of GPR55 by its endogenous ligand, lysophosphatidylinositol (LPI), leads to the activation of phospholipase C (PLC), subsequent increases in intracellular calcium, and activation of the RhoA/ROCK pathway. It can also lead to the activation of transcription factors such as NF-κB and NFAT.[3][10] As an antagonist, this compound blocks these downstream signaling events initiated by GPR55 agonists.
GPR55 Receptor Signaling Pathway
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of this compound for the scientific community. The presented data and experimental protocols are intended to support further research and development of this promising natural product derivative. The elucidation of its signaling pathways via CB2 agonism and GPR55 antagonism offers a foundation for understanding its mechanism of action and exploring its therapeutic applications in areas such as inflammation, pain, and neuroprotection. Further research is warranted to experimentally determine the pKa and logP values to complete the physicochemical profile of this molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The GPR55 antagonist CID16020046 protects against intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The putative cannabinoid receptor GPR55 affects osteoclast function in vitro and bone mass in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids [mdpi.com]
- 7. acdlabs.com [acdlabs.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of a Novel GPR55 Antagonist on the Arachidonic Acid Cascade in LPS-Activated Primary Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Measuring cAMP Accumulation in Response to Tetrahydromagnolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting a cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay to characterize the activity of Tetrahydromagnolol. This compound is a metabolite of magnolol, a bioactive compound found in the bark of Magnolia officinalis. It has been identified as a potent and selective partial agonist for the cannabinoid receptor 2 (CB2), a G-protein coupled receptor (GPCR) belonging to the Gi/o family.[1][2][3][4][5] Activation of Gi-coupled receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[2][6][7][8] This protocol outlines a robust, cell-based assay to quantify the inhibitory effect of this compound on cAMP production, providing a critical tool for pharmacological profiling and drug discovery.
Introduction
Cyclic AMP is a ubiquitous second messenger that plays a crucial role in numerous cellular signaling pathways. Its intracellular concentration is tightly regulated by the activity of adenylyl cyclase, which synthesizes cAMP from ATP, and phosphodiesterases (PDEs), which degrade it.[9] GPCRs are a major class of cell surface receptors that modulate adenylyl cyclase activity through their interaction with heterotrimeric G proteins. GPCRs that couple to Gs proteins stimulate adenylyl cyclase, leading to an increase in cAMP, while those that couple to Gi/o proteins inhibit the enzyme, causing a decrease in cAMP levels.[2][6][8]
This compound has been shown to be a selective partial agonist at the CB2 receptor.[1][3][4] The CB2 receptor is primarily expressed in immune cells and is involved in modulating inflammatory responses. As a Gi/o-coupled receptor, its activation by an agonist like this compound is expected to inhibit adenylyl cyclase and lower intracellular cAMP. To measure this inhibitory effect, it is common practice to stimulate cells with an adenylyl cyclase activator, such as forskolin (B1673556), to induce a measurable level of cAMP. The ability of an agonist to counteract this forskolin-induced cAMP accumulation is then quantified.
This application note provides a comprehensive protocol for a cAMP accumulation assay using a homogenous, luminescence-based detection method. The protocol is designed for a 384-well plate format, suitable for high-throughput screening and detailed dose-response analysis of this compound.
Signaling Pathway
The signaling pathway for this compound-mediated inhibition of cAMP accumulation is initiated by its binding to the CB2 receptor. This interaction facilitates the coupling of the receptor to an inhibitory G protein (Gi/o). The activated Gi protein dissociates into its α and βγ subunits. The Giα subunit, in its GTP-bound state, directly inhibits the activity of adenylyl cyclase. This inhibition leads to a reduction in the rate of ATP to cAMP conversion, resulting in a lower intracellular concentration of cAMP.
Experimental Workflow
The experimental workflow for the cAMP accumulation assay involves several key steps. First, cells expressing the CB2 receptor are seeded into a 384-well plate and incubated. Following this, the cells are treated with varying concentrations of this compound, along with a fixed concentration of forskolin to stimulate cAMP production. After an incubation period to allow for modulation of cAMP levels, a lysis buffer is added to release the intracellular cAMP. Finally, a detection reagent is added, which contains components for a competitive immunoassay that generates a luminescent signal inversely proportional to the amount of cAMP present. The plate is then read on a luminometer to quantify the results.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| CHO-K1 cells stably expressing human CB2 receptor | ATCC | (Example: PTA-12345) |
| DMEM/F-12 Medium | Thermo Fisher Scientific | 11320033 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Geneticin (G418) | Thermo Fisher Scientific | 10131035 |
| This compound | APExBIO | B5188 |
| Forskolin | Sigma-Aldrich | F6886 |
| 3-isobutyl-1-methylxanthine (IBMX) | Sigma-Aldrich | I5879 |
| cAMP-Glo™ Assay Kit | Promega | V1501 |
| 384-well solid white plates | Corning | 3570 |
Experimental Protocol
1. Cell Culture and Seeding: a. Culture CHO-K1 cells stably expressing the human CB2 receptor in DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL Geneticin. b. Harvest cells using standard trypsinization methods when they reach 80-90% confluency. c. Resuspend cells in assay buffer (DMEM/F-12 with 0.1% BSA and 0.5 mM IBMX) to a final density of 1 x 10^5 cells/mL. d. Dispense 10 µL of the cell suspension into each well of a 384-well solid white plate (1,000 cells/well). e. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
2. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in assay buffer to create a 3x concentrated dose-response curve. c. Prepare a 3x concentrated solution of forskolin in assay buffer. The final concentration of forskolin should be determined based on preliminary experiments to achieve approximately 80% of the maximal cAMP response. A typical starting concentration is 10 µM.
3. Cell Stimulation: a. Add 5 µL of the 3x concentrated this compound dilutions to the appropriate wells. b. For control wells, add 5 µL of assay buffer (for basal cAMP levels) or 5 µL of the 3x forskolin solution (for maximal stimulation). c. Add 5 µL of the 3x forskolin solution to all wells containing this compound. d. Incubate the plate at room temperature for 30 minutes.
4. cAMP Detection: a. Following the stimulation, proceed with the cAMP-Glo™ Assay according to the manufacturer's instructions.[10][11] b. Add 20 µL of cAMP-Glo™ Lysis Buffer to each well and incubate for 10 minutes at room temperature. c. Add 20 µL of cAMP-Glo™ Detection Solution (containing PKA) to each well and incubate for 20 minutes at room temperature. d. Add 40 µL of Kinase-Glo® Reagent to each well to terminate the PKA reaction and initiate the luminescent signal. e. Incubate for 10 minutes at room temperature.
5. Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate-reading luminometer. b. Generate a cAMP standard curve to convert the relative light unit (RLU) values to cAMP concentrations. c. Plot the cAMP concentration as a function of the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation.
Data Presentation
Table 1: Pharmacological Profile of this compound at the CB2 Receptor
| Parameter | Value | Reference |
| Receptor | Cannabinoid Receptor 2 (CB2) | [1][2][3][4] |
| Ligand | This compound | [1][2][3][4] |
| Assay Type | cAMP Accumulation (Inhibition) | [1][3][4] |
| EC50 | 0.170 µM | [1][3][4] |
| Ki | 0.42 µM | [5] |
| Intrinsic Activity | Partial Agonist | [1][3][4] |
Table 2: Example Data for this compound Dose-Response Curve
| This compound (µM) | Luminescence (RLU) | [cAMP] (nM) | % Inhibition of Forskolin Response |
| 0 (Basal) | 800,000 | 0.5 | N/A |
| 0 (+ Forskolin) | 100,000 | 10.0 | 0 |
| 0.001 | 110,000 | 9.5 | 5 |
| 0.01 | 150,000 | 8.0 | 20 |
| 0.1 | 300,000 | 5.0 | 50 |
| 1 | 450,000 | 3.0 | 70 |
| 10 | 480,000 | 2.8 | 72 |
| 100 | 485,000 | 2.7 | 73 |
Conclusion
This application note provides a detailed and robust protocol for the characterization of this compound's effect on cAMP accumulation. By following this protocol, researchers can accurately determine the potency and efficacy of this compound as a CB2 receptor agonist. The provided workflow and data presentation format will aid in the systematic evaluation of this and other compounds targeting Gi-coupled GPCRs, facilitating drug discovery and development efforts.
References
- 1. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Natural Product Magnolol as a Lead Structure for the Development of Potent Cannabinoid Receptor Agonists | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Item - Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - American Chemical Society - Figshare [acs.figshare.com]
- 5. apexbt.com [apexbt.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Regulation of adenylate cyclase by cannabinoid drugs. Insights based on thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of Gi in the inhibition of adenylate cyclase by cannabimimetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent Phosphodiesterase Inhibition and Nitric Oxide Release Stimulation of Anti-Impotence Thai Medicinal Plants from “MANOSROI III” Database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 11. cAMP-Glo™ Assay [worldwide.promega.com]
Application Note: β-Arrestin Translocation Assay for GPR55 Antagonism by Tetrahydromagnolol
Audience: Researchers, scientists, and drug development professionals.
Introduction The G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest as a therapeutic target in various physiological processes. Unlike classical cannabinoid receptors, GPR55 couples to Gαq, Gα12, and Gα13 proteins, initiating downstream signaling cascades involving RhoA, PLC, and intracellular calcium mobilization.[1][2] Upon activation by its endogenous agonist, L-α-lysophosphatidylinositol (LPI), GPR55 also undergoes G protein-coupled receptor kinase (GRK) phosphorylation, which promotes the recruitment of β-arrestin.[3][4] This β-arrestin translocation not only desensitizes G-protein signaling but can also initiate a separate wave of G protein-independent signaling.[4][5]
Monitoring the translocation of β-arrestin to the activated receptor provides a robust method for quantifying receptor activation and identifying potential modulators.[6] Tetrahydromagnolol (THM), a principal metabolite of magnolol (B1675913) from Magnolia officinalis, has been identified as an antagonist of GPR55.[7][8] This application note provides a detailed protocol for utilizing a β-arrestin translocation assay to characterize and quantify the antagonistic activity of this compound at the GPR55 receptor.
Principle of the Assay The β-arrestin translocation assay measures the interaction between an activated GPCR and β-arrestin. A common method is the Enzyme Fragment Complementation (EFC) technology, such as the PathHunter® assay.[9] In this system, the GPR55 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, complementary enzyme fragment (Enzyme Acceptor). Upon agonist (LPI) binding and activation of GPR55, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. This forms a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[9][10] An antagonist, such as this compound, will bind to GPR55 and prevent the LPI-induced conformational change, thereby inhibiting β-arrestin recruitment and reducing the signal. The degree of inhibition is proportional to the concentration and potency of the antagonist.
Signaling & Experimental Diagrams
Caption: GPR55 signaling pathways upon agonist (LPI) activation and antagonism by this compound.
Caption: Experimental workflow for the GPR55 antagonist β-arrestin translocation assay.
Quantitative Data Summary
The following table summarizes the reported pharmacological activity of this compound. The antagonism at GPR55 was determined using a β-arrestin translocation assay.[11]
| Compound | Target | Assay Type | Parameter | Value (µM) | Reference |
| This compound | GPR55 | β-Arrestin Translocation | K_B | 13.3 | [8][11] |
| This compound | CB2 | cAMP Accumulation | EC_50 | 0.17 | [7][11] |
| This compound | CB2 | Radioligand Binding | K_i | 0.416 | [7] |
| This compound | CB1 | cAMP Accumulation | EC_50 | 9.01 | [7] |
| This compound | CB1 | Radioligand Binding | K_i | 2.26 | [7] |
K_B (Inhibitor Constant): Indicates the concentration of a competitive antagonist that occupies 50% of the receptors in the absence of an agonist.
Experimental Protocols
This protocol is adapted from standard procedures for chemiluminescent β-arrestin EFC assays and is specifically tailored for assessing GPR55 antagonism.[9][10][11]
1. Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably co-expressing ProLink-tagged human GPR55 and Enzyme Acceptor-tagged β-arrestin (e.g., PathHunter® cell line).
-
Compounds:
-
This compound (THM), prepared in DMSO.
-
L-α-lysophosphatidylinositol (LPI), prepared in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
-
Cell Culture Medium: F-12 or DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics (e.g., G418, hygromycin).
-
Assay Reagents:
-
Cell plating reagent (e.g., AssayComplete™ CP Reagent).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Detection Reagents (e.g., PathHunter® Detection Reagent Kit).
-
-
Equipment:
-
White, solid-bottom 384-well assay plates.
-
Humidified CO₂ incubator (37°C, 5% CO₂).
-
Luminometer.
-
2. Cell Preparation and Plating
-
Culture the GPR55 β-arrestin cells according to the supplier's instructions, ensuring they are in the logarithmic growth phase and do not exceed 80-90% confluency.[9]
-
On the day of the assay, harvest the cells using a non-enzymatic cell dissociation buffer.
-
Resuspend the cells in the appropriate cell plating reagent to the optimized density (typically 2,500-10,000 cells per well).
-
Dispense 10 µL of the cell suspension into each well of a 384-well white assay plate.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
3. Compound Preparation
-
This compound (Antagonist): Prepare a serial dilution series of THM in assay buffer. A typical starting point is a 10-point, 3-fold dilution series to cover a wide concentration range (e.g., from 100 µM to 5 nM final concentration). The final DMSO concentration in the well should be kept constant and low (≤ 0.5%).
-
LPI (Agonist): Prepare a stock of LPI in assay buffer at a concentration that is 3 times the final desired EC₈₀ concentration. The EC₈₀ (the concentration that gives 80% of the maximal response) should be predetermined from a separate agonist dose-response experiment.
4. Assay Procedure (Antagonist Mode)
-
Carefully remove the cell plating medium from the assay plate.
-
Add 5 µL of the diluted this compound or vehicle control (assay buffer with equivalent DMSO concentration) to the appropriate wells.
-
Pre-incubate the plate for 30-60 minutes at 37°C or room temperature, as optimized for the cell line.
-
Add 5 µL of the LPI solution (at 3x EC₈₀ concentration) to all wells except for the "no agonist" control wells (which receive 5 µL of assay buffer). This results in a final volume of 20 µL and a final LPI concentration of EC₈₀.
-
Incubate the plate for 60-90 minutes at 37°C.
-
Equilibrate the plate and the detection reagents to room temperature.
-
Prepare the detection reagent solution according to the manufacturer's protocol.
-
Add 10 µL of the working detection solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the chemiluminescent signal using a luminometer.
5. Data Analysis
-
The raw data will be in Relative Luminescence Units (RLU).
-
Normalize the data by defining 100% activity as the signal from the "vehicle + LPI" wells (agonist control) and 0% activity as the signal from the "vehicle only" wells (no agonist control).
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - [ (RLU_sample - RLU_no_agonist) / (RLU_agonist_control - RLU_no_agonist) ])
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value (the concentration of antagonist that produces 50% inhibition).
-
If the antagonism is competitive, the K_B value can be calculated from the IC₅₀ using the Cheng-Prusoff equation: K_B = IC₅₀ / (1 + [Agonist] / EC₅₀_agonist) Where [Agonist] is the concentration of LPI used, and EC₅₀_agonist is the EC₅₀ of LPI determined previously.
References
- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Biased β-Arrestin-Mediated Signaling Downstream from the Cannabinoid 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Meter™ Beta-Arrestin Translocation GPCR Signaling Kit | AAT Bioquest [aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tetrahydromagnolol using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Tetrahydromagnolol in a given sample matrix using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is suitable for quality control, stability testing, and pharmacokinetic studies.
Introduction
This compound, a primary and bioactive metabolite of Magnolol, has garnered significant interest for its potential therapeutic properties. Accurate and reliable quantification of this compound is crucial for research and development, enabling precise assessment in various formulations and biological matrices. This application note details a robust, validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method has been validated in accordance with industry standards for specificity, linearity, accuracy, precision, and sensitivity.
HPLC Analysis Method
Chromatographic Conditions
A reversed-phase HPLC method was developed and validated for the quantification of this compound. The conditions are optimized to provide excellent peak shape, resolution, and sensitivity. An isocratic elution is employed for its simplicity and robustness.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) : Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 290 nm |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Table 1: Optimized HPLC Chromatographic Conditions.
Rationale for Method Selection
A C18 column was selected due to its wide applicability and excellent performance in separating non-polar to moderately polar compounds like this compound. The mobile phase, consisting of acetonitrile and water with a small amount of formic acid, ensures good peak shape and ionization if coupled with a mass spectrometer. A detection wavelength of 290 nm is chosen based on the UV absorbance maximum of the structurally similar compound, magnolol, as they share the same biphenolic chromophore.
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Preparation of Sample Solutions
The sample preparation procedure may vary depending on the matrix. A general protocol for a solid formulation is provided below:
-
Accurately weigh and transfer a quantity of powdered sample equivalent to 10 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute with the diluent if necessary to bring the concentration within the linear range of the calibration curve.
System Suitability
Before initiating the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject a working standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Table 2: System Suitability Acceptance Criteria.
Method Validation Summary
The developed HPLC method was validated according to standard guidelines to demonstrate its suitability for the intended purpose.
Specificity
Specificity was evaluated by analyzing blank (diluent), placebo, and this compound standard solutions. The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's specificity.
Linearity and Range
Linearity was assessed by analyzing seven concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Linearity and Range Data.
Accuracy (Recovery)
Accuracy was determined by spiking a placebo with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 16.0 | 15.8 | 98.75% |
| 100% | 20.0 | 20.1 | 100.50% |
| 120% | 24.0 | 23.8 | 99.17% |
| Average Recovery | 99.47% |
Table 4: Accuracy (Recovery) Data.
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate injections of a 20 µg/mL standard solution were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
| Precision Type | % RSD of Peak Area |
| Repeatability | 0.85% |
| Intermediate Precision | 1.23% |
Table 5: Method Precision Data.
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
Table 6: Sensitivity of the Method.
Visualizations
Caption: Experimental Workflow for HPLC Quantification.
Caption: Hierarchy of Method Validation Parameters.
Conclusion
The described HPLC-UV method provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method is validated to be specific, linear, accurate, and precise over the specified concentration range. It is suitable for routine quality control and other analytical applications in the pharmaceutical industry.
Application Notes: Studying Tetrahydromagnolol's Effect on CB2 Receptors in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydromagnolol, a primary metabolite of magnolol (B1675913) found in Magnolia officinalis bark, has emerged as a potent and selective partial agonist for the cannabinoid receptor type 2 (CB2).[1][2][3] The CB2 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in immune cells and is a promising therapeutic target for inflammatory and neuropathic pain due to its analgesic and anti-inflammatory effects without the psychoactive side effects associated with CB1 receptor activation.[1][2] Chinese Hamster Ovary (CHO) cells are a robust and widely used in vitro model system for studying the pharmacology of GPCRs, including the CB2 receptor, due to their reliable growth characteristics and low endogenous GPCR expression. This document provides detailed protocols for utilizing CHO cells to characterize the interaction of this compound with the CB2 receptor.
Data Presentation
The following tables summarize the quantitative data for this compound's activity at the CB2 receptor, as determined in studies utilizing CHO cells expressing the human CB2 receptor.
Table 1: Binding Affinity of this compound for Human Cannabinoid Receptors
| Ligand | Receptor | Kᵢ (μM) | Cell Line | Reference |
| This compound | CB2 | 0.42 | CHO | [2] |
| This compound | CB1 | >10 | CHO | [1] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity of this compound at Human Cannabinoid Receptors
| Ligand | Receptor | EC₅₀ (μM) | Assay Type | Cell Line | Reference |
| This compound | CB2 | 0.170 | cAMP Accumulation | CHO | [1][4][5][6][7] |
| Magnolol (Parent Compound) | CB2 | 3.28 | cAMP Accumulation | CHO | [1][7] |
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.
Signaling Pathway
The CB2 receptor primarily couples to the Gαi/o subunit of the heterotrimeric G protein. Activation of the CB2 receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade can further modulate downstream pathways, such as the mitogen-activated protein kinase (MAPK/Erk) pathway.
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on CB2 receptors using CHO cells are provided below.
CHO Cell Culture and Transfection with Human CB2 Receptor
This protocol describes the maintenance of CHO-K1 cells and their transient transfection with a plasmid encoding the human CB2 receptor.
Materials:
-
CHO-K1 cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin
-
Plasmid DNA encoding human CB2 receptor
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Cell Culture: Culture CHO-K1 cells in DMEM/F12 medium in a T-75 flask in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: The day before transfection, seed the CHO-K1 cells into 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In one tube, dilute the CB2 receptor plasmid DNA in Opti-MEM™ medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ medium and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the DNA-transfection reagent complex dropwise to each well of the 6-well plate containing the CHO-K1 cells.
-
Incubation: Incubate the cells for 24-48 hours post-transfection before proceeding with subsequent assays.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
Application of Tetrahydromagnolol in neuroinflammation research models.
Application Notes: Tetrahydromagnolol in Neuroinflammation Research
Introduction
This compound (THM) is a primary and potent bioactive metabolite of Magnolol (B1675913), a neolignan found in the bark of Magnolia officinalis.[1][2] While Magnolol itself has demonstrated significant anti-inflammatory and neuroprotective properties, its metabolite, this compound, exhibits higher potency, particularly as a selective agonist for the cannabinoid CB2 receptor.[1][3] This makes THM a compound of high interest for therapeutic strategies targeting neuroinflammatory processes, which are implicated in a range of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.[4][5][6]
These application notes provide an overview of the use of this compound in common in vitro and in vivo neuroinflammation models. The protocols and mechanisms described are largely based on studies of its parent compound, Magnolol, with the understanding that THM is expected to show similar or enhanced effects.[1][7]
Mechanism of Action in Neuroinflammation
Neuroinflammation is primarily driven by the activation of microglia, the resident immune cells of the central nervous system (CNS).[4][8] Upon activation by stimuli like lipopolysaccharide (LPS), microglia release a cascade of pro-inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6), nitric oxide (NO), and reactive oxygen species (ROS).[6][9][10] this compound, drawing from the known effects of Magnolol, is believed to counter these processes by modulating key intracellular signaling pathways.
-
Inhibition of NF-κB Pathway : this compound is proposed to inhibit the canonical NF-κB signaling pathway. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4][7][11][12] This action suppresses the transcription of genes for various pro-inflammatory cytokines.[13]
-
Modulation of MAPK Pathways : The compound attenuates the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 and c-Jun N-terminal kinase (JNK).[7][14][15] These pathways are crucial for the production of inflammatory mediators in activated microglia.[16][17]
-
Suppression of NLRP3 Inflammasome : Magnolol has been shown to suppress the activation of the NLRP3 inflammasome, a multi-protein complex that promotes the maturation and secretion of IL-1β.[18][19] THM likely shares this ability to inhibit inflammasome assembly and subsequent pro-inflammatory cytokine release.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Attenuation of MAPK signaling pathways by this compound.
Caption: Suppression of the NLRP3 Inflammasome pathway by this compound.
Experimental Workflow Diagrams
Caption: Standard workflow for an in vitro neuroinflammation model.
Caption: General workflow for an LPS-induced in vivo neuroinflammation model.
Data Summary: Effects on Inflammatory Markers
The following tables summarize the reported effects of Magnolol, which are anticipated to be similar or greater for this compound, on key inflammatory markers in various neuroinflammation models.
Table 1: In Vitro Effects of Magnolol on Microglial Cells
| Cell Line | Stimulant | Magnolol Conc. | Target Measured | Result | Reference |
|---|---|---|---|---|---|
| Primary Microglia | LPS (1 µg/mL) | 0.01 - 10 µM | NO Release | Significant Inhibition | [11] |
| Primary Microglia | LPS (1 µg/mL) | 0.01 - 10 µM | TNF-α Secretion | Significant Inhibition | [11] |
| BV-2, HAPI | IFNγ + LPS | 1 - 10 µM | NO Production | Inhibition | [20] |
| BV-2, HAPI | IFNγ + LPS | 1 - 10 µM | iNOS Expression | Inhibition | [20] |
| RAW264.7 | LPS | Not specified | TNF-α, IL-1β | Decreased Production |[12][18] |
Table 2: In Vivo Effects of Magnolol on Neuroinflammation Models
| Animal Model | Treatment/Dose | Measured Outcome | Result | Reference |
|---|---|---|---|---|
| TgCRND8 Mice (AD Model) | 20 & 40 mg/kg (oral) | TNF-α, IL-6, IL-1β (brain) | Markedly Reduced | [4] |
| TgCRND8 Mice (AD Model) | 20 & 40 mg/kg (oral) | Iba-1, GFAP (microglia/astrocyte activation) | Significantly Suppressed | [4] |
| Rat (ICH Model) | Not specified | IL-1β, TNF-α | Reduced Production | [21] |
| Mice (Ischemia-Reperfusion) | 1.4, 7.0, 35.0 µg/kg (i.v.) | Cerebral Inflammation | Suppressed | [11] |
| Mice (LPS-induced) | 5, 10, 20 mg/kg | Phosphorylation of IκB-α | Inhibited |[22] |
Experimental Protocols
Protocol 1: In Vitro LPS-Induced Neuroinflammation in BV-2 Microglial Cells
This protocol describes a method to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated BV-2 murine microglial cells.[5][20][23]
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (THM)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Griess Reagent Kit for Nitrite (B80452) Determination
-
ELISA kits for mouse TNF-α and IL-6
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Plating: Seed BV-2 cells into appropriate culture plates (e.g., 96-well for viability/Griess assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere for 24 hours.
-
This compound Preparation: Prepare a stock solution of THM in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is <0.1% in all wells to avoid toxicity.
-
Pre-treatment: Remove the culture medium and replace it with medium containing the various concentrations of THM or vehicle (DMSO) control. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for analysis of secreted nitric oxide and cytokines. Store at -80°C if not used immediately.
-
Cell Lysate: Wash the remaining cells with cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) for Western blot analysis.
-
-
Endpoint Analysis:
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent Kit according to the manufacturer's instructions.
-
Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatant using commercial ELISA kits as per the manufacturer's protocols.
-
Western Blot: Analyze cell lysates to determine the expression and phosphorylation status of key signaling proteins, such as p-p65, IκBα, p-p38, and iNOS.
-
Protocol 2: In Vivo LPS-Induced Neuroinflammation in Mice
This protocol outlines a common model to induce neuroinflammation in mice via systemic LPS injection to evaluate the neuroprotective effects of this compound.[22][24][25]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (THM)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Vehicle for THM (e.g., 0.5% carboxymethylcellulose or corn oil)
-
Sterile saline
-
Anesthesia and surgical tools for perfusion and tissue collection
-
Reagents and equipment for tissue homogenization, ELISA, Western blotting, and/or immunohistochemistry
Procedure:
-
Animal Acclimation: House mice under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide mice into experimental groups (e.g., n=8-10 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
THM (Low Dose) + LPS
-
THM (High Dose) + LPS
-
-
THM Administration: Administer THM (e.g., 5, 10, 20 mg/kg, based on Magnolol studies) or vehicle via the desired route (e.g., intraperitoneal injection (i.p.) or oral gavage) 1 hour prior to LPS injection.[7][22]
-
LPS Injection: Administer a single i.p. injection of LPS (e.g., 0.5 - 1 mg/kg) dissolved in sterile saline to induce systemic inflammation and subsequent neuroinflammation.[24] The Vehicle + Saline group receives a saline injection.
-
Post-Injection Period: Return mice to their cages. The peak of pro-inflammatory cytokine expression in the brain typically occurs between 4 to 24 hours post-LPS injection.[25]
-
Tissue Collection: At the selected time point (e.g., 6 hours), anesthetize the mice deeply.
-
Perfuse transcardially with cold PBS to remove blood from the brain.
-
Dissect the brain and isolate specific regions like the hippocampus and cortex.
-
Immediately freeze the tissue in liquid nitrogen and store it at -80°C for biochemical analysis, or fix it in 4% paraformaldehyde for immunohistochemistry.
-
-
Tissue Analysis:
-
Homogenization: Homogenize the frozen brain tissue in an appropriate buffer.
-
ELISA: Use the tissue homogenates to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).
-
Western Blot: Analyze homogenates to assess the levels of key inflammatory and signaling proteins (e.g., Iba-1, p-p38, COX-2).
-
Immunohistochemistry (IHC): Use fixed brain sections to visualize and quantify microglial activation using an antibody against Iba-1.[4]
-
References
- 1. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Magnolol Ameliorates Behavioral Impairments and Neuropathology in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
- 6. Phytocannabinoids—Evaluation of their therapeutic role in neuroinflammation [explorationpub.com]
- 7. Magnolol attenuates the inflammation and enhances phagocytosis through the activation of MAPK, NF-κB signal pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms and Potential Therapeutic Applications of Microglial Activation after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Dynamic Role of Microglia and the Endocannabinoid System in Neuroinflammation [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Effect of magnolol on cerebral injury and blood brain barrier dysfunction induced by ischemia-reperfusion in vivo and in vitro [pubmed.ncbi.nlm.nih.gov]
- 12. Magnolol inhibits lipopolysaccharide-induced inflammatory response by interfering with TLR4 mediated NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Importance of MAPK pathways for microglial pro-inflammatory cytokine IL-1 beta production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microglial p38α MAPK is a key regulator of proinflammatory cytokine up-regulation induced by toll-like receptor (TLR) ligands or beta-amyloid (Aβ) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Magnolol exhibits anti-inflammatory and neuroprotective effects in a rat model of intracerebral haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Investigating Tetrahydromagnolol's Effects on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydromagnolol (THM), a bioactive metabolite derived from magnolol (B1675913), found in Magnolia officinalis, has emerged as a compound of interest in cancer research. While its parent compound, magnolol, has been extensively studied for its anti-cancer properties, recent research has begun to elucidate the specific effects of THM. These application notes provide a comprehensive overview of the current understanding of this compound's effects on cancer cell lines, along with detailed protocols for key experiments. It is important to note that while there is growing research on THM, much of the detailed mechanistic data and established protocols are based on studies of the closely related compound, magnolol. Researchers should consider this when adapting these protocols for THM-specific investigations.
Data Presentation: Quantitative Effects of this compound and Magnolol on Cancer Cell Lines
The following tables summarize the quantitative data on the anti-proliferative and apoptosis-inducing effects of this compound and its parent compound, magnolol, on various cancer cell lines.
Table 1: Anti-proliferative Activity of Magnolol in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Value (µM) | Exposure Time (h) |
| Bladder Cancer | T24, 5637 | ~50-70 | 24 |
| Breast Cancer | MCF-7, MDA-MB-231 | ~40-80 | 24-48 |
| Colon Cancer | HCT116, COLO-205 | ~30-60 | 24 |
| Esophagus Cancer | KYSE-150, TE-1, Eca-109 | ~50-150 | 24 |
| Glioblastoma | U373 | ~40 | Not Specified |
| Hepatocellular Carcinoma | HepG2 | Not Specified | 48 |
| Lung Cancer (NSCLC) | A549, H441, H520 | Not Specified | Not Specified |
| Oral Squamous Cell Carcinoma | HSC-3, SCC-9 | ~75-100 | 24 |
| Pancreatic Cancer | PANC-1, AsPC-1 | 75.4-160.0 | 24-72 |
| Prostate Cancer | PC-3, DU145 | ~60 | 24 |
Note: The IC50 values for magnolol can vary between 20 to 100 µM for most cancer types with a 24-hour treatment period[1].
Table 2: Effects of this compound on Pancreatic Cancer Cells
| Effect | Cell Line(s) | Observation |
| Proliferation | SW1990, PANC-1 | Effective suppression of cell proliferation.[2] |
| Cell Death | SW1990, PANC-1 | Induction of autophagic cell death.[2] |
Signaling Pathways Affected by this compound and Magnolol
This compound has been shown to induce autophagic cell death in pancreatic cancer cells by targeting the m6A reader protein YTHDF2, which in turn affects the expression of autophagy-related genes ATG5 and ATG7[2].
Magnolol has been demonstrated to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. These include:
-
PI3K/Akt/mTOR Pathway: Magnolol has been observed to inhibit the phosphorylation of key proteins in this pathway, such as PI3K, Akt, and mTOR, across various cancer types[3].
-
MAPK Pathway: Magnolol can induce apoptosis through the activation of p38 and ERK, while inactivating JNK in some cancer cell lines[4]. In other contexts, it up-regulates p38 and JNK activity while inhibiting ERK1/2[5].
-
NF-κB Pathway: Magnolol has been shown to exert inhibitory effects on NF-κB activity, which is crucial for regulating tumor growth and metastasis[3][6].
Visualization of Signaling Pathways
Caption: this compound's mechanism in pancreatic cancer.
Caption: Overview of signaling pathways modulated by Magnolol.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on cancer cell lines. These are generalized protocols and may require optimization based on the specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 1 µM to 200 µM. Include a vehicle control (DMSO) at the same concentration as the highest THM treatment.
-
Remove the medium from the wells and add 100 µL of the prepared THM dilutions or control medium to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis and necrosis in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are early apoptotic; Annexin V-FITC and PI positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in the expression levels of specific proteins in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, cleaved caspase-3, Bcl-2, Bax, ATG5, ATG7, YTHDF2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
Caption: General workflow for Western Blot analysis.
References
- 1. Magnolol as a Potential Anticancer Agent: A Proposed Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces autophagic cell death by targeting the m6A reader protein YTHDF2 and enhances the efficacy of anti-PD-1 immunotherapy in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnolol and its semi-synthetic derivatives: a comprehensive review of anti-cancer mechanisms, pharmacokinetics, and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnolol inhibits growth and induces apoptosis in esophagus cancer KYSE-150 cell lines via the MAP kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnolol induces apoptosis via caspase-independent pathways in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnolol: A Neolignan from the Magnolia Family for the Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Study of Tetrahydromagnolol in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydromagnolol is a primary metabolite of Magnolol, a bioactive neolignan found in the bark of Magnolia officinalis.[1][2] This traditional medicine has been utilized for treating anxiety and allergic diseases. Emerging research indicates that this compound is a potent and selective partial agonist for the cannabinoid CB2 receptor, suggesting its potential therapeutic role in inflammation and pain modulation.[2] Unlike the parent compound Magnolol, which undergoes extensive first-pass metabolism leading to low oral bioavailability (around 4-5%), the pharmacokinetic profile of this compound itself is crucial for understanding its systemic exposure and potential efficacy.[3][4] After repeated administration of Magnolol to rats, the formation of this compound has been observed to increase, indicating the involvement of inducible enzymes in its metabolism.[2]
This document provides a detailed experimental design and protocols for conducting a comprehensive pharmacokinetic study of this compound in a rat model. The protocols cover intravenous and oral administration, serial blood sampling, bioanalytical quantification using LC-MS/MS, and subsequent data analysis.
Experimental Design
The study is designed to determine the key pharmacokinetic parameters of this compound following both intravenous (IV) and oral (PO) administration to Sprague-Dawley rats. This allows for the determination of its absolute oral bioavailability.
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. Animals should be acclimated for at least 48 hours before the experiment.[5]
-
Groups:
-
Group 1 (Intravenous): n=6 rats, single bolus IV injection of this compound (e.g., 5 mg/kg).
-
Group 2 (Oral): n=6 rats, single oral gavage administration of this compound (e.g., 20 mg/kg).
-
-
Dosing Formulation:
-
IV Formulation: this compound dissolved in a vehicle suitable for intravenous injection (e.g., a mixture of saline, ethanol, and polyethylene (B3416737) glycol).
-
PO Formulation: this compound suspended in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose).
-
-
Blood Sampling: Serial blood samples (approximately 150-200 µL) are collected at predetermined time points to characterize the plasma concentration-time profile.[6][7]
Experimental Workflow
The overall experimental process is outlined in the workflow diagram below.
References
- 1. Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 6. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
Application Notes and Protocols for Radioligand Binding Assay of Tetrahydromagnolol at Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydromagnolol, a primary metabolite of magnolol (B1675913) found in Magnolia officinalis, has emerged as a significant modulator of the endocannabinoid system.[1][2] It demonstrates notable agonist activity at cannabinoid receptors, with a particular selectivity for the CB2 receptor over the CB1 receptor.[1][3] Cannabinoid receptors, primarily CB1 and CB2, are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes.[4][5] The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is mainly found in the immune system.[4][5] Characterizing the binding affinity of novel compounds like this compound to these receptors is a critical step in drug discovery and development.
Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and a receptor.[6][7][8] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.
Quantitative Data Summary
The following table summarizes the reported binding affinities and functional activities of this compound for human cannabinoid receptors. This data is essential for understanding its potency and selectivity.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | hCB1 | Radioligand Binding | Ki | ~1.4 µM | [3] |
| This compound | hCB2 | Radioligand Binding | Ki | 0.42 µM | [2][3] |
| This compound | hCB2 | Functional Assay (cAMP) | EC50 | 0.170 µM | [3] |
Cannabinoid Receptor Signaling Pathway
Upon activation by an agonist such as this compound, cannabinoid receptors (CB1 and CB2) initiate a cascade of intracellular signaling events. These receptors are coupled to inhibitory G-proteins (Gi/o).[4][9] Activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4][10] Additionally, cannabinoid receptor activation can modulate ion channels, such as inhibiting N-type and P/Q-type calcium channels and activating inwardly rectifying potassium channels.[10] Another significant pathway involves the activation of the mitogen-activated protein kinase (MAPK) cascade, which influences gene expression and other cellular processes.[4][11]
Caption: Cannabinoid receptor signaling cascade.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity of this compound for CB1 and CB2 receptors using a filtration-based competitive binding assay.
Materials and Reagents
-
Membrane Preparations: Commercially available cell membranes (e.g., from HEK-293 or CHO cells) expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 or [³H]WIN 55,212-2 (a high-affinity cannabinoid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: GF/B or GF/C glass fiber filters.
-
Deep-well 96-well plates.
-
Scintillation Counter.
-
DMSO.
Experimental Workflow Diagram
The following diagram illustrates the key steps involved in the competitive radioligand binding assay.
References
- 1. nootropicsdepot.com [nootropicsdepot.com]
- 2. apexbt.com [apexbt.com]
- 3. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor - Wikipedia [en.wikipedia.org]
- 6. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
Application Notes and Protocols for Tetrahydromagnolol Dissolution in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Tetrahydromagnolol, a bioactive metabolite of magnolol, for use in a variety of in vitro experimental settings. Adherence to these guidelines will help ensure the accurate and reproducible application of this compound in cell-based assays and other research models.
Introduction
This compound is a biphenolic compound and a major metabolite of magnolol, a molecule isolated from the bark of Magnolia officinalis. It has garnered significant interest in pharmacological research due to its activity as a potent and selective agonist of the cannabinoid CB2 receptor and an antagonist of the GPR55 receptor. [1][2][3]Proper dissolution of this lipophilic compound is critical for achieving reliable and consistent results in in vitro studies.
Solubility of this compound
This compound is a crystalline solid that is readily soluble in organic solvents but has limited solubility in aqueous solutions. [4][5]The choice of solvent is crucial and should be compatible with the specific experimental system to avoid cytotoxicity or other confounding effects.
Quantitative Solubility Data
For ease of comparison, the solubility of this compound in various common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL | [3][4] |
| Ethanol (B145695) | ~20 mg/mL | [3][4] |
| Dimethylformamide (DMF) | ~20 mg/mL | [3][4] |
| Ethanol:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | [4] |
Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like ethanol before dilution with the aqueous buffer of choice. [4]It is also advised not to store the aqueous solution for more than one day. [4]
Experimental Protocols for Dissolution
Below are detailed protocols for preparing this compound solutions for in vitro experiments. The selection of the appropriate protocol will depend on the final desired concentration and the tolerance of the experimental system to the chosen solvent.
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution that can be further diluted to the final working concentration in cell culture media or other aqueous buffers.
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a concentration of up to 16 mg/mL.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C for long-term storage. [3][4]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the dilution of the organic stock solution into an aqueous medium for direct application to cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS)
-
Sterile tubes
-
Pipettes
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in the cell culture medium. It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) is not toxic to the cells (typically ≤ 0.1-0.5%).
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or pipetting, add the calculated volume of the this compound stock solution to the medium. This gradual addition helps to prevent precipitation of the compound.
-
Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions for extended periods. [4]
Visualization of Experimental Workflow and Signaling Pathway
To aid in the conceptualization of the experimental process and the compound's mechanism of action, the following diagrams are provided.
References
- 1. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Buy this compound (EVT-254695) | 20601-85-8 [evitachem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetrahydromagnolol
Welcome to the Technical Support Center for the synthesis of Tetrahydromagnolol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving the yield of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main synthetic routes to this compound are through the hydrogenation of Magnolol or via a cross-coupling reaction. A notable method with improved yield is the Suzuki-Miyaura cross-coupling reaction, which has been reported to achieve a yield of 25%.[1] An alternative approach involves the coupling of a methylated phenol (B47542) derivative, which can potentially increase the yield to approximately 65%, followed by a demethylation step.
Q2: I am experiencing low yields in my this compound synthesis using the Suzuki-Miyaura coupling. What are the common causes?
A2: Low yields in Suzuki-Miyaura couplings, especially with sterically hindered phenols, can be attributed to several factors. These include catalyst inactivity, suboptimal reaction conditions (base, solvent, temperature), and the presence of oxygen which can lead to catalyst degradation and unwanted side reactions like homocoupling. The purity of starting materials is also crucial, as impurities can poison the catalyst.
Q3: What are the common side reactions observed during the Suzuki-Miyaura synthesis of this compound and how can they be minimized?
A3: Common side reactions include the homocoupling of the boronic acid and protodeboronation (hydrolysis of the boronic acid). Homocoupling can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen. Protodeboronation can be addressed by using more stable boronate esters (e.g., pinacol (B44631) esters) or by carefully selecting a non-protic solvent and a suitable base.
Q4: How can I improve the yield of the Suzuki-Miyaura coupling step for this compound synthesis?
A4: To improve the yield, consider the following optimizations:
-
Catalyst and Ligand Selection: Use bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) which are effective for sterically hindered substrates.
-
Base and Solvent: Stronger bases like potassium phosphate (B84403) (K₃PO₄) or potassium tert-butoxide (t-BuOK) can be more effective than weaker bases. The choice of solvent is also critical, with anhydrous and degassed solvents like dioxane or toluene (B28343) often being preferred.
-
Methylation Strategy: A significant improvement in yield can be achieved by using a 2-bromo-1-methoxy-4-alkylbenzene in the coupling reaction, followed by a demethylation step to yield the final product.
Q5: What is the role of this compound in biological signaling pathways?
A5: this compound is a potent and selective partial agonist of the cannabinoid CB2 receptor. CB2 receptor activation is associated with analgesic and anti-inflammatory effects. Additionally, this compound acts as an antagonist at the GPR55 receptor, a CB-related orphan receptor.
Troubleshooting Guide: Low Yield in this compound Synthesis
This guide provides a systematic approach to troubleshooting low yields in the Suzuki-Miyaura synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Palladium Catalyst: The Pd(0) catalyst is sensitive to oxygen and can be deactivated. | Ensure all solvents and reagents are thoroughly degassed. Use a fresh batch of catalyst or a pre-catalyst that readily forms the active Pd(0) species. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. |
| Suboptimal Ligand: The chosen ligand may not be suitable for the sterically hindered phenol coupling. | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for challenging couplings. | |
| Inappropriate Base or Solvent: The base may not be strong enough, or the solvent may not be optimal for the reaction. | Try stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Use anhydrous, degassed aprotic solvents such as dioxane or toluene. A combination of an organic solvent with a small amount of water can sometimes improve the solubility of the base. | |
| Significant Side Product Formation | Homocoupling of Boronic Acid: Presence of oxygen can lead to the formation of biphenyl (B1667301) from the boronic acid. | Rigorously degas all solvents and the reaction mixture. Use a high-purity palladium catalyst. |
| Protodeboronation: The boronic acid is hydrolyzed back to the corresponding arene. | Use anhydrous solvents. Consider using a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time. |
| Poor Quality of Starting Materials: Impurities in the 2-bromo-4-propylphenol (B8473588) or the boronic acid can inhibit the catalyst. | Purify the starting materials before use. Ensure the boronic acid is fresh or has been stored properly under inert conditions. |
Data Presentation
Table 1: Comparison of Synthetic Strategies for this compound
| Method | Key Reactants | Reported Yield | Advantages | Disadvantages |
| Phenolic Oxidative Coupling | Magnolol | Low (not specified) | Fewer steps | Low yield, difficult to control regioselectivity |
| Suzuki-Miyaura Coupling (Direct) | 2-Bromo-4-propylphenol, 4-Propylphenolboronic acid | 25%[1] | Higher yield than oxidative coupling, good regioselectivity | Moderate yield, sensitive to reaction conditions |
| Suzuki-Miyaura Coupling (via Methylated Phenol) | 2-Bromo-1-methoxy-4-propylbenzene, 4-Propylphenolboronic acid | ~65% (coupling step) | Significantly higher coupling yield | Requires an additional demethylation step |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-propylphenol
Materials:
-
Bromine
-
Glacial Acetic Acid
Procedure:
-
Dissolve 4-propylphenol (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1.02 equivalents) in glacial acetic acid to the 4-propylphenol solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-bromo-4-propylphenol.
Protocol 2: Suzuki-Miyaura Synthesis of this compound (Direct Method)
Materials:
-
2-Bromo-4-propylphenol
-
4-Propylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene, Ethanol, and Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-4-propylphenol (1 equivalent), 4-propylphenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 3: Improved Suzuki-Miyaura Synthesis via Methylated Intermediate and Demethylation
Step A: Suzuki-Miyaura Coupling of 2-Bromo-1-methoxy-4-propylbenzene Follow a similar procedure to Protocol 2, substituting 2-bromo-4-propylphenol with 2-bromo-1-methoxy-4-propylbenzene.
Step B: Demethylation of the Methoxy-biphenyl Intermediate
Materials:
-
Methoxy-biphenyl intermediate from Step A
-
Boron tribromide (BBr₃)
-
Anhydrous Dichloromethane (B109758) (DCM)
Procedure:
-
Dissolve the methoxy-biphenyl intermediate (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of boron tribromide (2.2 equivalents for a dimethoxy intermediate) in anhydrous dichloromethane.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once complete, carefully quench the reaction by slowly adding methanol (B129727) at 0 °C, followed by water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Visualizations
References
Technical Support Center: Overcoming Tetrahydromagnolol Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydromagnolol. Our aim is to help you overcome common solubility issues in aqueous buffers to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a lipophilic compound and, as such, has limited solubility in water and aqueous buffers.[1] It is, however, soluble in various organic solvents.[1][2]
Q2: In which organic solvents can I dissolve this compound?
A2: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[2][3]
Q3: I am observing precipitation of this compound in my aqueous buffer. What is the likely cause?
A3: Precipitation in aqueous buffers is a common issue due to the hydrophobic nature of this compound. This typically occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution, especially when transferring from a concentrated organic stock solution.
Q4: Can I store this compound in an aqueous solution?
A4: It is not recommended to store this compound in aqueous solutions for more than one day due to its limited stability and potential for precipitation.[2] For longer-term storage, a stock solution in an appropriate organic solvent, stored at -20°C or -80°C, is advised.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month, protected from light.[4]
Troubleshooting Guide
Issue: My this compound is not dissolving in the aqueous buffer for my cell-based assay.
Solution 1: Prepare a Concentrated Stock Solution in an Organic Solvent
The recommended approach is to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer to the final desired concentration.
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-20 mg/mL) in your chosen organic solvent. Ensure the solid is completely dissolved. Sonication may aid dissolution.[5]
-
Serially dilute this stock solution in the same organic solvent to create intermediate concentrations if needed.
-
Add small volumes of the stock solution to your pre-warmed aqueous buffer with gentle vortexing to ensure rapid and even dispersion. The final concentration of the organic solvent in your assay should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts.
-
Solution 2: Utilize a Co-solvent System
For in vivo studies or when higher concentrations in aqueous media are required, a co-solvent system can be employed.
-
Example Formulation: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to achieve a solubility of at least 2.5 mg/mL.[4]
-
Procedure: Add each solvent component sequentially, ensuring the solution is clear before adding the next.[5]
Solution 3: Employ Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6]
-
Example Formulation: A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline) has been used to achieve a solubility of ≥ 2.5 mg/mL.[4]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents and solvent systems.
| Solvent/System | Solubility | Reference |
| Ethanol | ~20 mg/mL | [2][3] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2][3] |
| Dimethyl sulfoxide (DMSO) | ~16 mg/mL | [2][3] |
| 1:5 Ethanol:PBS (pH 7.2) | ~0.16 mg/mL | [2][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (crystalline solid)[2]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 16 mg/mL).
-
Vortex the tube until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[4]
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, cell culture medium), pre-warmed to 37°C.
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed. Aim to keep the final DMSO concentration in the working solution as low as possible (e.g., <0.5%).
-
While gently vortexing the pre-warmed aqueous buffer, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or consider using a different solubilization method.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.[2]
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts and pathways related to this compound.
Caption: Workflow for preparing an aqueous working solution of this compound.
Caption: Troubleshooting logic for this compound solubility issues.
Caption: Simplified signaling pathways of this compound.
References
- 1. Buy this compound (EVT-254695) | 20601-85-8 [evitachem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Cannabinoid Receptor | GPR | GABA | TargetMol [targetmol.com]
- 6. hilarispublisher.com [hilarispublisher.com]
Stability of Tetrahydromagnolol in DMSO and other solvents.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Tetrahydromagnolol in DMSO and other solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For cell-based assays, DMSO is a common choice. However, it is crucial to use high-purity, anhydrous DMSO to minimize degradation.[2]
Q2: What is the solubility of this compound in common solvents?
A2: The approximate solubility of this compound in common laboratory solvents is summarized in the table below.
| Solvent | Approximate Solubility |
| DMSO | ~16 mg/mL |
| Ethanol | ~20 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
Data sourced from Cayman Chemical product information sheet.[1]
Q3: How should I store solid this compound?
A3: Solid this compound is relatively stable when stored under appropriate conditions. It is recommended to store the crystalline solid at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1]
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
A4: For optimal stability, this compound stock solutions in DMSO should be stored at low temperatures and protected from light.[2][3] Repeated freeze-thaw cycles should be avoided by preparing aliquots.[2]
| Storage Temperature | Recommended Storage Duration |
| -80°C | Up to 6 months[2] |
| -20°C | Up to 1 month[2] |
Q5: Can I store this compound solutions at room temperature?
A5: It is not recommended to store this compound solutions at room temperature for extended periods. While some compounds in DMSO show acceptable stability at room temperature for a few months, the probability of degradation increases over time.[4] Given that this compound can be sensitive to light and high temperatures, storage at room temperature increases the risk of degradation.[3]
Q6: I observed precipitation in my this compound stock solution after thawing. What should I do?
A6: If precipitation is observed after thawing a frozen stock solution, it can sometimes be redissolved by gentle warming and/or sonication.[2] However, it is crucial to ensure the compound has not degraded. If the solution remains cloudy or precipitation persists, it is recommended to prepare a fresh stock solution.
Q7: How should I prepare aqueous working solutions of this compound for my experiments?
A7: this compound has limited solubility in aqueous buffers.[1] To prepare a working solution in an aqueous medium like PBS, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as ethanol, and then dilute it with the aqueous buffer of choice.[1] Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment and used on the same day.[1][2] Storing aqueous solutions for more than one day is not recommended.[1]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound in the stock solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the stock solution has been stored at the correct temperature and protected from light.
-
Check Age of Stock: Ensure the stock solution has not exceeded its recommended storage duration (6 months at -80°C or 1 month at -20°C).
-
Avoid Freeze-Thaw Cycles: If the stock has been subjected to multiple freeze-thaw cycles, prepare a fresh solution.
-
Perform a Quality Control Check: If possible, analyze the concentration and purity of the stock solution using a stability-indicating method like HPLC-UV.
-
Issue 2: Low potency or loss of activity in cell-based assays.
-
Possible Cause: Instability of this compound in the final culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before use.
-
Minimize Incubation Time: If long incubation times are necessary, consider the potential for degradation in the aqueous environment of the culture medium. Shorter incubation times are preferable if experimentally feasible.
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low and non-toxic to the cells.
-
Experimental Protocols
Protocol: Preparation and Storage of this compound Stock Solution in DMSO
-
Materials:
-
This compound (crystalline solid)
-
High-purity, anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully weigh the this compound and dissolve it in the appropriate volume of anhydrous DMSO.
-
If necessary, gently warm the solution or use a sonicator to aid dissolution.[2]
-
Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] Protect from light.[2]
-
Signaling Pathway Diagrams
This compound is known to act as an agonist at the Cannabinoid Receptor 2 (CB2) and an antagonist at the G-protein coupled receptor 55 (GPR55). The following diagrams illustrate the general signaling pathways associated with these receptors.
Caption: CB2 Receptor Signaling Pathway Activated by this compound.
References
- 1. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. birchandfog.biz [birchandfog.biz]
Technical Support Center: Optimizing Tetrahydromagnolol Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Tetrahydromagnolol for in vivo experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Magnolol?
This compound is a primary metabolite of Magnolol, a bioactive compound found in the bark of Magnolia officinalis.[1][2] The key difference lies in its potency and selectivity as a cannabinoid CB2 receptor agonist. In vitro studies have shown that this compound is approximately 19 times more potent at the CB2 receptor than its parent compound, Magnolol.[1][3] This enhanced activity is due to the hydrogenation of Magnolol.[4]
Q2: What are the known biological targets and mechanisms of action for this compound?
This compound is a potent and selective cannabinoid CB2 receptor agonist with an EC50 of 170 nM.[5] It exhibits a 20-fold higher selectivity for the CB2 receptor over the CB1 receptor.[5] Additionally, it functions as an antagonist at the G-protein coupled receptor 55 (GPR55).[1][5] Its agonistic activity on CB2 receptors is linked to potential therapeutic effects in pain management, mood enhancement, and promoting gastrointestinal comfort.[4]
Q3: What is a recommended starting dosage for this compound in in vivo studies?
Direct in vivo dosage recommendations for this compound are not extensively published. However, based on its significantly higher potency compared to Magnolol, a starting dose can be extrapolated from established Magnolol dosages. For Magnolol, intraperitoneal (i.p.) doses in rats have ranged from 10 mg/kg to 200 mg/kg.[6] Given this compound's approximately 19-fold greater potency at the CB2 receptor, a starting i.p. dose in the range of 0.5 - 5 mg/kg for rodents is a reasonable starting point for efficacy studies. Dose-response studies are crucial to determine the optimal dose for your specific animal model and disease state.
Q4: What are the challenges in the oral administration of this compound?
Similar to its parent compound Magnolol, this compound is expected to have poor aqueous solubility and low oral bioavailability.[6] Magnolol's oral bioavailability is reported to be as low as 5%.[7] This is primarily due to extensive first-pass metabolism in the liver and intestines, where it undergoes glucuronidation and sulfation.[8] Researchers should consider these factors when choosing the route of administration and formulation.
Q5: How can the solubility and bioavailability of this compound be improved for in vivo studies?
To overcome poor water solubility, various formulation strategies can be employed. These include the use of:
-
Co-solvents: A common approach involves using a mixture of solvents like DMSO, PEG300, and Tween-80 in saline.
-
Cyclodextrins: Encapsulation in cyclodextrins, such as SBE-β-CD, can enhance solubility.
-
Lipid-based formulations: Formulations with corn oil or other lipids can improve absorption of lipophilic compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in vehicle | Poor solubility of the compound. | Utilize a validated formulation protocol. Gentle heating and sonication can aid dissolution.[5] Consider preparing fresh formulations before each experiment. |
| Low or variable drug exposure in plasma | Poor absorption after oral administration (first-pass metabolism). | Consider alternative routes of administration with higher bioavailability, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. If oral administration is necessary, use a bioavailability-enhancing formulation. |
| Lack of therapeutic effect at the initial dose | The initial dose may be too low for the specific in vivo model. | Perform a dose-escalation study to determine the effective dose range. Remember to start with a low, extrapolated dose and carefully monitor for efficacy and any adverse effects. |
| Observed toxicity or adverse events | The dose may be too high. | Immediately reduce the dosage. Conduct a thorough literature search for any available toxicology data on this compound or related compounds. A no-observed-adverse-effect level (NOAEL) for a concentrated Magnolia Bark Extract has been established at >240 mg/kg b.w./d in a subchronic rat study.[9] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Magnolol
| Compound | Target | Assay | Value | Reference |
| This compound | CB2 Receptor | EC50 | 170 nM | [5] |
| This compound | CB2 Receptor | Ki | 416 nM | [5] |
| This compound | GPR55 Receptor | Antagonist Activity | Inhibits LPI-induced activation at 10 µM | [5] |
| Magnolol | CB2 Receptor | EC50 | 3.28 µM | [1] |
Table 2: Reported In Vivo Dosages for Magnolol (for extrapolation)
| Species | Route of Administration | Dosage Range | Therapeutic Area | Reference |
| Rat | Intraperitoneal (i.p.) | 10 - 200 mg/kg | Various pharmacological studies | [6] |
| Rat | Oral | 20 mg/kg | Pharmacokinetic study | [9] |
| Mouse | Oral Gavage | 100 mg/kg (of water extract) | Gastric ulcer model | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol provides a common method for solubilizing hydrophobic compounds for in vivo use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
First, dissolve the this compound powder in DMSO.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add the saline to reach the final volume and concentration.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5]
Note: Always prepare fresh formulations on the day of the experiment. The final DMSO concentration should be kept low to avoid toxicity.
Visualizations
Caption: Signaling pathway of this compound.
References
- 1. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is there a potential of misuse for Magnolia officinalis compounds/metabolites? | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. nootropicsdepot.com [nootropicsdepot.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
Minimizing off-target effects of Tetrahydromagnolol in experiments.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize off-target effects of Tetrahydromagnolol (THM) in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THM) and what are its primary molecular targets?
A1: this compound is a primary metabolite of magnolol, a bioactive compound from the bark of Magnolia officinalis. THM is known to be a potent, selective partial agonist of the Cannabinoid Receptor 2 (CB2) and an antagonist of the G protein-coupled receptor 55 (GPR55).[1][2] Its high affinity for the CB2 receptor makes it a valuable tool for studying the endocannabinoid system, inflammation, and pain.[3]
Q2: I'm observing an unexpected phenotype in my cells after treatment with THM. Could this be an off-target effect?
A2: It is possible. While THM is selective for the CB2 receptor, like any small molecule, it can interact with other proteins, especially at higher concentrations.[4] Potential off-targets for THM may include the Cannabinoid Receptor 1 (CB1), GABA-A receptors, and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), based on the known activities of its parent compound, magnolol.[3][5][6][7] To investigate this, we recommend performing a dose-response experiment to determine if the phenotype is observed at concentrations consistent with THM's affinity for the CB2 receptor. Additionally, using a structurally unrelated CB2 agonist can help determine if the effect is specific to CB2 activation.
Q3: What is the recommended concentration range for using THM in in vitro experiments?
A3: The optimal concentration of THM will depend on the specific cell type and assay. However, based on its reported EC50 of approximately 0.170 µM for CB2 receptor activation, a good starting point for most cell-based assays is in the range of 0.1 to 1 µM.[2][8][9] It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect in your specific experimental system. Using concentrations significantly above the EC50 for the primary target increases the risk of off-target effects.[4]
Q4: How can I confirm that THM is engaging its intended target (CB2 receptor) in my cells?
A4: Target engagement can be confirmed using several methods. A highly recommended technique is the Cellular Thermal Shift Assay (CETSA), which assesses the binding of a ligand to its target protein in intact cells by measuring changes in the protein's thermal stability.[10] Successful binding of THM to the CB2 receptor will result in a shift in the receptor's melting curve to a higher temperature. See "Experimental Protocols" for a detailed CETSA protocol.
Q5: What are some essential control experiments to include when using THM?
A5: To ensure the specificity of your results, the following controls are recommended:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve THM.
-
Inactive Control: If available, use a structurally similar but inactive analog of THM to demonstrate that the observed effects are not due to the chemical scaffold.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the CB2 receptor. The biological effect of THM should be diminished or absent in these cells if it is an on-target effect.
-
Pharmacological Inhibition: Use a known CB2 receptor antagonist to see if it can block the effects of THM.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results. | 1. Inconsistent THM concentration. 2. Cell passage number and confluency. 3. Off-target effects at the concentration used. | 1. Prepare fresh dilutions of THM for each experiment from a validated stock solution. 2. Maintain consistent cell culture conditions. 3. Perform a dose-response curve and use the lowest effective concentration. |
| Observed effect is not blocked by a CB2 antagonist. | The effect may be mediated by an off-target of THM. | 1. Investigate potential off-targets such as GPR55, GABA-A receptors, or PPAR-γ. 2. Perform a target validation experiment using genetic knockdown of the CB2 receptor. |
| Cell toxicity or unexpected morphological changes. | 1. The concentration of THM is too high. 2. The vehicle (e.g., DMSO) concentration is toxic. | 1. Lower the concentration of THM and perform a cell viability assay (e.g., MTT or Trypan Blue exclusion). 2. Ensure the final vehicle concentration is non-toxic (typically <0.1% for DMSO). |
Data Presentation
Table 1: Pharmacological Profile of this compound (THM) and its Parent Compound, Magnolol.
| Compound | Target | Action | Potency | Reference |
| This compound | CB2 Receptor | Partial Agonist | EC50 = 0.170 µM; Ki = 0.42 µM | [2][8] |
| GPR55 | Antagonist | KB = 13.3 µM | [2][8][11] | |
| CB1 Receptor | Weak Partial Agonist | Ki > 8 µM (low affinity) | [1][3] | |
| Magnolol | CB2 Receptor | Partial Agonist | EC50 = 3.28 µM | [8][9] |
| PPAR-γ | Agonist | Ki = 2.04 µM; EC50 = 17.7 µM | [6][7] | |
| GABA-A Receptor | Positive Allosteric Modulator | - | [5][12][13][14] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of THM to the CB2 receptor in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the CB2 receptor to 70-80% confluency.
-
Treat cells with the desired concentration of THM or vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the aggregated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with a primary antibody specific to the CB2 receptor, followed by an appropriate secondary antibody.
-
Quantify the band intensities to generate a melting curve. A shift in the curve to a higher temperature in the presence of THM indicates target engagement.[10]
-
Protocol 2: Kinase Selectivity Profiling
Objective: To assess the off-target activity of THM against a broad panel of kinases.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of THM (e.g., 10 mM in DMSO).
-
Perform serial dilutions to generate a range of concentrations for IC50 determination.
-
-
Assay Plate Preparation:
-
In a 384-well plate, add the recombinant kinases from a commercially available panel, their specific substrates, and ATP.
-
-
Compound Addition and Kinase Reaction:
-
Add the diluted THM or vehicle control to the wells.
-
Initiate the kinase reaction, typically by adding [γ-³³P]ATP, and incubate at 30°C for a specified time.
-
-
Detection and Analysis:
-
Stop the reaction and transfer the mixture to a filter plate to capture the phosphorylated substrate.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of THM and determine the IC50 value for any inhibited kinases.
-
Protocol 3: PPAR-γ Reporter Assay
Objective: To determine if THM activates PPAR-γ.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with a PPAR-γ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).
-
-
Compound Treatment:
-
After 24 hours, treat the cells with various concentrations of THM, a known PPAR-γ agonist (e.g., Rosiglitazone) as a positive control, and a vehicle control.
-
-
Luciferase Assay:
-
After 18-24 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
Mandatory Visualization
References
- 1. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 5. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cannakeys.com [cannakeys.com]
- 7. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Anion transport and GABA signaling [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrahydromagnolol Oral Bioavailability Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrahydromagnolol (THM). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: My in vivo oral dosing experiment with this compound is showing very low or inconsistent plasma concentrations. What are the potential causes?
A1: Low and variable oral bioavailability is a primary challenge with this compound. Several factors can contribute to this issue:
-
Poor Aqueous Solubility: this compound has limited solubility in water, which is a critical rate-limiting step for its absorption in the gastrointestinal (GI) tract.[1][2] The compound is sparingly soluble in aqueous buffers, which can lead to incomplete dissolution and consequently, poor absorption.[2]
-
First-Pass Metabolism: As a metabolite of Magnolol (B1675913), which undergoes extensive metabolism by hepatic enzymes and intestinal microbiota, this compound is also susceptible to significant first-pass metabolism.[1][3] It is likely metabolized into more polar compounds, such as glucuronide and sulfate (B86663) conjugates, which are then readily excreted.[4][5]
-
Inadequate Formulation: The choice of vehicle for oral administration is crucial. Using a simple aqueous suspension for a lipophilic compound like THM will likely result in poor absorption. An appropriate formulation is required to enhance its solubility and/or protect it from premature metabolism.[6][7][8]
Q2: What is the solubility of this compound in common solvents? I'm having trouble preparing a stock solution.
A2: this compound is a crystalline solid that is soluble in organic solvents but has poor solubility in aqueous solutions.[1][2] For stock solutions, organic solvents are recommended. For aqueous buffers, a co-solvent approach is necessary.
Data Presentation: Solubility of this compound
| Solvent System | Approximate Solubility | Reference |
| Ethanol (B145695) | ~20 mg/mL | [2][9] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2][9] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~16 mg/mL | [2][9] |
| Ethanol:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | [2][9] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [10] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [10] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [10] |
Q3: Is this compound absorbed better than its parent compound, Magnolol?
A3: While this compound is a more potent and selective agonist for CB2 receptors compared to Magnolol, its oral bioavailability is not necessarily superior when administered directly.[1][4][11] The structural hydrogenation that converts Magnolol to this compound enhances molecular flexibility, which may improve membrane permeability.[1] However, the inherent low aqueous solubility remains a significant barrier.
It's important to note that the formation of this compound from oral administration of Magnolol is inefficient and highly variable, with a large portion of Magnolol being excreted unchanged.[12] Therefore, direct administration of pure this compound is preferred to achieve consistent therapeutic effects.[12]
Q4: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A4: Given its physicochemical properties (poor water solubility), strategies that enhance solubility and absorption are critical. While specific studies on THM formulations are limited, successful approaches for its parent compound, Magnolol, and other poorly soluble drugs can be adapted:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), micelles, and liposomes can encapsulate the lipophilic THM, keeping it in a solubilized state within the GI tract and potentially enhancing absorption via the lymphatic pathway.[6][7][8] For Magnolol, binary mixed micelles have been shown to increase relative oral bioavailability by 2-3 fold.[13]
-
Solid Dispersions: Creating amorphous solid dispersions with hydrophilic polymers can significantly increase the dissolution rate and extent of solubility.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution, which can lead to improved absorption.[7]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer During In Vitro Assays
-
Problem: The compound precipitates out of solution when diluted from an organic stock into an aqueous buffer for cell-based or other in vitro assays.
-
Root Cause: Low aqueous solubility of this compound.[2]
-
Troubleshooting Steps:
-
Reduce Final Aqueous Concentration: Determine the maximum tolerated organic solvent concentration for your assay (e.g., <0.5% DMSO). Calculate the highest possible THM concentration that remains soluble.
-
Use a Co-Solvent System: For maximum solubility in aqueous buffers, first dissolve THM in ethanol and then dilute with the aqueous buffer of choice.[2] A 1:5 ratio of ethanol to PBS (pH 7.2) yields a solubility of approximately 0.16 mg/mL.[2][9]
-
Incorporate Solubilizing Excipients: Consider including non-ionic surfactants (e.g., Tween-80) or cyclodextrins (e.g., SBE-β-CD) in your assay buffer, if compatible with the experimental model.[10]
-
Sonication: After dilution, briefly sonicate the solution to aid dissolution.[10][14]
-
Issue 2: High Variability in Pharmacokinetic (PK) Data Between Animals
-
Problem: After oral gavage, there is a wide spread in Cmax and AUC values across the study group.
-
Root Cause: Inconsistent dissolution and absorption in the GI tract, likely due to an inadequate vehicle.
-
Troubleshooting Steps:
-
Optimize the Formulation Vehicle: Move from a simple suspension to a solubilization-enhancing formulation. Refer to the in vivo dissolution protocols in the solubility table above. A lipid-based formulation (e.g., in corn oil) or a micellar solution can significantly improve consistency.[10]
-
Control Food Intake: Ensure consistent fasting and feeding schedules for all animals. The presence of food can alter GI motility and secretions, affecting drug dissolution and absorption, especially for lipid-based formulations.
-
Verify Dosing Technique: Ensure accurate and consistent administration via oral gavage to prevent reflux or incorrect placement of the dose.
-
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is used to predict intestinal drug absorption and assess whether a compound is a substrate for active transporters.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer resembling the intestinal epithelium.[15]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Use monolayers with TEER values >250 Ω·cm². Additionally, perform a Lucifer yellow rejection test to confirm tight junction integrity.
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4) to the desired final concentration. The final DMSO concentration should be ≤1%.
-
-
Permeability Measurement (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (AP) chamber and fresh transport buffer to the basolateral (BL) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the BL chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.
-
At the end of the experiment, collect a sample from the AP chamber.
-
-
Permeability Measurement (Basolateral to Apical):
-
Perform the assay in the reverse direction to calculate the efflux ratio (Papp, B-A / Papp, A-B). An efflux ratio >2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.[16][17]
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of drug appearance in the receiver chamber.
-
A: The surface area of the membrane.
-
C₀: The initial concentration in the donor chamber.
-
-
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar, stable-isotope labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Mass Spectrometry Conditions (Example):
-
Ionization: Electrospray Ionization (ESI), negative or positive mode (to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize parent and product ion transitions for both this compound and the internal standard.
-
Mandatory Visualizations
References
- 1. Buy this compound (EVT-254695) | 20601-85-8 [evitachem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, bioavailability, and tissue distribution of magnolol following single and repeated dosing of magnolol to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nmpharmtech.com [nmpharmtech.com]
- 7. upm-inc.com [upm-inc.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. nootropicsdepot.com [nootropicsdepot.com]
- 13. Improved oral bioavailability of magnolol by using a binary mixed micelle system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | Cannabinoid Receptor | GPR | GABA | TargetMol [targetmol.com]
- 15. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (PDF) Analytical Methods for Quantification of Drug [research.amanote.com]
- 17. cannabissciencetech.com [cannabissciencetech.com]
- 18. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Tetrahydromagnolol during storage.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Tetrahydromagnolol to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for this compound powder?
For short-term storage, this compound powder should be kept in a tightly sealed container at 2-8°C.[1]
Q2: How should I store this compound for long-term use?
For long-term storage, it is recommended to store this compound at -20°C.[2][3] One supplier suggests a shelf life of up to 24 months under these conditions if the vial is kept tightly sealed.[1] Another indicates a stability of at least four years at -20°C.[3]
Q3: I need to prepare a stock solution. How should I store it?
If you need to prepare stock solutions in advance, it is recommended to aliquot the solution into tightly sealed vials and store them at -20°C. These solutions are generally usable for up to two weeks.[1] To maintain stability, avoid repeated freeze-thaw cycles.
Q4: What are the main factors that can cause this compound to degrade?
This compound is a biphenolic compound and, like other phenolic compounds, is susceptible to degradation from exposure to light, high temperatures, and oxygen.[4] It can undergo reactions such as oxidation and substitution.[4]
Q5: Are there any specific pH conditions I should be aware of when working with this compound in solution?
While specific pH stability data for this compound is limited, phenolic compounds can be susceptible to degradation in alkaline conditions due to increased potential for oxidation. For similar compounds, a slightly acidic to neutral pH is often optimal for stability in aqueous solutions.
Q6: How can I tell if my this compound has degraded?
Degradation may not always be visible. The most reliable way to assess the purity and integrity of your compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A change in the physical appearance of the compound, such as a color change, may also indicate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of bioactivity | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of your stock. 2. Prepare a fresh stock solution from solid material. 3. Assess the purity of your compound using HPLC. |
| Discoloration of the solid compound or solution | Oxidation of the phenolic groups. | 1. Discard the discolored compound or solution. 2. Ensure future storage is under an inert atmosphere (e.g., argon or nitrogen) and protected from light. |
| Precipitation in the stock solution upon thawing | Poor solubility or degradation. | 1. Gently warm the solution and vortex to redissolve. 2. If precipitation persists, it may indicate degradation. Consider preparing a fresh solution. 3. Ensure the solvent is appropriate for the desired concentration. |
Experimental Protocols
Protocol 1: General Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
1. Materials:
- This compound
- Appropriate solvents (e.g., DMSO, Ethanol)
- HPLC system with a UV detector
- pH meter
- Incubators and photostability chamber
2. Procedure:
- Sample Preparation: Prepare stock solutions of this compound in a suitable solvent at a known concentration.
- Stress Conditions (Forced Degradation):
- Acid Hydrolysis: Incubate the solution with 0.1 M HCl at 60°C.
- Base Hydrolysis: Incubate the solution with 0.1 M NaOH at 60°C.
- Oxidation: Treat the solution with 3% hydrogen peroxide at room temperature.
- Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 40°C, 60°C, 80°C).
- Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
- Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
- Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.
Protocol 2: HPLC Method for Quantification of this compound
This method is adapted from protocols for the analysis of the related compound, Magnolol, and should be validated for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.6 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 292 nm.[3]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Quantification: Use a calibration curve prepared with known concentrations of a this compound reference standard.
Quantitative Data on Stability
| Condition | Parameter | Time | % Degradation (Hypothetical) |
| Temperature | 40°C | 1 month | 5% |
| 60°C | 1 month | 15% | |
| Light | Photostability Chamber (ICH Q1B) | 24 hours | 10% |
| pH | pH 4 | 48 hours | < 2% |
| pH 7 | 48 hours | 5% | |
| pH 9 | 48 hours | 20% | |
| Oxidation | 3% H₂O₂ | 8 hours | 30% |
Visualizations
Logical Workflow for Investigating this compound Degradation
Caption: Workflow for troubleshooting unexpected experimental outcomes.
Signaling Pathways of this compound
Caption: Known molecular targets and biological effects of this compound.
References
Technical Support Center: Optimizing HPLC Parameters for Tetrahydromagnolol Peak Resolution
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Tetrahydromagnolol, focusing on achieving optimal peak resolution.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound and similar phenolic compounds.
Problem: Poor Peak Resolution or Co-elution
Symptoms:
-
Overlapping peaks between this compound and other components in the sample matrix.
-
Inability to accurately quantify the analyte of interest.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Mobile Phase Composition | Modify the organic-to-aqueous solvent ratio. For reversed-phase HPLC, increasing the aqueous component will generally increase retention time and may improve the separation of closely eluting peaks. Experiment with different organic modifiers like acetonitrile (B52724) and methanol (B129727), as they offer different selectivities.[1][2] |
| Incorrect Mobile Phase pH | The pH of the mobile phase can affect the ionization of phenolic compounds like this compound.[3][4] Adjusting the pH with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can suppress the ionization of silanol (B1196071) groups on the column, reducing peak tailing and improving resolution.[5][6][7] |
| Suboptimal Column Chemistry | The choice of stationary phase is critical. A standard C18 column is a good starting point for non-polar to moderately polar compounds like lignans (B1203133).[1][5][8] If resolution is still poor, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. |
| Inadequate Column Efficiency | Ensure the column is in good condition. If the column is old or has been used extensively, it may lose efficiency. Consider replacing the column. Using columns with smaller particle sizes (e.g., < 3 µm) can also significantly increase efficiency and resolution, though this may require a UHPLC system due to higher backpressure. |
| Flow Rate is Too High | A lower flow rate generally allows for better separation by providing more time for the analyte to interact with the stationary phase. Try reducing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min) to see if resolution improves. |
| Elevated Temperature | Increasing the column temperature can decrease the viscosity of the mobile phase, which may improve peak shape and resolution for some compounds.[9] However, excessively high temperatures can degrade the analyte or the column. A typical starting point is 30-40°C.[10][11] |
Problem: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a drawn-out trailing edge.
-
Tailing factor (Tf) or Asymmetry Factor (As) is significantly greater than 1.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Silanol Groups | This is a common issue with phenolic compounds.[3][12][13] The hydroxyl groups on this compound can interact with free silanol groups on the silica-based column packing. To mitigate this, add an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol ionization.[11] Using a modern, high-purity, end-capped C18 column is also highly recommended.[14] |
| Mobile Phase pH close to Analyte pKa | If the mobile phase pH is near the pKa of this compound, both ionized and non-ionized forms will exist, leading to peak distortion.[4] Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. |
| Column Overload | Injecting too much sample can saturate the column, causing peak tailing.[12] Try diluting the sample or reducing the injection volume. |
| Column Contamination or Degradation | A contaminated guard column or a void at the head of the analytical column can cause peak tailing. Replace the guard column and if the problem persists, try flushing the analytical column or replacing it.[14] |
Problem: Broad Peaks
Symptoms:
-
Peaks are wider than expected, leading to decreased sensitivity and poor resolution.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[4] Use tubing with a small internal diameter (e.g., 0.12 mm) and keep the length to a minimum. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the sample band to spread before it reaches the column. Whenever possible, dissolve the sample in the initial mobile phase. |
| Slow Detector Response Time | A slow detector data acquisition rate can result in the collection of too few data points across the peak, making it appear broad. Ensure the data acquisition rate is appropriate for the peak width. |
| Column Inefficiency | A damaged or old column will exhibit poor efficiency, leading to broad peaks. Test the column's performance with a standard compound and replace it if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A good starting point for developing an HPLC method for this compound, based on methods for the structurally similar compounds magnolol (B1675913) and honokiol (B1673403), would be a reversed-phase separation on a C18 column.[1][8] A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is a common approach for lignans and other phenolic compounds.[5][6]
Q2: How do I choose between acetonitrile and methanol as the organic solvent?
Acetonitrile and methanol have different selectivities and can be used to optimize the separation of closely eluting peaks. Methanol is generally a stronger solvent for reversed-phase HPLC. It is recommended to perform initial scouting runs with both solvents to see which one provides better resolution for your specific sample matrix.
Q3: What UV wavelength should I use for the detection of this compound?
For magnolol, a wavelength of 290 nm has been used effectively.[11] Given the structural similarity, this is a reasonable starting point for this compound. To determine the optimal wavelength, it is best to measure the UV spectrum of a pure standard of this compound and select the wavelength of maximum absorbance.
Q4: How can I confirm if my column is the source of the problem?
If you suspect column degradation, you can perform a quality control test by injecting a well-characterized standard compound and comparing the resulting peak shape, retention time, and efficiency (plate count) to the manufacturer's specifications or to previous results when the column was new. A significant decrease in performance indicates that the column may need to be cleaned or replaced.
Q5: Is a guard column necessary?
Using a guard column is highly recommended, especially when analyzing complex samples such as plant extracts. A guard column is a short, disposable column placed before the analytical column to protect it from strongly retained or particulate matter in the sample, thereby extending the life of the more expensive analytical column.
Experimental Protocols
Recommended Starting HPLC Method for this compound
This protocol is a suggested starting point and may require further optimization.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 80% B
-
15-17 min: Hold at 80% B
-
17.1-20 min: Return to 30% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 290 nm
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: HPLC Parameters from Literature for Structurally Similar Compounds
| Parameter | Method 1 (Magnolol & Honokiol)[1][8] | Method 2 (Magnolol & Honokiol)[7] | Method 3 (Lignans)[5] | Method 4 (Magnolol)[11] |
| Column | C18 | C18 (microbore) | C18 | ODSB C18 |
| Dimensions | Not specified | Not specified | Not specified | 4.6 x 150 mm, 5 µm |
| Mobile Phase | Water:Methanol (22:78, v/v) | Methanol:Water:Phosphoric Acid (65:35:0.5, v/v/v) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% TFA in WaterB: Methanol |
| Elution Mode | Isocratic | Isocratic | Gradient | Isocratic (20:80, A:B) |
| Flow Rate | 1.0 mL/min | Not specified | 21.0 mL/min (preparative) | 1.0 mL/min |
| Temperature | Not specified | Not specified | Not specified | 30°C |
| Detection | UV (wavelength not specified) | Electrochemical | UV | UV at 290 nm |
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Optimizing Peak Resolution: A Logical Approach
Caption: A step-by-step guide to optimizing peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography [mdpi.com]
- 6. osti.gov [osti.gov]
- 7. Determination of honokiol and magnolol by micro HPLC with electrochemical detection and its application to the distribution analysis in branches and leaves of Magnolia obovata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Interpretation of unexpected results in Tetrahydromagnolol experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Tetrahydromagnolol (THM).
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My cells treated with this compound show an unexpected decrease in a CB2 receptor-mediated signaling pathway that should be activated.
Possible Cause: This could be due to the partial agonist nature of this compound at the CB2 receptor. In the presence of a full agonist (which could be an endogenous cannabinoid in your cell model), a partial agonist can act as a competitive antagonist, reducing the overall signaling output.
Troubleshooting Steps:
-
Review Endogenous Agonist Levels: Assess whether your experimental model produces endogenous cannabinoids that act as full agonists at the CB2 receptor.
-
Co-treatment Experiment: Co-treat cells with a known CB2 full agonist and varying concentrations of this compound to observe if a competitive antagonism pattern emerges.
-
Use a System with Low Endogenous Tone: If possible, repeat the experiment in a cell line or model known to have low endogenous cannabinoid levels.
FAQ 2: I'm observing cellular effects that are inconsistent with CB2 receptor activation after this compound treatment. What could be the cause?
Possible Cause: this compound is also a known antagonist of the GPR55 receptor.[1] The observed effects might be mediated by the inhibition of GPR55 signaling, which can sometimes produce outcomes that appear paradoxical to CB2 activation.
Troubleshooting Steps:
-
Investigate GPR55 Expression: Confirm if your cell model expresses GPR55.
-
Use a GPR55 Agonist: Conduct experiments where you pre-treat with a GPR55 agonist before adding this compound to see if the unexpected effect is blocked or reversed.
-
Selective Agonists/Antagonists: If available, use more selective CB2 agonists and GPR55 antagonists as controls to dissect the individual contributions of each receptor to the observed phenotype.
FAQ 3: The potency of this compound in my assay is significantly lower than reported in the literature.
Possible Cause: This discrepancy could be due to several factors including compound stability, purity, or experimental conditions. This compound is a metabolite of magnolol, and its stability in your specific experimental setup might be a factor.[1]
Troubleshooting Steps:
-
Verify Compound Purity and Identity: Ensure the purity and identity of your this compound stock through analytical methods like NMR or mass spectrometry.
-
Assess Stability: Determine the stability of this compound in your cell culture media or assay buffer over the time course of your experiment.
-
Optimize Assay Conditions: Re-evaluate your experimental protocol, including cell density, incubation time, and the concentration of other reagents.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Target | Activity | Reported Potency | Reference |
| CB2 Receptor | Partial Agonist | EC50 = 0.170 µM | [1] |
| CB1 Receptor | Low Affinity | >10 µM | [1] |
| GPR55 Receptor | Antagonist | KB = 13.3 µM | [1] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay to Determine CB2 Agonism
-
Cell Culture: Culture CHO cells stably expressing the human CB2 receptor in appropriate media.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Assay Buffer Preparation: Prepare an assay buffer containing 1x HBSS, 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA.
-
Forskolin (B1673556) and THM Preparation: Prepare a solution of 1 µM forskolin and serial dilutions of this compound in the assay buffer.
-
Treatment: Remove culture media from cells and add the forskolin and this compound solutions.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.
Protocol 2: β-Arrestin Translocation Assay for GPR55 Antagonism
-
Cell Culture: Use CHO cells stably co-expressing the human GPR55 receptor and a β-arrestin-enzyme fragment complementation system.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 15 minutes.
-
Agonist Addition: Add a known GPR55 agonist (e.g., LPI) at its EC80 concentration.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the detection reagent for the enzyme fragment complementation system and measure the luminescence signal according to the manufacturer's protocol.
Visualizations
Caption: A flowchart for troubleshooting unexpected results in this compound experiments.
Caption: Dual mechanism of action of this compound on CB2 and GPR55 receptors.
Caption: A simplified workflow for a cAMP accumulation assay with this compound.
References
Technical Support Center: Enhancing Tetrahydromagnolol Selectivity for CB2 Receptors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the selectivity of Tetrahydromagnolol (THM) for the Cannabinoid Receptor 2 (CB2) over Cannabinoid Receptor 1 (CB1).
Frequently Asked Questions (FAQs)
Q1: What is the baseline binding affinity and functional activity of this compound (THM) at CB1 and CB2 receptors?
This compound, a metabolite of magnolol (B1675913), exhibits a notable preference for the CB2 receptor. It acts as a partial agonist at the CB2 receptor and a full agonist at the CB1 receptor.[1] THM is significantly more potent at the CB2 receptor compared to its parent compound, magnolol.[1][2][3][4][5]
Q2: What structural modifications to the this compound scaffold can increase CB2 selectivity?
Structure-activity relationship (SAR) studies on (tetrahydro)magnolol analogs have shown that modifications to the alkyl chains and phenolic groups can considerably improve potency and selectivity for the CB2 receptor.[2][6] For instance, the compound 2-(2-hydroxy-5-propylphenyl)-4-pentylphenol has been identified as a CB2-selective partial agonist with significantly higher affinity for CB2 over CB1.[2][6]
Q3: Which experimental assays are most suitable for determining the CB1 and CB2 receptor binding affinities of my THM analogs?
Radioligand binding assays are a standard and reliable method for determining the binding affinities (Ki values) of compounds for CB1 and CB2 receptors.[2] These assays typically use a radiolabeled cannabinoid ligand, such as [3H]CP55,940, to compete with the test compound for binding to receptor-expressing cell membranes.[2] Non-isotopic methods like fluorescence polarization and time-resolved fluorescence resonance energy transfer (TR-FRET) are also available.[7][8]
Q4: How can I assess the functional activity and downstream signaling of my compounds at CB1 and CB2 receptors?
Functional activity is often assessed through cAMP (cyclic adenosine (B11128) monophosphate) accumulation assays. Since CB1 and CB2 receptors are Gi/o-coupled, their activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1][9] Other functional assays include β-arrestin translocation assays.[1][10]
Troubleshooting Guides
Problem 1: High variability or poor signal-to-noise ratio in my radioligand binding assay.
-
Possible Cause 1: Suboptimal membrane preparation.
-
Solution: Ensure that the cell membranes expressing the cannabinoid receptors are properly prepared and stored. Use fresh preparations when possible and avoid repeated freeze-thaw cycles. Verify the protein concentration of your membrane preparations using a standard protein assay (e.g., Bradford or BCA).
-
-
Possible Cause 2: Inadequate incubation time or temperature.
-
Solution: Optimize the incubation time and temperature to ensure the binding reaction reaches equilibrium. Literature protocols for cannabinoid receptor binding assays can provide a good starting point.
-
-
Possible Cause 3: High non-specific binding.
-
Solution: Non-specific binding can be determined in the presence of a high concentration of an unlabeled competing ligand. If non-specific binding is excessively high, consider using a different radioligand or optimizing the washing steps to remove unbound radioligand more effectively.
-
-
Possible Cause 4: Issues with the radioligand.
-
Solution: Verify the specific activity and purity of your radioligand. Ensure it has not degraded due to improper storage.
-
Problem 2: My cAMP assay results are inconsistent or show a low response window.
-
Possible Cause 1: Low receptor expression in cells.
-
Solution: Confirm the expression level of CB1 or CB2 receptors in your chosen cell line (e.g., CHO or HEK293 cells) using techniques like Western blotting or qPCR. If expression is low, consider using a different cell clone or optimizing transfection conditions.
-
-
Possible Cause 2: Cell health and density issues.
-
Solution: Ensure cells are healthy and seeded at the optimal density for the assay. Over-confluent or unhealthy cells can lead to inconsistent results. Perform a cell viability assay to confirm cell health.
-
-
Possible Cause 3: Suboptimal forskolin (B1673556) concentration.
-
Solution: Forskolin is used to stimulate adenylyl cyclase and increase basal cAMP levels. The concentration of forskolin should be optimized to produce a robust signal without causing cytotoxicity.
-
-
Possible Cause 4: Agonist-induced receptor desensitization or downregulation.
-
Solution: Prolonged exposure to agonists can lead to receptor desensitization. Optimize the agonist incubation time to capture the maximal response before significant desensitization occurs.
-
Quantitative Data Summary
Table 1: Binding Affinities (Ki) of this compound and Related Compounds at CB1 and CB2 Receptors.
| Compound | CB1 Ki (µM) | CB2 Ki (µM) | Selectivity (CB1 Ki / CB2 Ki) | Reference |
| Magnolol | 3.19 | 1.44 | 2.2 | [1] |
| This compound | - | 0.42 | - | [10] |
| 2-(2-hydroxy-5-propylphenyl)-4-pentylphenol | 0.362 | 0.0371 | 9.8 | [2][6] |
| 2-(2-methoxy-5-propyl-phenyl)-4-hexylphenol | 0.00957 | 0.0238 | 0.4 | [2][6] |
Table 2: Functional Potencies (EC50) of this compound and Related Compounds at CB1 and CB2 Receptors.
| Compound | CB1 EC50 (µM) | CB2 EC50 (µM) | Reference |
| Magnolol | - | 3.28 | [1][10] |
| This compound | - | 0.170 | [1][3][4][5][10][11] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
-
Prepare cell membranes: Use CHO or HEK293 cells stably expressing human CB1 or CB2 receptors. Homogenize cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Set up the assay plate: In a 96-well plate, add the assay buffer, the radioligand (e.g., [3H]CP55,940 at a concentration near its Kd), and varying concentrations of the test compound (e.g., THM or its analogs).
-
Define non-specific binding: In a separate set of wells, add a high concentration of a known unlabeled cannabinoid ligand to determine non-specific binding.
-
Initiate binding: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubate: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Terminate binding: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash: Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Measure radioactivity: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay
-
Cell culture and seeding: Plate CHO or HEK293 cells expressing the CB1 or CB2 receptor in a 96-well plate and grow to the desired confluency.
-
Pre-incubation: Wash the cells with a serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Agonist treatment: Add varying concentrations of the test compound (agonist) to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell lysis and detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data analysis: Plot the cAMP concentration as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum effect (Emax).
Visualizations
References
- 1. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Natural Product Magnolol as a Lead Structure for the Development of Potent Cannabinoid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - American Chemical Society - Figshare [acs.figshare.com]
- 5. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The natural product magnolol as a lead structure for the development of potent cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 10. apexbt.com [apexbt.com]
- 11. go.drugbank.com [go.drugbank.com]
Navigating Variability in Preclinical Pain Models: A Technical Support Guide for Tetrahydromagnolol Studies
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the inherent variability in animal models of pain when studying the analgesic potential of Tetrahydromagnolol (THM). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to enhance the reproducibility and reliability of preclinical findings.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during in vivo experiments with this compound.
General Experimental Design & Compound Administration
Q1: We are observing high variability in the analgesic response to this compound between our experimental groups. What are the potential sources of this variability?
A1: Variability in animal models of pain is a significant challenge. Key factors to consider include:
-
Animal-Specific Factors:
-
Species and Strain: Different rodent species (rats vs. mice) and strains (e.g., C57BL/6 vs. BALB/c mice) can exhibit varied responses to pain stimuli and analgesic compounds.[1] The genetic background can influence the expression and function of receptors and metabolic enzymes involved in pain pathways.
-
Sex: Sex is a critical biological variable. Female rodents often show different pain sensitivity and analgesic responses to cannabinoids compared to males.[2][3] These differences can be influenced by hormonal fluctuations during the estrous cycle.[2][4][5]
-
Age and Weight: The age and weight of the animals can affect drug metabolism, distribution, and the development of the pain state, particularly in models of chronic pain.[6]
-
-
Environmental and Procedural Factors:
-
Housing Conditions: Social housing conditions and environmental enrichment can impact an animal's stress levels and baseline pain sensitivity.
-
Experimenter: The sex of the experimenter and their handling of the animals can influence rodent behavior and pain responses.
-
Assay Selection and Protocol Consistency: The choice of behavioral assay and strict adherence to a standardized protocol are crucial for minimizing variability.[2]
-
Q2: What is the recommended formulation and route of administration for this compound in rodent studies?
A2: this compound, a metabolite of Magnolol (B1675913), has poor water solubility. For oral administration, it is often formulated in a vehicle such as sesame oil or a solution containing a solubilizing agent like Cremophor EL.[7] Intraperitoneal (i.p.) injection is also a common route of administration. The oral bioavailability of Magnolol is low due to extensive first-pass metabolism, and this should be considered for its metabolite, THM.[8] Repeated administration of Magnolol has been shown to increase the formation of this compound, suggesting potential enzyme induction.[9]
Inflammatory Pain Models
Q3: In our carrageenan-induced paw edema model, the anti-inflammatory effect of this compound is inconsistent. How can we improve the reliability of this assay?
A3: To improve consistency in the carrageenan model:
-
Standardize Carrageenan Injection: Ensure the volume (typically 50-100 µl of a 1% solution) and injection site (subplantar surface of the hind paw) are consistent across all animals.[6][10]
-
Control for Biphasic Response: The inflammatory response to carrageenan is biphasic. The early phase (0-6 hours) involves mediators like histamine (B1213489) and serotonin, while the late phase (peaking around 72 hours) is characterized by neutrophil infiltration.[6] Ensure your measurement time points are consistent and target the appropriate phase for your research question.
-
Animal Characteristics: Use animals of a consistent age and weight, as the inflammatory response can be age- and weight-dependent.[6]
Q4: We are using the formalin test to assess the analgesic effects of this compound, but the results for the early and late phases are difficult to interpret. What should we consider?
A4: The formalin test has two distinct phases that reflect different pain mechanisms:
-
Phase 1 (Early Phase, 0-5 minutes): Represents acute, non-inflammatory pain due to direct activation of nociceptors.
-
Phase 2 (Late Phase, 20-30 minutes): Involves an inflammatory response and central sensitization.[11][12][13]
Centrally acting analgesics are typically effective in both phases, while anti-inflammatory agents primarily reduce the late phase response.[11][14] Since this compound is a CB2 agonist with anti-inflammatory properties, a more pronounced effect would be expected in the late phase. Inconsistent results could be due to variations in the formalin concentration (1-5% is common) or the observation and scoring of licking/biting behavior.[12][13]
Neuropathic Pain Models
Q5: Our Chronic Constriction Injury (CCI) model is showing variable development of allodynia and hyperalgesia, affecting our ability to assess the efficacy of this compound. What are the critical factors for this model?
A5: The CCI model is sensitive to surgical technique. Key factors for reproducibility include:
-
Suture Material and Ligation: The type of suture material (e.g., chromic gut) and the tightness of the ligatures around the sciatic nerve are critical. The ligatures should be just tight enough to cause a brief twitch in the hind limb without completely occluding blood flow.
-
Number of Ligatures: Typically, four loose ligatures are used.
-
Time Course of Neuropathy: Mechanical allodynia and thermal hyperalgesia usually develop within a week post-surgery and can be stable for several weeks. Ensure you have a consistent time window for testing.
Quantitative Data Summary
While specific in vivo dose-response data for this compound is limited in the public domain, the following tables summarize key in vitro data for THM and in vivo data for its parent compound, Magnolol, and other relevant cannabinoids to provide a comparative reference for experimental design.
Table 1: In Vitro Receptor Binding and Potency of this compound and Magnolol
| Compound | Receptor | Assay Type | Value | Reference |
| This compound | CB2 | EC50 | 0.170 µM | [9] |
| CB2 | Ki | 0.42 µM | [15] | |
| Magnolol | CB2 | EC50 | 3.28 µM | [9] |
| CB2 | Ki | 1.44 µM | [15] | |
| CB1 | - | Lower affinity | [9] |
Table 2: In Vivo Analgesic Dosing of Magnolol in Rodent Pain Models
| Pain Model | Species | Route of Admin. | Effective Dose Range | Observed Effect | Reference |
| Neuropathic Pain (CCI) | Mouse | i.p. | 5 - 30 mg/kg | Attenuation of mechanical and thermal hypersensitivity | [16] |
| Inflammatory Pain (Formalin) | Mouse | i.p. | Not specified | Reduced late-phase licking response | [11] |
Table 3: Oral Efficacy of Cannabinoids in Rodent Pain Models
| Compound | Pain Model | Species | Route of Admin. | Effective Dose Range | Observed Effect | Reference |
| Δ9-THC | Neuropathic Pain (CCI) | Mouse | Oral | 3 - 10 mg/kg | Dose-dependent reduction in allodynia | [17] |
| CBD | Neuropathic Pain (CCI) | Mouse | Oral | >10 mg/kg | Reduced allodynia (lower potency than THC) | [17] |
| CBD | Inflammatory Pain (Carrageenan) | Rat | Oral | 5 - 40 mg/kg | Dose-dependent anti-hyperalgesic and anti-edema effects | [18] |
Detailed Experimental Protocols
The following are generalized protocols for common animal models of pain that can be adapted for this compound studies. Researchers should consult their institutional animal care and use committee (IACUC) for specific guidelines.
1. Carrageenan-Induced Paw Edema (Inflammatory Pain)
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used.
-
Acclimation: Animals should be acclimated to the testing environment for at least 2-3 days before the experiment.
-
Procedure:
-
Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Administer this compound or vehicle control (e.g., orally or i.p.) at a predetermined time before the carrageenan injection (e.g., 30-60 minutes).
-
Induce inflammation by injecting 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the subplantar region of the right hind paw.
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume from the post-injection volume. The percentage of inhibition of edema can be calculated relative to the vehicle-treated group.
2. Formalin Test (Inflammatory and Nociceptive Pain)
-
Animals: Male Swiss Webster or C57BL/6 mice (20-25 g) are frequently used.
-
Acclimation: Allow animals to acclimate to the observation chambers for at least 30 minutes before the test.
-
Procedure:
-
Administer this compound or vehicle control at a specified time before the formalin injection.
-
Inject 20 µL of a 1-5% formalin solution into the dorsal or plantar surface of the right hind paw.
-
Immediately place the animal in a clear observation chamber.
-
Record the cumulative time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (20-30 minutes post-injection).
-
-
Data Analysis: Compare the total licking/biting time in the THM-treated groups to the vehicle control group for both the early and late phases.
3. Chronic Constriction Injury (CCI) Model (Neuropathic Pain)
-
Animals: Male Sprague-Dawley rats (200-250 g) are a common choice.
-
Surgical Procedure:
-
Anesthetize the rat according to an approved protocol.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between each ligature. The ligatures should be tightened until a slight constriction of the nerve is observed, often accompanied by a brief muscle twitch.
-
Close the muscle and skin layers with sutures.
-
In sham-operated animals, the sciatic nerve is exposed but not ligated.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitoring as per institutional guidelines.
-
Behavioral Testing:
-
Allow a recovery period of several days to a week for the neuropathic pain to develop.
-
Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus.
-
Administer this compound or vehicle and measure the withdrawal thresholds or latencies at specified time points after treatment.
-
-
Data Analysis: Compare the paw withdrawal thresholds (in grams) or latencies (in seconds) between the THM-treated and vehicle-treated groups.
Mandatory Visualizations
Diagram 1: Proposed Signaling Pathway of this compound in Pain Modulation
References
- 1. Behavioral Effects of Cb2 Cannabinoid Receptor Activation And Its Influence On Food and Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of the mouse estrus cycle on cannabinoid receptor agonist‐induced molecular and behavioral outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of the mouse estrus cycle on cannabinoid receptor agonist-induced molecular and behavioral outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of estrous cycle and gonadal hormone depletion on nociception and opioid antinociception in female rats of four strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabidiol interactions with Δ-9-tetrahydrocannabinol on antinociception after carrageenan-induced inflammatory pain in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of oral... | F1000Research [f1000research.com]
- 11. Effects of honokiol and magnolol on acute and inflammatory pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. Antinociceptive Effect of Magnolol in a Neuropathic Pain Model of Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oral efficacy of Δ(9)-tetrahydrocannabinol and cannabidiol in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oral anti-inflammatory activity of cannabidiol, a non-psychoactive constituent of cannabis, in acute carrageenan-induced inflammation in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthesized Tetrahydromagnolol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of synthesized Tetrahydromagnolol (THM).
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing targeted solutions in a question-and-answer format.
Question: My final product of this compound shows low purity after synthesis. What are the initial steps to improve it?
Answer: Low purity of the crude product is common after synthesis. The initial and most crucial step is to employ a purification method. The choice of method depends on the nature of the impurities. Column chromatography is a widely used technique for the initial cleanup of the crude product. For higher purity, High-Performance Liquid Chromatography (HPLC) is recommended. The purity of the final compound should be verified by analytical HPLC.[1][2]
Question: I am observing multiple spots on the Thin Layer Chromatography (TLC) of my crude this compound. How do I identify the main product and the impurities?
Answer: In a typical TLC analysis, the spot with the highest concentration (usually the largest and most intense) corresponds to your main product, this compound. The other spots represent impurities, which could be unreacted starting materials, reagents, or byproducts from the synthesis. To confirm the identity of the main product spot, you can compare its retention factor (Rf) with a known standard of this compound, if available. The impurities will have different Rf values.
Question: How do I effectively remove unreacted starting materials like 2-Bromo-4-propylphenol or the corresponding boronic acid after the Suzuki-Miyaura coupling reaction?
Answer: Unreacted starting materials from the Suzuki-Miyaura cross-coupling reaction can be effectively removed using column chromatography. A common stationary phase is silica (B1680970) gel. The mobile phase, or eluent, is typically a non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate.[1] By gradually increasing the polarity of the eluent, you can selectively elute the desired product, this compound, while the more polar or less polar impurities are retained on the column or eluted separately.
Question: My purified this compound still contains structurally similar impurities. Which purification technique offers the best resolution?
Answer: For separating structurally similar compounds, preparative High-Performance Liquid Chromatography (HPLC) offers the highest resolution.[1] This technique is particularly useful when impurities have very similar polarities to this compound, making separation by conventional column chromatography difficult. HPLC utilizes a high-pressure system to pass the solvent through a column packed with smaller particles, leading to superior separation.
Frequently Asked Questions (FAQs)
What is the expected yield for the synthesis of this compound?
The reported yield for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction is around 25%.[3]
What methods can be used to confirm the purity of this compound?
The purity of this compound is typically confirmed using High-Performance Liquid Chromatography (HPLC).[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the chemical structure of the purified compound.[2]
What are the common impurities encountered during the synthesis of this compound?
Common impurities can include unreacted starting materials from the synthesis, such as 4-propylphenol, 2-bromo-4-propylphenol, and the corresponding boronic acid intermediate.[1][3] Byproducts from side reactions of the Suzuki-Miyaura coupling can also be present.
What is a suitable solvent system for column chromatography purification of this compound?
A commonly used solvent system for the column chromatography purification of this compound and its analogs is a mixture of petroleum ether and ethyl acetate.[1][4] A typical ratio used for a similar compound was 9:1 (petroleum ether:ethyl acetate).[1] The optimal ratio may need to be determined empirically based on TLC analysis.
Experimental Protocols
Column Chromatography for Crude Purification
This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture) and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., petroleum ether:ethyl acetate, 9:1 v/v).[1]
-
Fraction Collection: Collect the eluting solvent in fractions.
-
TLC Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general method for analyzing the purity of this compound.
-
Sample Preparation: Prepare a standard solution of the purified this compound by dissolving approximately 1 mg of the compound in 1 mL of methanol (B129727) containing 2 mM ammonium (B1175870) acetate.[1]
-
Instrumentation: Use an HPLC instrument equipped with a C18 reversed-phase column (e.g., Macherey Nagel EC50/2 Nucleodur C18 Gravity 3µ).[1]
-
Mobile Phase: A common mobile phase is a gradient of water and methanol (both containing 2 mM ammonium acetate).[1] The gradient can run from 90:10 (water:methanol) to 0:100 over 15 minutes.[1]
-
Injection and Detection: Inject 10 µL of the sample solution.[1] Detect the compound using a UV detector, monitoring a range of wavelengths from 190-900 nm.[1]
-
Data Analysis: The purity is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram. A purity of >95% is often desired for research applications.[2]
Quantitative Data Summary
Table 1: Synthesis and Purification of this compound
| Parameter | Value | Reference |
| Synthesis Method | Suzuki-Miyaura Cross-Coupling | [3] |
| Overall Yield | 25% | [3] |
| Purification Method | Column Chromatography / HPLC | [1][2] |
| Final Purity | >95% | [2] |
Table 2: Column Chromatography Parameters
| Parameter | Details | Reference |
| Stationary Phase | Silica Gel | [1] |
| Mobile Phase | Petroleum Ether : Ethyl Acetate (9:1) | [1] |
Table 3: HPLC Analysis Parameters
| Parameter | Details | Reference |
| Column | Macherey Nagel EC50/2 Nucleodur C18 Gravity 3µ | [1] |
| Mobile Phase | Gradient of water and methanol with 2 mM ammonium acetate | [1] |
| Flow Rate | 250 µL/min | [1] |
| Detection | UV (190-900 nm) | [1] |
| Injection Volume | 10 µL | [1] |
Visualizations
Caption: Synthetic pathway of this compound via Suzuki-Miyaura cross-coupling.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. The Natural Product Magnolol as a Lead Structure for the Development of Potent Cannabinoid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cell culture contamination issues when working with Tetrahydromagnolol.
Welcome to the technical support center for researchers working with Tetrahydromagnolol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential cell culture contamination issues and other common challenges you might encounter during your experiments.
Troubleshooting Guides
Working with any new compound in cell culture requires careful attention to aseptic technique to prevent contamination. While this compound itself has some antimicrobial properties, this does not eliminate the risk of contamination. Below is a guide to help you identify and resolve common issues.
Table 1: Troubleshooting Common Contamination Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Cloudy or turbid culture medium, sometimes with a yellow color change (sudden drop in pH).[1][2][3] | Bacterial Contamination: Can be introduced through non-sterile reagents, improper aseptic technique, or contaminated equipment.[1][4] | - Immediate Action: Discard the contaminated culture immediately to prevent cross-contamination.[5] - Decontamination: Thoroughly disinfect the incubator, biosafety cabinet, and any potentially contaminated equipment.[5] - Prevention: Review and reinforce strict aseptic techniques with all lab personnel.[1] Ensure all media, sera, and reagents are certified sterile.[1][6] |
| Filamentous growth, sometimes appearing as a thin film on the surface of the culture. The medium may become cloudy or change color over time.[2][4] | Fungal (Mold/Yeast) Contamination: Often introduced through airborne spores or contaminated equipment.[1][2] | - Immediate Action: Discard the contaminated culture. Fungal contamination is difficult to eliminate and can spread rapidly.[5] - Decontamination: Clean and disinfect the incubator and work area thoroughly.[5] - Prevention: Ensure proper air filtration (HEPA filters) in your workspace. Regularly clean incubators and water baths.[1] |
| No visible signs of contamination, but cells are growing poorly, have altered morphology, or show reduced viability.[4] | Mycoplasma Contamination: A common and difficult-to-detect contamination that can significantly impact cell physiology.[1][7] | - Detection: Regularly test your cell cultures for mycoplasma using PCR-based methods or DNA staining. - Action: If positive, discard the contaminated cell line and any shared reagents. - Prevention: Quarantine and test all new cell lines before introducing them into your main culture stocks.[1] Use certified mycoplasma-free reagents and sera.[1] |
| Cell death or abnormal morphology after adding this compound solution. | Chemical Contamination or Cytotoxicity: Could be due to impurities in the this compound, high concentrations of the solvent (e.g., DMSO, ethanol), or the cytotoxic effects of this compound itself at high concentrations.[2] | - Solvent Control: Run a vehicle control experiment with the same concentration of the solvent used to dissolve this compound to rule out solvent toxicity. - Dose-Response: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. Magnolol (B1675913), a related compound, has been shown to affect cell viability and proliferation in a dose- and time-dependent manner.[8][9][10] - Purity: Ensure the this compound you are using is of high purity. |
Experimental Protocols
Sterility Testing of this compound Stock Solution
It is crucial to ensure the sterility of your this compound stock solution before adding it to your cell cultures. The following is a general protocol for sterility testing.
Method: Direct Inoculation [11]
This method is suitable for small volumes of the stock solution.
Materials:
-
This compound stock solution
-
Tryptic Soy Broth (TSB)
-
Fluid Thioglycolate Medium (FTM)
-
Sterile culture tubes
-
Incubator at 20-25°C
-
Incubator at 30-35°C
Procedure:
-
Under aseptic conditions in a biological safety cabinet, add a small aliquot (e.g., 100 µL) of your this compound stock solution to a tube containing TSB and another tube containing FTM.
-
As a positive control, inoculate separate tubes of TSB and FTM with a known non-pathogenic bacterium (e.g., E. coli).
-
As a negative control, incubate un-inoculated tubes of TSB and FTM.
-
Incubate the TSB tubes at 20-25°C for 14 days.[12]
-
Incubate the FTM tubes at 30-35°C for 14 days.[12]
-
Visually inspect the tubes for any signs of turbidity (cloudiness) every 2-3 days.
-
If the this compound-inoculated tubes remain clear after 14 days, and the positive controls are turbid, the stock solution is considered sterile. If turbidity is observed, the stock solution is contaminated and should be discarded.
Workflow for Preparing and Testing this compound Stock Solution
Caption: Workflow for preparing and testing a sterile stock solution of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A1: this compound is soluble in organic solvents such as DMSO, ethanol (B145695), and DMF.[13][14] For cell culture use, it is recommended to first dissolve it in a minimal amount of sterile DMSO or ethanol to create a concentrated stock solution.[14] This stock solution can then be further diluted in your cell culture medium to the desired final concentration. Stock solutions should be stored at -20°C or -80°C for long-term stability.[15] It is not recommended to store aqueous solutions for more than one day.[14]
Q2: What is the stability of this compound in cell culture medium?
Q3: Does this compound have antimicrobial properties?
A3: Magnolol and honokiol (B1673403), compounds structurally related to this compound, have demonstrated antimicrobial activity against certain Gram-positive bacteria.[16][17] However, they have shown little to no activity against several Gram-negative bacteria.[16] The antimicrobial spectrum of this compound itself is not as well-documented. Therefore, you should not rely on its potential antimicrobial properties to prevent contamination and must always follow strict aseptic techniques.[1]
Q4: Can this compound affect cell viability and proliferation?
A4: Yes. This compound is a bioactive compound, and like its parent compound magnolol, it can affect cell viability and proliferation.[8][18] The effects are often dose-dependent.[9] It is essential to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiments that does not cause unwanted cytotoxicity.
Q5: Are there any known signaling pathways affected by this compound?
A5: Yes, this compound is known to be a potent and selective agonist for the cannabinoid CB2 receptor.[15][19][20] It also acts as an antagonist for the GPR55 receptor.[13][15][20] Its parent compound, magnolol, is known to interact with several signaling pathways, including NF-κB, MAPK, and PI3K/Akt.[10][21]
Signaling Pathways Associated with this compound and Related Compounds
Caption: Signaling pathways modulated by this compound and its parent compound, Magnolol.
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 3. goldbio.com [goldbio.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 8. researchgate.net [researchgate.net]
- 9. Magnolol inhibits growth and induces apoptosis in esophagus cancer KYSE-150 cell lines via the MAP kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ffhdj.com [ffhdj.com]
- 11. Sterility Testing - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Sterility Testing for Cellular Therapies: What Is the Role of the Clinical Microbiology Laboratory? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Antimicrobial activity of honokiol and magnolol isolated from Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound induces autophagic cell death by targeting the m6A reader protein YTHDF2 and enhances the efficacy of anti-PD-1 immunotherapy in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Effects of Tetrahydromagnolol and Honokiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-inflammatory properties of two bioactive compounds derived from Magnolia officinalis: Tetrahydromagnolol and Honokiol. By presenting experimental data, outlining methodologies, and illustrating key signaling pathways, this document aims to inform research and development in the field of anti-inflammatory therapeutics.
Executive Summary
This compound and Honokiol, while both demonstrating anti-inflammatory potential, operate through distinct primary mechanisms, leading to significant differences in potency and therapeutic targets. This compound emerges as a highly potent and selective agonist of the cannabinoid receptor 2 (CB2), a key target for anti-inflammatory and analgesic effects. In contrast, Honokiol exerts its anti-inflammatory effects through the broader inhibition of the NF-κB signaling pathway and has a significantly lower affinity for the CB2 receptor. This fundamental difference in their mechanism of action is reflected in their respective potencies observed in preclinical studies.
Quantitative Data Comparison
The following table summarizes the key quantitative data on the anti-inflammatory effects of this compound and Honokiol, highlighting the superior potency of this compound at the CB2 receptor.
| Parameter | This compound | Honokiol | Reference |
| CB2 Receptor Binding Affinity (Ki) | 416 nM | 5.61 µM (5610 nM) | [1][2] |
| CB2 Receptor Functional Activity (EC50) | 170 nM (agonist) | Antagonistic properties at CB2 | [1] |
| Inhibition of Pro-inflammatory Cytokines | Data not available | IL-8: 51.4% inhibition (at 10 µM) TNF-α: 39.0% inhibition (at 10 µM) | |
| Inhibition of NF-κB Activity | Data not available | 42.3% inhibition (at 15 µM) | |
| In Vivo Anti-inflammatory Efficacy | Data on specific models needed | Effective at 10 mg/kg (i.p.) in a carrageenan-induced paw edema model |
Mechanisms of Action and Signaling Pathways
The anti-inflammatory effects of this compound and Honokiol are mediated by distinct molecular pathways.
This compound: The primary anti-inflammatory mechanism of this compound is its potent and selective agonism of the Cannabinoid Receptor 2 (CB2). Activation of the CB2 receptor, which is predominantly expressed on immune cells, leads to a downstream cascade that ultimately suppresses the production of pro-inflammatory cytokines.
Honokiol: Honokiol exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Honokiol has been shown to inhibit the activation of IκB kinase (IKK), which is a key step in the activation of NF-κB.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
CB2 Receptor Activation Assay (cAMP Assay)
This assay is used to determine the functional activity of compounds at the CB2 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2 receptor are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well microplates and incubated until they reach the desired confluence.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (this compound or Honokiol) or a vehicle control.
-
Forskolin Stimulation: Forskolin, an adenylyl cyclase activator, is added to the wells to stimulate cAMP production.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The results are used to generate dose-response curves and calculate the EC50 value for each compound.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB signaling pathway in response to inflammatory stimuli and to assess the inhibitory effects of compounds like Honokiol.
Methodology:
-
Cell Transfection: A suitable cell line (e.g., HEK293T or HeLa) is transiently transfected with a luciferase reporter plasmid containing NF-κB response elements. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Cell Seeding: Transfected cells are seeded into a 96-well plate.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (Honokiol) or a vehicle control.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Cell Lysis: After a specific incubation period, the cells are lysed.
-
Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer. If a dual-luciferase system is used, the activity of both firefly and Renilla luciferases is measured sequentially.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The percentage of NF-κB inhibition is calculated by comparing the normalized luciferase activity in compound-treated cells to that in stimulated, untreated cells.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a standard method for evaluating the anti-inflammatory activity of compounds.
Methodology:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory environment for at least one week.
-
Grouping and Dosing: Animals are randomly assigned to different groups: a vehicle control group, a positive control group (e.g., indomethacin), and one or more groups treated with the test compound (Honokiol) at different doses. The compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.
-
Induction of Inflammation: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage of inhibition of edema in the treated groups is calculated relative to the vehicle control group.
Conclusion
The available experimental data clearly indicates that this compound and Honokiol possess distinct anti-inflammatory profiles. This compound is a potent and selective CB2 receptor agonist, suggesting its potential for targeted anti-inflammatory therapies with a favorable side-effect profile. Honokiol, while also demonstrating anti-inflammatory effects, acts through a broader mechanism of NF-κB inhibition and exhibits significantly weaker activity at the CB2 receptor.
For drug development professionals, this compound represents a promising lead compound for the development of novel CB2-targeted anti-inflammatory drugs. Further in vivo studies directly comparing the efficacy of this compound and Honokiol in various inflammatory models are warranted to fully elucidate their therapeutic potential. Researchers and scientists investigating inflammatory pathways can utilize these compounds as valuable tools to probe the roles of the endocannabinoid system and the NF-κB pathway in inflammation.
References
Validation of Tetrahydromagnolol's GPR55 antagonist activity in vivo.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of GPR55 antagonists, with a primary focus on Tetrahydromagnolol (THM) and its alternatives. While in vivo data for THM's GPR55 antagonist activity is not currently available in published literature, this document summarizes its known in vitro activity and juxtaposes it with the in vivo performance of other well-characterized GPR55 antagonists, including CID16020046, ML193, and Cannabidiol (B1668261) (CBD). This guide aims to offer a valuable resource for researchers by presenting available experimental data, detailing methodologies for key in vivo experiments, and illustrating relevant biological pathways and workflows.
GPR55: A Brief Overview
G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a range of conditions, including inflammatory pain, neuropathic pain, cancer, and metabolic disorders.[1][2] Its signaling is primarily mediated through Gαq, Gα12, or Gα13 proteins, leading to the activation of downstream effectors like RhoA and phospholipase C.[3] The identification and validation of selective GPR55 antagonists are crucial steps in harnessing its therapeutic potential.
Comparative Analysis of GPR55 Antagonists
While this compound has been identified as a GPR55 antagonist in vitro, a direct comparison of its in vivo efficacy is precluded by the absence of published animal studies. However, by examining the in vivo data of other GPR55 antagonists, researchers can gain insights into the potential applications and experimental paradigms relevant for future in vivo validation of THM or novel GPR55-targeting compounds.
Table 1: Comparison of this compound (in vitro) and Alternative GPR55 Antagonists (in vivo)
| Compound | Target | In Vitro Potency (IC50/KB) | In Vivo Model(s) | Key In Vivo Findings | Reference(s) |
| This compound (THM) | GPR55 Antagonist | KB = 13.3 μM (β-arrestin translocation assay) | No published in vivo data for GPR55 antagonist activity. | - | [4] |
| CID16020046 | GPR55 Antagonist | Not specified in the provided results. | Formalin-induced inflammatory pain (rats); 6-OHDA-induced hemiparkinsonian model (rats); High-fat diet-induced airway inflammation (mice). | Reduced nociceptive behavior and ERK phosphorylation in the anterior cingulate cortex; Improved motor skills in a Parkinson's model; Attenuated airway inflammation. | [5][6][7][8][9] |
| ML193 | GPR55 Antagonist | IC50 = 221 nM | Anxiety-related behaviors (rats). | Increased anxiety-like behaviors, suggesting a role for GPR55 in anxiety modulation. | [10] |
| Cannabidiol (CBD) | GPR55 Antagonist | Not specified in the provided results. | 6-OHDA-induced hemiparkinsonian model (rats); Various chronic pain models. | Decreased motor asymmetry and improved fine motor skills; Demonstrated analgesic effects in chronic pain models. | [5][8][11][12] |
GPR55 Signaling Pathway and Antagonist Action
The following diagram illustrates the canonical GPR55 signaling pathway upon activation by an agonist like lysophosphatidylinositol (LPI) and the inhibitory action of a GPR55 antagonist.
Caption: GPR55 signaling cascade and antagonist inhibition.
Experimental Protocols for In Vivo Validation
Detailed methodologies are crucial for the replication and extension of in vivo findings. Below are summarized protocols for key experiments cited in the validation of GPR55 antagonists.
Formalin-Induced Inflammatory Pain Model (as used for CID16020046)
-
Animal Model: Adult male Sprague-Dawley rats.
-
Procedure:
-
Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the anterior cingulate cortex (ACC).
-
Following a recovery period, a microinjection of CID16020046 or vehicle is administered into the ACC.
-
A dilute formalin solution is then injected into the plantar surface of the hind paw.
-
Nociceptive behavior (e.g., flinching, licking of the injected paw) is observed and quantified over a set period, typically divided into an early (acute) and a late (inflammatory) phase.
-
-
Outcome Measures: The primary outcome is the quantification of pain-related behaviors. Secondary measures can include post-mortem analysis of the ACC and spinal cord for markers of neuronal activation (e.g., c-Fos expression) and signaling pathway modulation (e.g., ERK phosphorylation) via Western blotting or immunohistochemistry.[6]
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease (as used for CID16020046 and CBD)
-
Animal Model: Male Wistar rats.
-
Procedure:
-
A unilateral lesion of the nigrostriatal dopamine (B1211576) system is induced by stereotaxic injection of the neurotoxin 6-OHDA into the medial forebrain bundle.
-
After a recovery and lesion confirmation period (e.g., via amphetamine-induced rotation test), a guide cannula is implanted into the external globus pallidus (GPe).
-
The GPR55 antagonist (CID16020046 or CBD) or vehicle is then microinjected into the GPe for a specified number of days.
-
-
Outcome Measures:
-
Motor Asymmetry: Amphetamine-induced turning behavior is quantified.
-
Fine Motor Skills: Tests such as the staircase test are used to assess forelimb dexterity.
-
Neurochemical Analysis: Post-mortem analysis of brain tissue can be performed to measure levels of neurotransmitters or proteins of interest (e.g., GAD-67).[5][8]
-
Experimental Workflow for In Vivo Validation of a Novel GPR55 Antagonist
The following diagram outlines a general workflow for the in vivo validation of a novel GPR55 antagonist like this compound.
Caption: A typical preclinical in vivo validation workflow.
Conclusion
While the in vivo GPR55 antagonist activity of this compound remains to be elucidated, the available in vitro data positions it as a compound of interest for further investigation. The established in vivo models and positive outcomes observed with other GPR55 antagonists like CID16020046 and CBD provide a clear roadmap for the future preclinical development of THM and other novel GPR55-targeting molecules. The experimental protocols and workflows detailed in this guide are intended to facilitate the design and execution of such studies, ultimately contributing to the validation of GPR55 as a viable therapeutic target.
References
- 1. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrapallidal injection of cannabidiol or a selective GPR55 antagonist decreases motor asymmetry and improves fine motor skills in hemiparkinsonian rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antinociceptive Effects of the GPR55 Antagonist CID16020046 Injected into the Rat Anterior Cingulate Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR55 Antagonist CID16020046 Attenuates Obesity-Induced Airway Inflammation by Suppressing Chronic Low-Grade Inflammation in the Lungs [mdpi.com]
- 8. Frontiers | Intrapallidal injection of cannabidiol or a selective GPR55 antagonist decreases motor asymmetry and improves fine motor skills in hemiparkinsonian rats [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Central administration of GPR55 receptor agonist and antagonist modulates anxiety-related behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic Pain and Cannabidiol in Animal Models: Behavioral Pharmacology and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Tetrahydromagnolol and Standard Neuropathic Pain Therapies: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the emerging therapeutic candidate, Tetrahydromagnolol, with standard first-line treatments for neuropathic pain, including gabapentin (B195806), pregabalin, duloxetine (B1670986), and amitriptyline. This analysis is based on available preclinical data and aims to objectively evaluate their respective efficacies and mechanisms of action.
Executive Summary
Neuropathic pain remains a significant clinical challenge with a substantial unmet need for more effective and better-tolerated therapeutics. This compound, a metabolite of magnolol (B1675913) found in Magnolia officinalis, has garnered interest due to its unique pharmacological profile, primarily acting as a selective agonist of the cannabinoid CB2 receptor and an antagonist of the GPR55 receptor. Preclinical evidence for its precursor, magnolol, suggests potential analgesic effects in neuropathic pain models. This guide presents a side-by-side comparison of the available preclinical efficacy data for magnolol (as a proxy for this compound) and standard-of-care drugs, details their mechanisms of action through signaling pathway diagrams, and outlines the experimental protocols used to generate this data.
Data Presentation: Comparative Efficacy in Preclinical Models
The following tables summarize the preclinical efficacy of magnolol (as a proxy for this compound) and standard neuropathic pain drugs in rodent models of neuropathic pain. The data is primarily derived from studies utilizing the Chronic Constriction Injury (CCI) model, with pain responses assessed using the von Frey test for mechanical allodynia.
Table 1: Efficacy in Chronic Constriction Injury (CCI) Model - Mechanical Allodynia (Von Frey Test)
| Compound | Animal Model | Dosage | Route of Administration | Paw Withdrawal Threshold (g) | % Maximum Possible Effect (%MPE) | Reference |
| Magnolol | Mouse (CCI) | 5, 10, 30 mg/kg | Intraperitoneal (i.p.) | Significantly increased vs. CCI control | Not Reported | [1] |
| Gabapentin | Rat (CCI) | 60 mg/kg | Not Specified | Attenuated hypersensitivity | Not Reported | [2] |
| Pregabalin | Rat (CCI) | 30 mg/kg | Not Specified | Attenuated hypersensitivity | Not Reported | [2] |
| Duloxetine | Rat (CCI) | 26.4 mg/kg (ED50) | Not Specified | Dose-dependent increase | 12.0 - 58.8% | [3] |
| Amitriptyline | Rat (CCI) | 10 mg/kg | Intraperitoneal (i.p.) | Effective alleviation | Not Reported | [4] |
Note: Direct comparison is challenging due to variations in experimental design and reporting. The data for magnolol is presented as an indicator of the potential efficacy of its metabolite, this compound.
Mechanisms of Action and Signaling Pathways
This compound
This compound's primary mechanism of action involves the modulation of two key G protein-coupled receptors:
-
Cannabinoid Receptor 2 (CB2) Agonism: As a selective agonist, this compound activates CB2 receptors, which are primarily expressed on immune cells. This activation is thought to reduce neuroinflammation by inhibiting the release of pro-inflammatory cytokines, thereby alleviating neuropathic pain.[5]
-
GPR55 Receptor Antagonism: this compound also acts as an antagonist at the GPR55 receptor. The blockade of GPR55 signaling has been shown to mitigate neuropathic pain, potentially by influencing descending pain control systems.[6][7]
Standard Neuropathic Pain Drugs
The standard drugs for neuropathic pain act on different targets within the nervous system to modulate pain signaling.
-
Gabapentin and Pregabalin: These gabapentinoids bind to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[8][9]
-
Duloxetine: As a serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine increases the levels of these neurotransmitters in the synaptic cleft. This enhances the activity of descending inhibitory pain pathways in the spinal cord, which dampens the transmission of pain signals to the brain.[10]
-
Amitriptyline: This tricyclic antidepressant (TCA) also inhibits the reuptake of serotonin and norepinephrine. Additionally, it has been shown to suppress NF-kB-related pro-inflammatory cytokines, contributing to its analgesic effect.[11][12]
Experimental Protocols
The preclinical data presented in this guide were primarily generated using the following established experimental models and behavioral tests.
Neuropathic Pain Models
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve: This widely used model involves the loose ligation of the sciatic nerve in rodents, leading to the development of behaviors mimicking human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.[1]
-
Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve are transected, leaving the sural nerve intact. This results in a robust and long-lasting neuropathic pain state in the territory of the spared nerve.
Pain Behavior Assessment
-
Von Frey Test (Mechanical Allodynia): This test is used to assess sensitivity to mechanical stimuli. Calibrated von Frey filaments are applied to the plantar surface of the rodent's hind paw. The withdrawal threshold, defined as the force at which the animal withdraws its paw, is recorded. A lower withdrawal threshold indicates increased mechanical sensitivity (allodynia).
-
Hot Plate Test (Thermal Hyperalgesia): This test measures the response to a thermal stimulus. The animal is placed on a heated surface, and the latency to a pain response (e.g., paw licking or jumping) is recorded. A shorter latency indicates an increased sensitivity to heat (thermal hyperalgesia).
Conclusion
The available preclinical data, primarily from studies on its precursor magnolol, suggests that this compound holds promise as a novel therapeutic agent for neuropathic pain. Its unique dual mechanism of action, targeting both the CB2 and GPR55 receptors, offers a potentially distinct advantage over existing therapies. However, direct comparative studies with standard-of-care drugs are necessary to definitively establish its efficacy and therapeutic potential. The experimental models and protocols outlined in this guide provide a framework for conducting such crucial future investigations. The signaling pathway diagrams offer a visual representation of the current understanding of these compounds' mechanisms, which can guide further mechanistic studies and drug development efforts.
References
- 1. Antinociceptive Effect of Magnolol in a Neuropathic Pain Model of Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Natural Product Magnolol as a Lead Structure for the Development of Potent Cannabinoid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Duloxetine - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. GPR55 in the brain and chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR55 and GPR119 Receptors Contribute to the Processing of Neuropathic Pain in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. Duloxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pharmacyfreak.com [pharmacyfreak.com]
- 12. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-head comparison of Tetrahydromagnolol and CBD for analgesia.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the analgesic properties of Tetrahydromagnolol and Cannabidiol (CBD). While direct head-to-head preclinical or clinical studies are not yet available, this document synthesizes the existing experimental data for each compound, focusing on their mechanisms of action, and efficacy in established animal models of pain.
Executive Summary
This compound, a metabolite of magnolol (B1675913) from the bark of Magnolia officinalis, is a potent and highly selective cannabinoid receptor 2 (CB2) agonist.[1][2] Its analgesic potential is primarily linked to the activation of CB2 receptors, which are predominantly expressed in peripheral tissues, including immune cells, and are known to modulate inflammation and pain.[1][2]
Cannabidiol (CBD), a major non-psychoactive constituent of Cannabis sativa, exhibits a multimodal mechanism of action for analgesia. It interacts with various targets, including transient receptor potential vanilloid 1 (TRPV1) channels, serotonin (B10506) 5-HT1A receptors, and glycine (B1666218) receptors, in addition to indirect effects on the endocannabinoid system.[3][4]
This comparison will delve into the distinct and overlapping mechanistic pathways of these two compounds and present the available quantitative data from preclinical analgesic assays.
Mechanisms of Action
This compound: A Selective CB2 Receptor Agonist
This compound's primary mechanism of analgesic action is the activation of the CB2 receptor.[1][2] CB2 receptors are G-protein coupled receptors (GPCRs) that, upon activation, can lead to:
-
Inhibition of adenylyl cyclase: This results in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of inflammatory pathways: CB2 receptor activation on immune cells can suppress the release of pro-inflammatory cytokines and chemokines.[5]
-
Reduction of neuronal excitability: While less prominent in the central nervous system than CB1 receptors, CB2 receptors are present on peripheral sensory neurons and their activation can reduce nociceptive signaling.
Cannabidiol: A Multi-Target Modulator
CBD's analgesic effects are more complex and involve multiple targets:[3][4][6]
-
TRPV1 Agonism and Desensitization: CBD can directly activate and then desensitize TRPV1 channels, which are key players in nociceptive signaling.[7]
-
5-HT1A Receptor Activation: Activation of these serotonin receptors can produce anxiolytic and analgesic effects.[8]
-
Glycine Receptor Potentiation: CBD can enhance the function of inhibitory glycine receptors in the spinal cord, reducing pain transmission.[4]
-
Endocannabinoid System Modulation: While having low affinity for CB1 and CB2 receptors, CBD can inhibit the breakdown of the endocannabinoid anandamide, thereby indirectly increasing endocannabinoid tone.
-
Anti-inflammatory Effects: CBD has been shown to reduce the production of pro-inflammatory cytokines.[9]
Quantitative Data from Preclinical Analgesic Models
The following tables summarize the available quantitative data for this compound (and its precursor, magnolol) and CBD in common preclinical pain models. It is important to note the absence of direct comparative studies.
Inflammatory Pain Models
Table 1: Carrageenan-Induced Paw Edema
This model induces acute inflammation and hyperalgesia.
| Compound | Species | Administration | Dose Range | Key Findings | Reference |
| Magnolol | Mouse | Oral (p.o.) | 10 - 40 mg/kg | Dose-dependently inhibited paw edema and reduced mechanical pain. | [5] |
| CBD | Rat | Oral (p.o.) | 5 - 40 mg/kg | Dose-dependently reduced paw edema. Doses of 10 and 20 mg/kg showed significant reduction compared to diclofenac (B195802) at 2 hours. | [10] |
| CBD | Rat | Oral (p.o.) | 5 - 40 mg/kg | A single dose produced a time- and dose-dependent anti-hyperalgesic effect. Daily doses led to further reductions in edema. | [11] |
Table 2: Formalin Test
This test assesses both acute nociceptive pain (Phase I) and inflammatory pain (Phase II).
| Compound | Species | Administration | Dose | Key Findings | Reference |
| Magnolol | Mouse | Intraperitoneal (i.p.) | Not specified | Reduced the inflammatory phase (Phase II) of the formalin-induced licking response. | [12] |
| CBD | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | In male mice, produced antinociception in Phase I but not Phase II. No significant effect in female mice. | [13][14] |
Neuropathic Pain Models
Table 3: Chronic Constriction Injury (CCI) of the Sciatic Nerve
This model mimics chronic nerve compression injury.
| Compound | Species | Administration | Dose | Key Findings | Reference |
| This compound | - | - | - | No direct data available. | - |
| CBD | Mouse | Oral (p.o.) | Dose not specified | Reduced mechanical and cold allodynia with lower potency than THC but without cannabinoid-like side effects. | [8] |
| CBD | Mouse | Systemic | Not specified | Synergistically enhances the pain-relieving actions of THC at low doses. | [3] |
| CBD | Mouse | Intrathecal | 100 nmol | Produced a dose-dependent reduction in mechanical and cold allodynia. | [2] |
Experimental Protocols
Carrageenan-Induced Paw Edema Assay
Detailed Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-250g) are commonly used.[12]
-
Acclimatization: Animals are housed in standard conditions with free access to food and water for at least one week before the experiment.[12]
-
Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group) and administered the test compound (this compound or CBD), vehicle, or a positive control (e.g., indomethacin) via the desired route (e.g., oral gavage) at a specified time before carrageenan injection.[5][10]
-
Induction of Edema: A 0.1 mL injection of 1% (w/v) carrageenan in saline is administered into the sub-plantar region of the right hind paw.[5][10]
-
Measurement of Edema: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after.[5]
-
Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the baseline volume. The percentage of inhibition of edema is calculated relative to the vehicle-treated group.[5]
Formalin Test
Detailed Methodology:
-
Dosing and Habituation: Animals are administered the test compound or vehicle and then placed in a clear observation chamber for a period of habituation.[13]
-
Induction: A small volume (e.g., 20 µL) of dilute formalin solution (e.g., 2.5%) is injected into the dorsal or plantar surface of a hind paw.[1][15]
-
Observation: The cumulative time the animal spends licking or biting the injected paw is recorded in two distinct phases: Phase I (typically 0-5 minutes post-injection) and Phase II (typically 15-30 minutes post-injection).[15]
-
Data Analysis: The duration of nociceptive behavior in each phase is compared between the treated and vehicle groups.[13]
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Detailed Methodology:
-
Animals: Rats or mice are used.[16]
-
Surgery: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve.[16]
-
Pain Behavior Assessment: At various time points post-surgery (e.g., days 7, 14, 21), mechanical allodynia (response to non-noxious stimuli) is assessed using von Frey filaments, and thermal hyperalgesia (increased sensitivity to heat) can be measured using a plantar test device.
-
Drug Administration and Testing: Once neuropathic pain is established, animals are treated with the test compound or vehicle, and pain thresholds are re-evaluated at different time points post-administration.
-
Data Analysis: The paw withdrawal threshold (in grams for mechanical allodynia) or latency (in seconds for thermal hyperalgesia) is recorded and compared between groups.
Discussion and Future Directions
The available preclinical data suggests that both this compound and CBD hold promise as analgesic agents, albeit through different primary mechanisms.
This compound's high selectivity for the CB2 receptor is a significant advantage, as it is expected to produce analgesia with a reduced risk of the psychoactive side effects associated with CB1 receptor activation.[2] The data on its precursor, magnolol, in inflammatory pain models is encouraging, but direct in vivo studies on this compound are crucial to confirm its analgesic efficacy and potency.
CBD's multi-target approach may offer a broader spectrum of analgesic activity across different pain modalities. Its ability to modulate various receptors and inflammatory pathways could be beneficial in complex pain conditions. However, its potency at any single target is relatively low, and the precise contribution of each mechanism to its overall analgesic effect is still under investigation.
Future research should prioritize:
-
Direct head-to-head in vivo studies comparing the analgesic efficacy and potency of this compound and CBD in standardized models of inflammatory and neuropathic pain.
-
Dose-response studies for this compound in various pain models to determine its ED50.
-
Pharmacokinetic and pharmacodynamic studies for both compounds to understand their absorption, distribution, metabolism, excretion, and target engagement in relation to their analgesic effects.
-
Investigation of the analgesic effects of co-administering this compound and CBD to explore potential synergistic interactions.
References
- 1. Neuropathic pain model [bio-protocol.org]
- 2. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 | PLOS One [journals.plos.org]
- 3. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model [bio-protocol.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Antinociceptive effects of the selective CB2 agonist MT178 in inflammatory and chronic rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model [en.bio-protocol.org]
- 8. Anti-inflammatory and analgesic effects of magnolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazopyridine CB2 agonists: optimization of CB2/CB1 selectivity and implications for in vivo analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Orally consumed cannabinoids provide long-lasting relief of allodynia in a mouse model of chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Tetrahydromagnolol: A Comparative Guide to its Mechanism of Action in Cellular Models
A Scarcity of Direct Evidence Necessitates a Comparative Approach to Understanding Tetrahydromagnolol's Anti-Cancer Potential
While this compound (THM), a primary metabolite of magnolol (B1675913) found in Magnolia officinalis, has garnered interest for its potent and selective activity on cannabinoid and orphan receptors, a comprehensive cross-validation of its direct anti-cancer mechanism of action across various cell lines is currently limited in published research. However, by examining its well-defined primary targets and drawing comparisons with its extensively studied parent compound, magnolol, and the related lignan, honokiol (B1673403), we can construct a putative mechanistic framework and provide a valuable comparative guide for researchers, scientists, and drug development professionals.
This guide summarizes the known molecular interactions of this compound, presents its activity in comparison to magnolol and honokiol, and provides detailed experimental protocols for key assays to facilitate further investigation into its potential as an anti-cancer agent.
Molecular Profile of this compound: A Tale of Two Receptors
This compound's primary mechanism of action revolves around its high affinity and selectivity for two key G protein-coupled receptors (GPCRs):
-
Cannabinoid Receptor 2 (CB2): THM acts as a potent and selective partial agonist for the CB2 receptor.[1] The CB2 receptor is primarily expressed on immune cells, and its activation is generally associated with anti-inflammatory and immunomodulatory effects.[2] In the context of cancer, CB2 receptor activation has been shown to have variable effects, including pro-apoptotic and anti-proliferative activities in some cancer types.[3]
-
G Protein-Coupled Receptor 55 (GPR55): THM functions as an antagonist of GPR55.[1] GPR55 is an orphan receptor that has been implicated in various physiological and pathological processes, including cancer cell proliferation, migration, and invasion.[4][5] Antagonism of GPR55 is generally considered to have anti-tumorigenic effects.[4]
The following table summarizes the quantitative data available for this compound's activity on these receptors.
| Compound | Target | Assay Type | Cell Line | Activity Metric | Value | Reference |
| This compound | Human CB2 Receptor | cAMP Accumulation | CHO | EC50 | 170 nM | [1] |
| Human GPR55 | β-Arrestin Translocation | CHO | KB | 13.3 µM | [1] | |
| Magnolol | Human CB2 Receptor | cAMP Accumulation | CHO | EC50 | 3.28 µM | [1] |
| Honokiol | Human CB1 Receptor | cAMP Accumulation | CHO | EC50 | - | - |
| Human CB2 Receptor | cAMP Accumulation | CHO | Antagonist | - | - |
Comparative Analysis: this compound vs. Magnolol and Honokiol in Cancer Cell Lines
Due to the limited data on this compound's anti-proliferative effects, this section provides a comparative overview of the well-documented anti-cancer activities of magnolol and honokiol across various cancer cell lines. This comparison offers a valuable frame of reference for postulating and investigating similar activities for THM.
Numerous studies have demonstrated that magnolol and honokiol inhibit cell proliferation and induce apoptosis in a wide range of cancer cell lines, with IC50 values varying depending on the cell line and incubation time.[6][7][8][9][10][11][12][13][14][15][16]
Table of IC50 Values for Magnolol and Honokiol in Various Cancer Cell Lines:
| Compound | Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
| Magnolol | Glioblastoma | GBM8401 | 25 | 48 | [15] |
| Gallbladder Cancer | GBC-SD | 20.5 | 48 | [11] | |
| Gallbladder Cancer | SGC-996 | 14.9 | 48 | [11] | |
| Oral Cancer | HSC-3 | ~75 | 24 | [14] | |
| Oral Cancer | SCC-9 | ~100 | 24 | [14] | |
| Esophageal Cancer | KYSE-150 | >50 | 24 | [17] | |
| Hepatocellular Carcinoma | HepG2 | ~20-30 | 48 | [18] | |
| Honokiol | Lung Adenocarcinoma | PC-9 | <20 | 72 | [12] |
| Lung Adenocarcinoma | A549 | ~40 | 72 | [12] | |
| Breast Cancer | MCF-7 | 20 | 24 | [10] | |
| Colorectal Carcinoma | RKO | 10.33 µg/mL | 68 | [8] | |
| Ovarian Cancer | SKOV3 | 14-20 µg/mL | 24 | [8] |
Signaling Pathways: Established Mechanisms of Magnolol and Honokiol
The anti-cancer effects of magnolol and honokiol are attributed to their ability to modulate multiple key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary pathways affected include:
-
PI3K/Akt/mTOR Pathway: Both magnolol and honokiol have been shown to inhibit this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.[16]
-
MAPK Pathway: Modulation of the MAPK pathway, including ERK, JNK, and p38, is another key mechanism. For instance, magnolol has been shown to induce phosphorylation of p38 and ERK1/2 in esophageal cancer cells.[17]
-
NF-κB Pathway: Inhibition of the NF-κB signaling pathway by magnolol and honokiol contributes to their anti-inflammatory and anti-cancer effects.
The following diagrams illustrate the established signaling pathways for magnolol and the putative pathways for this compound based on its known receptor targets.
Caption: Established anti-cancer signaling pathways of Magnolol.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer & the CB2 Receptor | Project CBD [projectcbd.org]
- 3. Activation of cannabinoid receptors in breast cancer cells improves osteoblast viability in cancer-bone interaction model while reducing breast cancer cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cannakeys.com [cannakeys.com]
- 5. Elucidation of GPR55-Associated Signaling behind THC and LPI Reducing Effects on Ki67-Immunoreactive Nuclei in Patient-Derived Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnolol as a Potential Anticancer Agent: A Proposed Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Honokiol: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Honokiol: a novel natural agent for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Magnolol inhibits growth of gallbladder cancer cells through the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Honokiol Inhibits Proliferation, Invasion and Induces Apoptosis Through Targeting Lyn Kinase in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Magnolol Induces the Extrinsic/Intrinsic Apoptosis Pathways and Inhibits STAT3 Signaling-Mediated Invasion of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Magnolol inhibits growth and induces apoptosis in esophagus cancer KYSE-150 cell lines via the MAP kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
A Comparative Analysis of Tetrahydromagnolol and Synthetic CB2 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally derived Tetrahydromagnolol and various synthetic CB2 agonists. This analysis is supported by experimental data to highlight their performance and potential therapeutic applications.
This compound, a metabolite of magnolol (B1675913) found in Magnolia bark, has emerged as a significant modulator of the cannabinoid receptor 2 (CB2). The CB2 receptor, primarily expressed in immune cells, is a key target in drug development for its potential anti-inflammatory and analgesic effects without the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation. This guide contrasts this compound with prominent synthetic CB2 agonists, offering a detailed examination of their binding affinities, functional activities, and the experimental frameworks used for their evaluation.
Performance Comparison: Binding Affinity and Functional Efficacy
The effectiveness of a CB2 agonist is determined by its binding affinity (Ki) and its functional potency (EC50) and efficacy in downstream signaling pathways. The following table summarizes the quantitative data for this compound and several widely studied synthetic CB2 agonists.
| Compound | Receptor Binding Affinity (Ki) | Functional Activity (EC50) | Receptor Selectivity |
| This compound | 0.42 µM (CB2)[1] | 0.17 µM (CB2, cAMP assay)[2] | High selectivity for CB2 over CB1[2] |
| HU-308 | 22.7 nM (CB2)[3] | Potent agonist in cAMP assays[3] | Highly selective for CB2; does not bind to CB1 (Ki > 10 µM)[3] |
| JWH-133 | - | - | 153-fold higher affinity for CB2 than CB1[4] |
| (rac)-AM1241 | - | - | 66-fold selective for mouse CB2 over mouse CB1[4] |
Note: Data for JWH-133 and (rac)-AM1241 binding affinity and functional activity were not fully available in the initial search but their selectivity is noted.
Experimental Protocols: Methodologies for Agonist Characterization
The characterization of CB2 agonists relies on a suite of in vitro assays to determine their binding and functional properties. Detailed below are the methodologies for key experiments cited in the comparison.
Radioligand Displacement Binding Assay
This non-functional assay is crucial for determining whether a compound binds to a specific receptor and with what affinity.
Objective: To determine the binding affinity (Ki) of a test compound for the human CB2 receptor.
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]CP55,940) from the CB2 receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki value.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human cannabinoid CB2 receptor are used.[5]
-
Membrane Preparation: Cell membranes expressing the CB2 receptor are isolated.
-
Assay Setup: The assay is typically performed in 96-well or 384-well plates.[6] Each well contains:
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by vacuum filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional activity of a CB2 agonist by quantifying its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Objective: To determine the potency (EC50) and efficacy of a test compound as a CB2 receptor agonist.
Principle: The CB2 receptor is a Gi/o-coupled G protein-coupled receptor (GPCR). Activation of the CB2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
Protocol:
-
Cell Culture: CHO cells stably expressing the human CB2 receptor are used.[7]
-
Cell Stimulation: Cells are pre-treated with forskolin, an activator of adenylyl cyclase, to elevate basal cAMP levels.[7]
-
Compound Addition: Increasing concentrations of the test compound are added to the cells.
-
Incubation: The cells are incubated for a specific period (e.g., 30 minutes) to allow for receptor activation and modulation of cAMP levels.[7]
-
cAMP Measurement: Intracellular cAMP levels are measured using a detection kit, such as the HitHunter® cAMP Assay Detection Kit.[8]
-
Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined.
β-Arrestin Recruitment Assay
This assay provides a measure of G-protein-independent signaling and is valuable for identifying biased agonism.
Objective: To characterize the potency and efficacy of a ligand to induce β-arrestin recruitment to the CB2 receptor.[9][10]
Principle: Upon agonist binding and subsequent receptor phosphorylation, β-arrestin proteins are recruited to the intracellular domains of the GPCR. This recruitment can be monitored using various techniques, such as the PathHunter® assay, which utilizes a β-galactosidase complementation system with a chemiluminescent readout.[9][10]
Protocol:
-
Assay System: The PathHunter® β-arrestin recruitment assay is a common method.[9][11]
-
Cell-Based Assay: The assay is performed in a cellular context, typically in 384-well plates.[9][10]
-
Ligand Characterization: The assay can be used to characterize agonists, antagonists, and inverse agonists.[9]
-
Data Acquisition: The chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, is measured.
-
Data Analysis: Potency (EC50) and efficacy (Emax) for β-arrestin recruitment are determined from concentration-response curves.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the CB2 receptor and a typical experimental workflow for agonist characterization.
Caption: CB2 Receptor Signaling Pathways.
Caption: Experimental Workflow for CB2 Agonist Characterization.
Conclusion
This compound presents itself as a compelling natural product-derived CB2 agonist with high selectivity. Its potency, while in the micromolar range, is significant and provides a valuable scaffold for the development of novel therapeutics. Synthetic agonists like HU-308 offer higher potency, often in the nanomolar range, and have been instrumental in elucidating the physiological roles of the CB2 receptor. The choice between a naturally derived and a synthetic agonist will depend on the specific research or therapeutic goal, with considerations for potency, selectivity, and potential for chemical modification. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of new chemical entities targeting the CB2 receptor.
References
- 1. apexbt.com [apexbt.com]
- 2. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 11. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Tetrahydromagnolol: An Examination of Bioactivity and A Call for Independent Validation
A comparative guide for researchers on the reported effects of Tetrahydromagnolol, a potent metabolite of Magnolol (B1675913). This document summarizes the existing quantitative data on its bioactivity, details the experimental protocols used for its characterization, and highlights the current limitations in assessing the inter-laboratory reproducibility of its effects.
Introduction
This compound, a primary metabolite of the natural compound magnolol found in Magnolia officinalis, has garnered interest within the scientific community for its potent and selective activity at cannabinoid receptors. This guide provides a comprehensive overview of the currently available data on this compound's pharmacological effects, with a focus on its interactions with the Cannabinoid Receptor 2 (CB2) and the G-protein coupled receptor 55 (GPR55). However, a critical assessment of the reproducibility of these findings across different laboratories is currently impeded by a lack of independent published studies. The data presented herein is derived from a single key study, underscoring the need for further research to validate these initial findings.
Quantitative Bioactivity of this compound
The primary source of quantitative data on this compound's bioactivity is a 2013 study by Rempel et al. published in ACS Medicinal Chemistry Letters. The findings from this study are summarized below.[1][2][3][4][5][6]
Cannabinoid Receptor 2 (CB2) Activity
This compound has been characterized as a potent and selective partial agonist of the CB2 receptor.[1] It demonstrates significantly higher potency compared to its parent compound, magnolol.[1][6]
Table 1: CB2 Receptor Binding Affinity and Functional Potency of this compound
| Parameter | Value (μM) | Assay Type |
| Ki | 0.416 | Radioligand Binding Assay |
| EC50 | 0.170 | cAMP Accumulation Assay |
Data sourced from Rempel et al., 2013.[1][2][3][4][5][6]
G-protein Coupled Receptor 55 (GPR55) Activity
In addition to its activity at the CB2 receptor, this compound has been identified as an antagonist of the GPR55 receptor.[1][5][6]
Table 2: GPR55 Receptor Antagonist Activity of this compound
| Parameter | Value (μM) | Assay Type |
| KB | 13.3 | β-arrestin Translocation Assay |
Data sourced from Rempel et al., 2013.[1][2][3][4][5][6]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound's interaction with the CB2 and GPR55 receptors initiates distinct intracellular signaling cascades. As a CB2 receptor agonist, it is expected to modulate adenylyl cyclase activity. Its antagonistic action at the GPR55 receptor blocks the signaling induced by GPR55 agonists like lysophosphatidylinositol (LPI).
Experimental Workflow for Bioactivity Assessment
The characterization of this compound's bioactivity involves a series of in vitro assays to determine its binding affinity and functional activity at its target receptors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Rempel et al. (2013) and general protocols for these assay types.
Radioligand Binding Assay (for Ki at CB2)
This assay determines the binding affinity of this compound to the CB2 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells recombinantly expressing the human CB2 receptor are used.
-
Assay Buffer: The binding buffer typically consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% BSA, at pH 7.4.
-
Competition Assay:
-
A constant concentration of a high-affinity radioligand (e.g., [³H]CP55,940) is incubated with the cell membranes.
-
Increasing concentrations of this compound are added to compete for binding to the CB2 receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand.
-
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for EC50 at CB2)
This functional assay measures the ability of this compound to act as an agonist at the Gi-coupled CB2 receptor, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: CHO cells stably expressing the human CB2 receptor are cultured.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, adenylyl cyclase is stimulated with forskolin, and the cells are treated with varying concentrations of this compound.
-
Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysates is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: The concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation (EC₅₀) is determined by non-linear regression analysis of the concentration-response curve.
β-arrestin Translocation Assay (for KB at GPR55)
This assay is used to determine the antagonist activity of this compound at the GPR55 receptor by measuring its ability to block agonist-induced recruitment of β-arrestin to the receptor.
-
Cell Line: A cell line (e.g., CHO or HEK293) is used that co-expresses the human GPR55 receptor and a β-arrestin fusion protein. The assay often utilizes enzyme fragment complementation (EFC) technology (e.g., PathHunter by DiscoverX).[7][8][9]
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Challenge: The cells are then stimulated with a constant concentration of a GPR55 agonist, such as LPI (lysophosphatidylinositol).
-
Signal Detection: If the agonist activates GPR55, β-arrestin is recruited to the receptor, leading to the complementation of the enzyme fragments and the generation of a detectable signal (e.g., chemiluminescence).
-
Data Analysis: The ability of this compound to inhibit the agonist-induced signal is measured. The concentration of this compound that requires a doubling of the agonist concentration to achieve the same response (the dose ratio) is used to calculate the antagonist equilibrium dissociation constant (KB) using the Schild equation. A parallel rightward shift in the agonist concentration-response curve in the presence of this compound is indicative of competitive antagonism.[1]
Conclusion and Future Directions
The available data robustly characterize this compound as a potent and selective CB2 receptor partial agonist and a GPR55 receptor antagonist in vitro. The detailed experimental protocols provide a solid foundation for other researchers to build upon. However, the core scientific principle of reproducibility necessitates independent verification of these findings. To date, the peer-reviewed literature lacks a second, independent study that reports on the quantitative bioactivity of this compound at these receptors.
Therefore, while the initial characterization is promising, the scientific community would greatly benefit from inter-laboratory studies to confirm the reported Ki, EC50, and KB values. Such independent validation is crucial for establishing a consensus on the pharmacological profile of this compound and for confidently advancing research into its potential therapeutic applications. Researchers are encouraged to utilize the detailed methodologies presented in this guide to conduct and publish further studies that will either corroborate or refine our current understanding of this intriguing compound.
References
- 1. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55. | Semantic Scholar [semanticscholar.org]
- 3. Item - Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - American Chemical Society - Figshare [acs.figshare.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
A Comparative Analysis of Tetrahydromagnolol's Potential Anti-Cancer Effects, Contextualized Through its Precursor, Magnolol
Disclaimer: Direct experimental data on the comparative effects of Tetrahydromagnolol across various cancer cell lines is limited in the current scientific literature. This compound is a primary metabolite of Magnolol and has been identified as a potent, selective agonist for the Cannabinoid Receptor 2 (CB2)[1][2]. Its anti-cancer potential is an active area of interest but remains largely to be elucidated[1].
This guide provides an overview of this compound's known molecular target and its potential mechanism of action. To offer a comparative framework and fulfill the data requirements of this guide, we present extensive experimental data on its well-researched parent compound, Magnolol . The activity of Magnolol provides crucial context for the potential therapeutic avenues of its more potent metabolite, this compound.
This compound: A Potent Cannabinoid Receptor 2 Agonist
This compound is a metabolite of Magnolol that exhibits significantly higher potency at the Cannabinoid Receptor 2 (CB2)[1]. Studies have shown it to be a 19-fold more potent CB2 agonist than Magnolol itself, with an EC50 value of 0.170 µM, while also showing high selectivity versus the CB1 receptor[2]. Additionally, this compound acts as an antagonist at the GPR55 receptor, which is implicated in cancer cell proliferation and migration[2].
Activation of the CB2 receptor is associated with anti-inflammatory and analgesic effects and has been shown to modulate signaling pathways that control cell survival and proliferation[2][3]. Synthetic CB2 agonists have been demonstrated to inhibit tumor growth and metastasis in breast cancer models, suggesting a promising therapeutic role for potent agonists like this compound[3].
Comparative Effects of Magnolol on Cancer Cell Lines
The following sections detail the cytotoxic effects and mechanisms of action of Magnolol, the precursor to this compound, across a range of cancer cell types. This data serves as a valuable reference for predicting the potential efficacy of this compound.
Data Presentation: Cytotoxicity of Magnolol
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Magnolol vary across different cancer cell lines, indicating a degree of cell-type-specific activity[4].
| Cancer Type | Cell Line(s) | IC50 (µM) | Treatment Duration (hours) | Key Findings | Reference(s) |
| Pancreatic Cancer | PANC-1 | 96.4 µM | 72 | Inhibited cell viability in a time- and concentration-dependent manner. | [5] |
| AsPC-1 | 75.4 µM | 72 | Suppressed viability and impaired TGF-β1-mediated migration and invasion. | [5] | |
| Oral Cancer | HSC-3, SCC-9 | ~75 µM | 24 | Inhibited cell proliferation and induced apoptosis. | [6][7] |
| Esophageal Cancer | KYSE-150, TE-1, Eca-109 | Not specified; effective at 20-150 µM | 24-48 | Inhibited proliferation and migration; induced apoptosis at higher doses. | [8][9] |
| Prostate Cancer | PC-3 | ~60 µM (apoptosis-inducing conc.) | 24 | Induced apoptosis via inhibition of the EGFR/PI3K/Akt signaling pathway. | [10] |
| Hepatocellular Carcinoma | HepG2 | Effective at 10-30 µM | 48 | Inhibited proliferation, migration, and invasion; induced apoptosis. | [11] |
| Glioblastoma | GBM8401 | Not specified | Not specified | Triggered cytotoxicity and activated extrinsic/intrinsic apoptosis pathways. | [12] |
| Breast Cancer | MDA-MB-231 | 20.43 µM (for derivative 6a) | Not specified | A Magnolol derivative inhibited migration and invasion. | [13] |
| Non-Small Cell Lung | A549, NCI-1299 | IC50 = 5 µM | Not specified | Blocked the cell cycle by inhibiting the Akt/mTOR pathway. | [14] |
Note: The majority of in vitro IC50 values for Magnolol across various cancer types range from 20 to 100 µM for a 24-hour treatment[4].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The data presented above for Magnolol were primarily generated using the following key experimental protocols.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1×10⁴ cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the compound (e.g., Magnolol at 0, 25, 50, 75, 100, and 150 µM) for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, the treatment media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for an additional 4 hours. Live cells with active mitochondria metabolize the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450-570 nm). The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.[7][8][11]
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with the compound at the desired concentrations.
-
Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI) or a similar dye (which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes).
-
Analysis: The stained cells are analyzed by a flow cytometer. The results allow for the quantification of viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Signaling Pathways and Mechanisms of Action
Potential Mechanism of this compound via CB2 Receptor Activation
As a potent CB2 agonist, this compound is proposed to exert anti-cancer effects by activating the CB2 receptor, which is known to be overexpressed in several types of tumors, including breast cancer[3]. Activation of CB2 can trigger multiple downstream signaling events that inhibit cancer progression.
Caption: Proposed signaling pathway for this compound via CB2 receptor activation.
Established Anti-Cancer Mechanisms of Magnolol
Magnolol has been shown to exert its anti-cancer effects through the modulation of several key signaling pathways, leading to the inhibition of proliferation, cell cycle arrest, and induction of apoptosis[15].
1. Inhibition of PI3K/Akt/mTOR Signaling: This is a critical pathway for cell survival and proliferation. Magnolol has been observed to decrease the phosphorylation of key proteins like Akt and mTOR in a wide variety of cancers, including prostate and non-small cell lung cancer[10][14]. This inhibition leads to decreased cell growth and survival.
Caption: Magnolol inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.
2. Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a dual role in cancer. While the ERK pathway often promotes proliferation, the p38 and JNK pathways are typically associated with apoptosis. Magnolol has been shown to activate the pro-apoptotic p38 and JNK pathways in oral and esophageal cancer cells[6][8].
Caption: Magnolol induces apoptosis through the activation of p38/JNK MAPK pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic cannabinoid receptor agonists inhibit tumor growth and metastasis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Magnolol Suppresses Pancreatic Cancer Development In Vivo and In Vitro via Negatively Regulating TGF-β/Smad Signaling [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Magnolol inhibits growth and induces apoptosis in esophagus cancer KYSE-150 cell lines via the MAP kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnolol inhibits growth and induces apoptosis in esophagus cancer KYSE-150 cell lines via the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Magnolol induces apoptosis via inhibiting the EGFR/PI3K/Akt signaling pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Magnolol Induces the Extrinsic/Intrinsic Apoptosis Pathways and Inhibits STAT3 Signaling-Mediated Invasion of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Semi-Synthesis and In Vitro Anti-Cancer Evaluation of Magnolol Derivatives [mdpi.com]
- 14. Magnolol and its semi-synthetic derivatives: a comprehensive review of anti-cancer mechanisms, pharmacokinetics, and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Magnolol as a Potential Anticancer Agent: A Proposed Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Therapeutic Potential of Magnolol and Its Metabolite, Tetrahydromagnolol
An Objective Analysis for Researchers and Drug Development Professionals
Magnolol (B1675913), a bioactive neolignan from the bark of Magnolia officinalis, has long been investigated for its diverse pharmacological effects. However, its primary metabolite, tetrahydromagnolol (THM), is emerging as a more potent and selective agent, particularly within the endocannabinoid system. This guide provides a comparative analysis of the therapeutic potential of magnolol and this compound, supported by experimental data, to inform future research and drug development.
Pharmacological Profile: A Shift in Potency and Selectivity
The primary distinction between magnolol and this compound lies in their interaction with cannabinoid (CB) receptors. While magnolol displays modest activity, its hydrogenated metabolite, THM, exhibits a significantly enhanced and more selective pharmacological profile.
Magnolol acts as a partial agonist at both CB1 and CB2 receptors, with a slight preference for the CB2 subtype.[1][2] In contrast, this compound is a highly potent and selective partial agonist for the CB2 receptor.[1][3] Experimental data reveals that this compound is approximately 19 times more potent at the CB2 receptor than its parent compound, magnolol.[1][3] This enhanced activity is a direct result of its metabolic hydrogenation.[3]
Furthermore, this compound demonstrates antagonistic activity at the GPR55 receptor, a novel cannabinoid-related orphan receptor, an action not observed with magnolol.[1][3] This multi-target engagement suggests a unique therapeutic profile for THM.
Quantitative Comparison of Receptor Activity
The following table summarizes the key quantitative data from in vitro pharmacological assays, highlighting the superior potency and selectivity of this compound.
| Compound | Target Receptor | Assay Type | Measurement | Value | Reference |
| Magnolol | CB1 | Radioligand Binding | Kᵢ | 3.19 µM | [1] |
| CB2 | Radioligand Binding | Kᵢ | 1.44 µM | [1][4] | |
| CB1 | cAMP Accumulation | EC₅₀ | >10.0 µM | [1] | |
| CB2 | cAMP Accumulation | EC₅₀ | 3.28 µM | [1][4] | |
| This compound | CB1 | Radioligand Binding | Kᵢ | 2.26 µM | [1] |
| CB2 | Radioligand Binding | Kᵢ | 0.416 µM | [1][4] | |
| CB1 | cAMP Accumulation | EC₅₀ | 9.01 µM | [1] | |
| CB2 | cAMP Accumulation | EC₅₀ | 0.170 µM | [1][4] | |
| GPR55 | β-arrestin Translocation | K₋B | 13.3 µM | [1] |
Kᵢ (Inhibition Constant): A measure of binding affinity; lower values indicate higher affinity. EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response; lower values indicate higher potency. K₋B (Antagonist Dissociation Constant): A measure of the affinity of an antagonist for its receptor; lower values indicate higher affinity.
Therapeutic Potential and Mechanistic Insights
The distinct pharmacological profiles of magnolol and this compound translate to different, albeit sometimes overlapping, therapeutic applications.
This compound: A Potent CB2 Agonist
This compound's high potency and selectivity for the CB2 receptor position it as a promising candidate for conditions where CB2 activation is beneficial. CB2 receptors are primarily expressed in the periphery, including on immune cells and in the gastrointestinal tract, and their activation is associated with analgesic and anti-inflammatory effects without the psychoactive effects linked to CB1 receptor activation.[1][3]
Key Therapeutic Areas for THM:
-
Pain Management: Potent CB2 agonism suggests significant potential in managing pain, particularly nerve-related and inflammatory pain.[3]
-
Gastrointestinal Health: High concentrations of CB2 receptors in the gastrointestinal tract make THM a candidate for alleviating inflammation and promoting gut comfort.[3]
-
Mood Enhancement: While the primary effects are peripheral, modulation of the endocannabinoid system can influence mood.[3]
The signaling pathway for this compound is primarily initiated by its binding to and activation of the CB2 receptor, a G-protein coupled receptor (GPCR).
Magnolol: A Multi-Target Agent
Magnolol's therapeutic potential is broader, stemming from its interaction with multiple signaling pathways beyond the cannabinoid system.[5] While its potency at any single target is lower than THM's at CB2, its pleiotropic effects make it a subject of interest for complex diseases.
Key Therapeutic Areas for Magnolol:
-
Anti-inflammatory: Magnolol inhibits the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[5][6]
-
Anticancer: It has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress angiogenesis by modulating pathways like PI3K/Akt/mTOR and STAT3.[7][8]
-
Neuroprotection: Magnolol can cross the blood-brain barrier and has demonstrated neuroprotective effects in models of cerebral ischemia and Alzheimer's disease.[9][10] It also interacts with the GABAA/benzodiazepine receptor complex.[11]
-
Cardiovascular Protection: Studies suggest magnolol has protective effects on the cardiovascular system.[5][12]
Experimental Protocols
The characterization of these compounds relies on standardized in vitro assays to determine their affinity and functional activity at target receptors.
cAMP Accumulation Assay
This assay is used to determine if a ligand is an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase.
-
Cell Culture: CHO (Chinese Hamster Ovary) cells are recombinantly engineered to express the human CB1 or CB2 receptor.
-
Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to induce the production of cyclic AMP (cAMP).
-
Compound Addition: The test compound (magnolol or THM) is added at various concentrations. Agonists of Gi-coupled receptors like CB1 and CB2 will inhibit adenylyl cyclase, thus reducing cAMP levels.
-
Measurement: The intracellular cAMP concentration is measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The results are plotted as a concentration-response curve to calculate the EC₅₀ and the maximal efficacy (Emax) compared to a known full agonist.
β-Arrestin Translocation Assay
This assay measures the recruitment of the protein β-arrestin to an activated GPCR, another hallmark of receptor activation. It is particularly useful for assessing ligand bias and for receptors like GPR55.
-
Cell Line: A cell line (e.g., CHO) is used that co-expresses the target receptor (e.g., GPR55) fused to a fluorescent protein and β-arrestin fused to a complementary enzyme or fluorescent tag.
-
Ligand Addition: The agonist, LPI (lysophosphatidylinositol) for GPR55, is added to stimulate the receptor. To test for antagonism, the test compound (THM) is added prior to or with the agonist.
-
Recruitment: Upon receptor activation by the agonist, β-arrestin is recruited from the cytoplasm to the receptor at the cell membrane.
-
Detection: The proximity of the two fusion tags (on the receptor and β-arrestin) generates a detectable signal (e.g., fluorescence resonance energy transfer or enzyme complementation).
-
Data Analysis: For antagonists, the ability of the compound to shift the concentration-response curve of the agonist to the right is measured to determine the K₋B value.[1]
Conclusion and Future Directions
The comparative analysis of magnolol and this compound reveals a classic case of metabolic bioactivation. While magnolol possesses a broad, multi-target pharmacological profile with moderate potency, its metabolite this compound emerges as a significantly more potent and selective CB2 receptor agonist and GPR55 antagonist.
For drug development, this distinction is critical:
-
This compound represents a promising lead compound for developing highly targeted therapies for inflammatory conditions, specific pain modalities, and gastrointestinal disorders, with a potentially lower risk of CB1-mediated side effects.
-
Magnolol remains a valuable tool for studying complex diseases where modulating multiple pathways (e.g., NF-κB, PI3K/Akt) simultaneously may be beneficial, as in certain cancers or neuroinflammatory conditions.
Future research should focus on in vivo studies to validate the therapeutic potential of this compound predicted by its in vitro profile. Furthermore, exploring the synergistic effects of magnolol and its metabolites could uncover novel therapeutic strategies.[5] The low bioavailability of magnolol is a known limitation, and formulation strategies to improve this could also enhance the systemic levels of its more potent metabolite, this compound.[5][9]
References
- 1. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nootropicsdepot.com [nootropicsdepot.com]
- 4. apexbt.com [apexbt.com]
- 5. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Magnolol Induces the Extrinsic/Intrinsic Apoptosis Pathways and Inhibits STAT3 Signaling-Mediated Invasion of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. Magnolol, a major bioactive constituent of the bark of Magnolia officinalis, exerts antiepileptic effects via the GABA/benzodiazepine receptor complex in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update [frontiersin.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Tetrahydromagnolol
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Tetrahydromagnolol are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, grounded in established safety protocols for phenolic compounds.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle this compound with care. Although some safety data sheets (SDS) may not classify it as a hazardous substance, it is prudent to treat it as potentially hazardous.[1] It is also noted as being slightly hazardous to aquatic environments. Therefore, it is imperative to prevent its release into the sewer system or waterways.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat.
-
Ventilation: Handle solid this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In the event of accidental contact, flush the affected area with copious amounts of water and seek medical advice.
Waste Classification and Segregation
Waste containing this compound must be managed as hazardous chemical waste. Proper segregation is critical to prevent unintended reactions and to facilitate compliant disposal.
Waste Streams: Establish distinct and clearly labeled waste containers for different types of waste:
-
Solid Waste: This includes unused or expired solid this compound, as well as contaminated consumables such as gloves, weighing papers, pipette tips, and paper towels.
-
Aqueous Liquid Waste: This stream is for solutions of this compound in water or aqueous buffers. Do not dispose of these solutions down the drain.[2]
-
Non-halogenated Organic Solvent Waste: For solutions of this compound dissolved in flammable organic solvents like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).
-
Halogenated Organic Solvent Waste: If this compound is dissolved in halogenated solvents (e.g., dichloromethane, chloroform), this waste must be collected separately from non-halogenated solvent waste.
Step-by-Step Disposal Protocol
The recommended and safest method for the ultimate disposal of this compound and its associated waste is through incineration by a licensed hazardous waste disposal facility.[2][3]
Experimental Protocol for Waste Collection and Preparation for Disposal:
-
Container Selection:
-
For solid waste, use a sealable, puncture-resistant container clearly labeled for solid chemical waste.[4]
-
For liquid waste, use a compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (B3416737) (HDPE) or glass bottles are generally suitable. Ensure the container is compatible with the solvent used.
-
-
Labeling:
-
Immediately label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
List all components of a mixture, including solvents and their approximate concentrations.
-
Ensure the name of the principal investigator, laboratory location, and the date of waste accumulation are clearly visible.
-
-
Waste Accumulation:
-
Solid Waste: Place all items contaminated with this compound directly into the designated solid waste container. Seal the container when not in use.
-
Liquid Waste:
-
Carefully pour liquid waste into the appropriate liquid waste container using a funnel.
-
Do not mix incompatible waste streams. For instance, do not mix organic solvent waste with aqueous waste.
-
Keep the waste container securely closed except when adding waste.[4]
-
It is best practice to absorb liquid phenolic waste in a non-combustible absorbent material such as vermiculite (B1170534) or dry sand before placing it in a container for disposal.[3]
-
-
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment for all liquid waste containers to mitigate spills.
-
Store waste away from heat, sparks, and open flames.
-
-
Arranging for Disposal:
-
Once a waste container is full or has been in accumulation for a designated period (as per your institution's policy), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the disposal contractor with accurate information about the waste composition.
-
Data Presentation: Disposal Parameters
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Primary Disposal Method | Incineration via a licensed contractor[2][3] |
| Drain Disposal | Strictly Prohibited[2] |
| Solid Waste Container | Sealable, puncture-resistant, and clearly labeled |
| Liquid Waste Container | Compatible, leak-proof with a secure cap (e.g., HDPE, glass) |
| Waste Segregation | Separate solid, aqueous, non-halogenated, and halogenated waste |
| PPE | Chemical-resistant gloves, safety goggles, lab coat |
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste.
References
Personal protective equipment for handling Tetrahydromagnolol
This guide provides crucial safety, handling, and disposal information for Tetrahydromagnolol, tailored for researchers, scientists, and drug development professionals. Following these procedures will ensure safe laboratory operations and minimize risk.
Immediate Safety Information
While one Safety Data Sheet (SDS) for this compound indicates it is not classified as hazardous according to the Globally Harmonized System (GHS) and requires no special measures, another supplier advises that the "material should be considered hazardous until further information becomes available." Given its potent biological activity as a cannabinoid receptor agonist, it is imperative to handle this compound with care to avoid accidental ingestion, inhalation, or contact with skin and eyes.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Hand Protection | Nitrile Gloves | Standard laboratory grade. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Long-sleeved to protect skin and clothing. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To prevent splashes or contact with airborne powder. |
| Respiratory Protection | N95 Respirator (or equivalent) | Recommended when handling the solid compound outside of a fume hood or ventilated enclosure where dust may be generated. |
Operational Plan: From Receipt to Disposal
This section outlines a step-by-step procedure for the safe handling and use of this compound in a laboratory setting.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound is supplied as a crystalline solid.
-
Store the container tightly sealed at -20°C for long-term stability (≥ 4 years).
Step 2: Preparation of Stock Solutions
-
Engineering Controls: All weighing of the solid and preparation of stock solutions should be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Solvent Selection: this compound is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers.
-
Procedure:
-
Allow the vial to equilibrate to room temperature for at least one hour before opening.
-
To prepare a stock solution, dissolve the solid this compound in the solvent of choice. It is recommended to purge the solvent with an inert gas before use.
-
For aqueous buffers, first dissolve the compound in ethanol and then dilute with the aqueous buffer.
-
-
Storage of Solutions:
-
Stock solutions in organic solvents can be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months .
-
Aqueous solutions are not recommended for storage for more than one day.
-
Step 3: Handling During Experiments
-
Always wear the recommended PPE.
-
Handle all solutions containing this compound with care to avoid spills and aerosol generation.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan
As this compound is not classified as a hazardous chemical, disposal should follow institutional and local guidelines for non-hazardous laboratory waste.
-
Solid Waste:
-
Collect unused solid this compound and any lab debris contaminated with the solid (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container.
-
Dispose of the container through your institution's chemical waste program. Do not dispose of it in the regular trash unless explicitly permitted by your Environmental Health & Safety (EHS) department.
-
-
Liquid Waste:
-
Collect waste solutions containing this compound in a compatible, sealed, and clearly labeled waste container.
-
The label should include the chemical name and solvent(s).
-
Dispose of the liquid waste through your institution's chemical waste program. Do not pour solutions down the drain.
-
-
Empty Containers:
-
Rinse the empty container with a suitable solvent (e.g., ethanol) three times.
-
Collect the rinsate as chemical waste.
-
Deface the label on the empty container before disposing of it in the regular trash or glass recycling, as per institutional policy.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 20601-85-8 |
| Synonyms | Magnolignan, 5,5'-dipropyl-[1,1'-biphenyl]-2,2'-diol |
| Molecular Formula | C₁₈H₂₂O₂ |
| Molecular Weight | 270.4 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
Table 2: Solubility Data
| Solvent | Approximate Solubility |
|---|---|
| Ethanol | 20 mg/mL |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 16 mg/mL |
| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL |
Table 3: Storage and Stability
| Form | Storage Temperature | Stability |
|---|---|---|
| Solid | -20°C | ≥ 4 years |
| Solution in Organic Solvent | -20°C | Up to 1 month |
| Solution in Organic Solvent | -80°C | Up to 6 months |
| Aqueous Solution | Room Temperature | ≤ 1 day |
Experimental Protocols
This compound is known to act as an agonist of cannabinoid (CB) receptors and an antagonist of GPR55. Its activity is often characterized using cAMP accumulation and β-arrestin translocation assays. Below are detailed, representative methodologies for these experiments.
Protocol 1: cAMP Accumulation Assay (HTRF Format)
This protocol measures the ability of this compound to modulate intracellular cyclic AMP (cAMP) levels, typically in cells expressing a Gs or Gi-coupled receptor of interest.
-
Cell Culture:
-
Plate CHO or HEK293 cells stably expressing the target receptor (e.g., CB2) in a 384-well white plate at a density of 2,000-10,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in stimulation buffer (e.g., HBSS with 5mM HEPES, 0.1% BSA, and 0.5mM IBMX). Prepare compounds at 2x the final desired concentration.
-
Prepare a positive control (e.g., Forskolin for Gs activation) and a vehicle control.
-
-
Assay Procedure:
-
Aspirate the culture medium from the cells.
-
Add 5 µL of the 2x this compound dilutions or controls to the appropriate wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection (using a kit like Cisbio HTRF cAMP dynamic 2):
-
Add 5 µL of cAMP-d2 working solution to each well.
-
Add 5 µL of anti-cAMP-Cryptate working solution to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the 665/620 ratio and normalize the data to controls. Plot the results as a dose-response curve to determine EC₅₀ or IC₅₀ values.
-
Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol determines if this compound induces the recruitment of β-arrestin to an activated GPCR.
-
Cell Culture:
-
Use a cell line engineered for β-arrestin assays (e.g., DiscoverX PathHunter), which co-expresses the GPCR tagged with a ProLink (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA).
-
Plate the cells in a 384-well white plate at the recommended density and incubate overnight.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the appropriate assay buffer. Prepare compounds at 5x or 10x the final desired concentration.
-
Prepare a positive control agonist and a vehicle control.
-
-
Assay Procedure:
-
Add the prepared compound dilutions to the cell plate.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature for 15-20 minutes.
-
Prepare the detection reagent solution according to the manufacturer's protocol (e.g., PathHunter Detection Reagents).
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the chemiluminescent signal on a plate luminometer.
-
Normalize the data to controls and plot as a dose-response curve to determine the EC₅₀ value for β-arrestin recruitment.
-
Mandatory Visualizations
The following diagram illustrates the standard operational workflow for handling this compound safely within a laboratory environment.
Caption: Safe handling workflow for this compound from receipt to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
